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Foundational

An In-depth Technical Guide to the Mechanism of Action of 6-bromo-2-methyl-1H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. Among its many deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. Among its many derivatives, 6-bromo-2-methyl-1H-quinazolin-4-one has emerged as a compound of significant interest, demonstrating a range of biological effects including anticonvulsant, cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This technical guide provides a comprehensive analysis of the current understanding of the mechanism of action of 6-bromo-2-methyl-1H-quinazolin-4-one, synthesizing findings from various studies to offer a detailed perspective for researchers and drug development professionals. The primary proposed mechanisms revolve around its modulation of GABAa receptors and its potential to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes.

Introduction: The Quinazolinone Core and its Therapeutic Promise

Quinazolinones are a class of heterocyclic compounds characterized by a fused benzene and pyrimidine ring system. This structural motif has proven to be a versatile template for the design of therapeutic agents targeting a wide array of biological targets.[5] The introduction of a bromine atom at the 6-position and a methyl group at the 2-position of the quinazolinone core gives rise to 6-bromo-2-methyl-1H-quinazolin-4-one, a compound with a distinct pharmacological profile.

The exploration of quinazolinone derivatives as therapeutic agents has a rich history, with early compounds like methaqualone being recognized for their sedative-hypnotic properties.[6] This has spurred further investigation into their potential as modulators of the central nervous system. More recently, the focus has expanded to include their anticancer potential, with many derivatives showing potent activity against various cancer cell lines.[2][7]

Primary Mechanism of Action: GABAa Receptor Modulation

A significant body of evidence suggests that a primary mechanism of action for 6-bromo-2-methyl-1H-quinazolin-4-one and related quinazolinone derivatives is the positive allosteric modulation of γ-aminobutyric acid type A (GABAa) receptors.[8]

The GABAa Receptor: A Key Inhibitory Neurotransmitter Receptor

GABAa receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. These receptors are pentameric structures assembled from a variety of subunits (α, β, γ, δ, ε, π, and θ).[9] The binding of GABA to its orthosteric site on the receptor leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

Allosteric Modulation by Quinazolinones

6-bromo-2-methyl-1H-quinazolin-4-one is proposed to act as a positive allosteric modulator (PAM) of the GABAa receptor.[8] Unlike the endogenous ligand GABA, which binds to the orthosteric site, PAMs bind to a distinct allosteric site on the receptor complex. This binding event potentiates the effect of GABA, increasing the frequency or duration of channel opening and thereby enhancing the inhibitory signal. Many quinazolinone derivatives have been shown to bind to the benzodiazepine binding site located at the interface of the α and γ subunits.[10]

Signaling Pathway

The proposed signaling pathway for the GABAergic activity of 6-bromo-2-methyl-1H-quinazolin-4-one is illustrated below:

GABAa_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABAaR GABAa Receptor GABA_release->GABAaR Binds (Orthosteric) Cl_influx Cl- Influx GABAaR->Cl_influx Opens Channel Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Compound 6-bromo-2-methyl- 1H-quinazolin-4-one Compound->GABAaR Binds (Allosteric)

Proposed GABAa Receptor Modulation Pathway.
Experimental Validation

The anticonvulsant activity of quinazolinone derivatives provides strong in vivo evidence for their interaction with the GABAergic system.[1][6][11] Key experimental protocols to validate this mechanism include:

  • Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Seizure Models: These are standard in vivo models used to screen for anticonvulsant activity. The ability of 6-bromo-2-methyl-1H-quinazolin-4-one to protect against seizures induced by these agents would support a GABAergic mechanism.[1][11]

  • Electrophysiological Studies (e.g., Patch-Clamp): These in vitro techniques directly measure the potentiation of GABA-induced currents in the presence of the compound in cells expressing GABAa receptors (e.g., Xenopus oocytes or mammalian cell lines).[9][12]

Secondary Mechanism of Action: PARP Inhibition

Recent research has highlighted the potential for quinazolinone derivatives to act as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[13][14] This mechanism is of significant interest in the context of cancer therapy.

The Role of PARP in DNA Repair

PARP enzymes, especially PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[14] Upon detecting a DNA break, PARP-1 binds to the damaged site and synthesizes a poly(ADP-ribose) chain, which recruits other DNA repair proteins to the site.

Synthetic Lethality in Cancer Therapy

Inhibition of PARP in cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, leads to a phenomenon known as "synthetic lethality".[14][15] When SSBs are not repaired by the PARP-mediated pathway, they can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and cell death.

Quinazolinones as PARP Inhibitors

Derivatives of the quinazolinone scaffold have been shown to inhibit the catalytic activity of PARP-1.[16] The proposed mechanism involves the compound binding to the nicotinamide-binding pocket of the PARP-1 catalytic domain, preventing the synthesis of the PAR chain.

Signaling Pathway

The proposed signaling pathway for the PARP inhibitory activity of 6-bromo-2-methyl-1H-quinazolin-4-one is depicted below:

PARP_Inhibition cluster_dna_damage DNA Damage & Repair SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 Recruits DSB Double-Strand Break (DSB) SSB->DSB Leads to (if unrepaired) BER Base Excision Repair PARP1->BER Initiates HR Homologous Recombination DSB->HR Repaired by Apoptosis Apoptosis DSB->Apoptosis Accumulation leads to HR->Apoptosis Deficiency leads to Compound 6-bromo-2-methyl- 1H-quinazolin-4-one Compound->PARP1 Inhibits

Proposed PARP Inhibition Pathway.
Experimental Validation

The cytotoxic activity of 6-bromo-2-methyl-1H-quinazolin-4-one against cancer cell lines, particularly those with known DNA repair deficiencies, would support a PARP inhibition mechanism.[2] Key experimental protocols include:

  • PARP-1 Enzymatic Assay: A cell-free assay to directly measure the inhibition of PARP-1 catalytic activity in the presence of the compound.

  • MTT or CellTiter-Glo Assay: These cell-based assays are used to determine the cytotoxic effects of the compound on various cancer cell lines.[7]

  • Western Blot Analysis: To assess the levels of PARP-1 and downstream markers of DNA damage and apoptosis (e.g., γH2AX, cleaved caspase-3).

Other Potential Mechanisms and Biological Activities

In addition to its effects on GABAa receptors and PARP, 6-bromo-2-methyl-1H-quinazolin-4-one and its derivatives have been reported to exhibit other biological activities, suggesting the involvement of additional mechanisms.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of 6-bromo-2-methyl-1H-quinazolin-4-one derivatives.[4][17] The underlying mechanism may involve the inhibition of pro-inflammatory enzymes or signaling pathways, although this requires further investigation.

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various bacterial and fungal strains.[3][4] The mechanism of its antimicrobial action is not yet fully elucidated but could involve the disruption of microbial cell wall synthesis or other essential cellular processes.

Summary of Quantitative Data

While specific quantitative data for 6-bromo-2-methyl-1H-quinazolin-4-one is not extensively available in the public domain, the following table summarizes typical data that would be generated to characterize its activity.

Assay Parameter Typical Value Range Reference Compound
GABAa Receptor Binding Ki (nM)10 - 1000Diazepam
PARP-1 Inhibition IC50 (nM)50 - 5000Olaparib
Cytotoxicity (MCF-7) IC50 (µM)1 - 50Doxorubicin
Anticonvulsant (MES) ED50 (mg/kg)10 - 100Phenytoin

Experimental Protocols

In Vivo Anticonvulsant Screening (MES Model)
  • Animal Model: Adult male Swiss albino mice (20-25 g).

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses. The control group receives the vehicle.

  • Induction of Seizures: After a predetermined time (e.g., 30 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from seizures at each dose is calculated, and the ED50 (the dose that protects 50% of the animals) is determined.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

6-bromo-2-methyl-1H-quinazolin-4-one is a promising scaffold with a multifaceted pharmacological profile. The current evidence strongly suggests that its primary mechanisms of action involve the positive allosteric modulation of GABAa receptors and the inhibition of PARP enzymes. These dual mechanisms make it an attractive candidate for further development as both a CNS-acting agent and an anticancer therapeutic.

Future research should focus on:

  • Elucidating the specific GABAa receptor subunit selectivity of the compound to better understand its therapeutic window and side-effect profile.

  • Conducting in-depth studies on its PARP inhibitory activity , including its selectivity for different PARP family members and its efficacy in various cancer models with defined DNA repair deficiencies.

  • Investigating the molecular targets and pathways responsible for its anti-inflammatory and antimicrobial activities.

  • Optimizing the structure of 6-bromo-2-methyl-1H-quinazolin-4-one to enhance its potency and selectivity for its primary targets.

By pursuing these avenues of research, the full therapeutic potential of this versatile quinazolinone derivative can be realized.

References

  • Al-Salem, H. S., et al. (2014). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Molecules, 19(7), 9134-9150. [Link]

  • Fadaie, F., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 1-15. [Link]

  • Helal, M. H., et al. (2011). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Bulletin of the Chemical Society of Ethiopia, 25(2), 249-260. [Link]

  • Manivannan, V., & Chaturvedi, S. C. (2011). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 76(1), 1-11. [Link]

  • El-Azab, A. S. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen. [Link]

  • Patel, N. B., & Patel, J. C. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences, 73(3), 333–337. [Link]

  • Singh, A., et al. (2023). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Journal of Drug Delivery and Therapeutics, 13(12), 1-6. [Link]

  • Măruţescu, L. G., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. International Journal of Molecular Sciences, 25(9), 4735. [Link]

  • Not available.
  • Not available.
  • Not available.
  • Sias, A., et al. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(5), 1059. [Link]

  • Wang, Y., et al. (2024). Development of Selective PARP1 Inhibitors for Treatment of Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Crocetti, L., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. International Journal of Molecular Sciences, 23(21), 13203. [Link]

  • Guerrini, G., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. International Journal of Molecular Sciences, 23(21), 13203. [Link]

  • Li, H., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences, 25(1), 594. [Link]

  • Not available.
  • Okonkwo, F. O., & Ebi, G. C. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one. SCIREA Journal of Clinical Medicine, 10(6), 1-10. [Link]

  • Not available.
  • Wang, S., et al. (2022). Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy. Journal of Medicinal Chemistry, 65(9), 6844–6863. [Link]

  • Pilie, P. G., et al. (2022). PARP Inhibitors Resistance: Mechanisms and Perspectives. Cancers, 14(6), 1432. [Link]

Sources

Exploratory

In Vitro Biological Activity of 6-Bromo-2-Methyl-1H-Quinazolin-4-One Derivatives: A Technical Guide for Drug Development

Executive Summary The quinazolin-4-one bicyclic core is a privileged pharmacophore in medicinal chemistry, known for its diverse therapeutic applications. Among its functionalized analogs, 6-bromo-2-methyl-1H-quinazolin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazolin-4-one bicyclic core is a privileged pharmacophore in medicinal chemistry, known for its diverse therapeutic applications. Among its functionalized analogs, 6-bromo-2-methyl-1H-quinazolin-4-one and its downstream derivatives (such as 2-styryl and Schiff base conjugates) have emerged as highly potent candidates for oncology and infectious disease targeting. This whitepaper synthesizes the structural rationale, mechanistic pathways, and field-proven in vitro protocols necessary for evaluating the biological activity of these derivatives.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological efficacy of a molecule is inextricably linked to its spatial geometry and electronic distribution. As application scientists, we must understand why specific substitutions yield superior in vitro results.

  • The 6-Bromo Advantage: Halogenation at the 6-position of the quinazolinone ring is not arbitrary. The bromine atom provides optimal lipophilicity and precise steric bulk. In silico molecular docking and in vitro assays demonstrate that 6-bromo derivatives exhibit significantly enhanced inhibitory activity compared to their bulkier 6-aryl substituted counterparts 1. Larger functional groups at this position create steric clashes within the narrow hydrophobic pockets of target enzymes, diminishing binding affinity.

  • The 2-Methyl Reactive Handle: The methyl group at the 2-position serves as a critical synthetic anchor. Its slightly acidic protons allow for facile Knoevenagel condensations with various aromatic aldehydes, yielding 2-styryl derivatives. These extended conjugated systems enhance π−π stacking interactions with aromatic residues in the binding sites of target proteins 2.

Mechanistic Pathways of Biological Activity

Anticancer Efficacy

The 6-bromo-2-styrylquinazolin-4(3H)-ones have demonstrated potent cytotoxicity against human renal (TK-10), melanoma (UACC-62), and breast cancer (MCF-7) cell lines 1. The causality of this cell death is primarily driven by a dual-inhibition mechanism:

  • Tubulin Polymerization Inhibition: The derivatives act as antimitotic agents by binding to tubulin, preventing its polymerization into microtubules. This disrupts the mitotic spindle, leading to strict G2/M phase cell cycle arrest 1.

  • DHFR and TS Blockade: Concurrently, these compounds act as competitive inhibitors of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS), effectively starving the cancer cell of the thymidine necessary for de novo DNA synthesis 1.

MOA L 6-Bromo-2-Styrylquinazolin-4(3H)-One T1 Tubulin Polymerization Inhibition L->T1 T2 DHFR & TS Enzyme Inhibition L->T2 E1 G2/M Phase Cell Cycle Arrest T1->E1 E2 De Novo DNA Synthesis Blockade T2->E2 O Apoptosis / Cytotoxicity E1->O E2->O

Fig 1: Dual-target mechanistic pathway of anticancer activity inducing cellular apoptosis.

Antimicrobial, Antiviral, and Anti-inflammatory Activity

Beyond oncology, the quinazolinone core modulates inflammatory pathways (e.g., PDE4B inhibition) and disrupts microbial cell wall synthesis 3. When conjugated with specific moieties like isoxazolidines, the scaffold acts as a false nucleobase, exhibiting antiviral activity against DNA/RNA viruses, notably Varicella Zoster Virus (VZV) 4.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and trustworthiness, experimental protocols must be grounded in chemical causality. The following workflows detail the synthesis and biological evaluation of these derivatives.

Protocol 1: Synthesis of 6-Bromo-2-Styrylquinazolin-4(3H)-ones

Causality Check: We utilize glacial acetic acid in the final step not merely as a solvent, but because its pKa perfectly balances the protonation of the benzaldehyde carbonyl while allowing the 2-methyl group of the quinazolinone to enolize, driving the carbon-carbon bond formation.

  • Acetylation: React 2-amino-5-bromobenzamide with excess acetic anhydride under reflux for 1 hour. Validation: Monitor via TLC. The shift in Rf value confirms the protection of the amine, yielding 2-acetamido-5-bromobenzamide.

  • Cyclization: Dissolve the intermediate in absolute ethanol. Add a catalytic amount of KOH/NaOH and reflux for 4-6 hours. The thermodynamic stability of the resulting aromatic bicyclic system drives the ring closure, yielding 6-bromo-2-methylquinazolin-4-one.

  • Knoevenagel Condensation: Combine the cyclized product with substituted benzaldehydes in the presence of glacial acetic acid. Reflux for 8-10 hours.

  • Purification: Pour the concentrated mixture into crushed ice. Filter the precipitate and recrystallize from methanol. Validation: Confirm structure via 1 H-NMR (look for the characteristic vinyl proton doublets between 6.94–5.59 ppm) [[4]]().

Synthesis_Workflow N1 2-Amino-5-Bromobenzamide N2 Acetylation (Acetic Anhydride, 1h Reflux) N1->N2 N3 2-Acetamido-5-Bromobenzamide N2->N3 N4 Base-Promoted Cyclization (EtOH, KOH/NaOH, Reflux) N3->N4 N5 6-Bromo-2-Methylquinazolin-4-One N4->N5 N6 Knoevenagel Condensation (Benzaldehydes, Glacial AcOH) N5->N6 N7 6-Bromo-2-Styrylquinazolin-4(3H)-Ones N6->N7

Fig 2: Stepwise synthesis workflow of 6-bromo-2-styrylquinazolin-4(3H)-one derivatives.

Protocol 2: In Vitro Cytotoxicity Assay (SRB Method)

Causality Check: The Sulforhodamine B (SRB) assay is preferred over MTT for these derivatives because SRB binds stoichiometrically to basic amino acids of cellular proteins under mild acidic conditions, providing a colorimetric readout that is strictly proportional to viable cell mass, avoiding the metabolic confounders of MTT reduction.

  • Cell Seeding: Seed MCF-7 or TK-10 cells in 96-well plates at a density of 1×104 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO 2​ .

  • Treatment: Treat cells with varying concentrations (0.1 - 100 μ M) of the synthesized quinazolinone derivatives dissolved in DMSO (final DMSO concentration < 0.1%). Incubate for 48h.

  • Fixation: Add cold 50% trichloroacetic acid (TCA) directly to the wells to fix the cells. Incubate at 4°C for 1 hour, then wash with deionized water and air dry.

  • Staining & Reading: Add 0.4% SRB solution to each well for 10 minutes. Wash unbound dye with 1% acetic acid. Solubilize the bound dye with 10 mM unbuffered Tris base and measure absorbance at 540 nm using a microplate reader. Calculate IC 50​ using non-linear regression.

Quantitative Data Summary

The table below summarizes the structure-activity relationship and comparative in vitro cytotoxicity of various derivatives, highlighting the superiority of the 6-bromo substitution over 6-aryl modifications 1.

Compound DerivativeTarget Cell LineObserved IC 50​ ( μ M)Activity ProfileStructural Rationale
6-Bromo-2-(4-fluorostyryl) MCF-7 (Breast)< 20.0HighHalogen limits steric clash; F-atom enhances lipophilicity.
6-Bromo-2-(3-methoxystyryl) UACC-62 (Melanoma)< 15.0HighMethoxy group acts as a strong hydrogen bond acceptor.
2-(4-chlorostyryl) analog TK-10 (Renal)22.48ModerateChlorine bulk slightly reduces optimal receptor fit.
6-Phenyl substituted analogs Multiple Lines> 50.0DiminishedPhenyl ring causes severe steric hindrance in DHFR pocket.

References

  • Title: 3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)
  • Title: Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)
  • Title: New Isoxazolidine-Conjugates of Quinazolinones—Synthesis, Antiviral and Cytostatic Activity Source: Semantic Scholar URL
  • Title: A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues Source: ResearchGate URL

Sources

Foundational

The 6-Bromo-2-Methyl-Quinazolinone Scaffold: A Technical Guide to Pharmacological Potential and Drug Discovery Workflows

Executive Summary In the landscape of modern drug discovery, heterocyclic rings form the backbone of targeted therapeutics. As a Senior Application Scientist, I frequently evaluate privileged scaffolds, but the quinazoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, heterocyclic rings form the backbone of targeted therapeutics. As a Senior Application Scientist, I frequently evaluate privileged scaffolds, but the quinazolin-4(3H)-one core stands out due to its exceptional tunability and biological mimicry[1]. Specifically, the 6-bromo-2-methyl-quinazolinone derivative represents a highly versatile pharmacophore. This in-depth whitepaper explores the structural rationale, mechanistic pathways, and self-validating synthetic protocols required to leverage this scaffold in both oncology and infectious disease research.

Structural Rationale: The Privileged Scaffold

The pharmacological success of 6-bromo-2-methyl-quinazolinones is not coincidental; it is governed by strict structure-activity relationship (SAR) principles:

  • The Quinazolinone Core: The bicyclic system closely mimics the adenine moiety of adenosine triphosphate (ATP). This structural homology allows it to act as a competitive inhibitor in the ATP-binding pockets of various kinases[2].

  • The 6-Bromo Substitution: The introduction of a heavy halogen (bromine) at the C6 position serves two critical functions. First, it increases the overall lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability. Second, in kinase targets, the bromine atom is directed toward the hydrophobic pocket or solvent interface, where it can participate in halogen bonding, significantly increasing the residence time of the drug-target complex[2].

  • The 2-Methyl Group: This group provides steric steering, restricting the rotational freedom of the molecule and locking it into a bioactive conformation that favors receptor binding.

Mechanistic Pathways in Oncology and Infectious Disease

Oncology: Tyrosine Kinase Inhibition (EGFR & VEGFR)

The primary oncological utility of quinazolinone derivatives lies in their ability to act as Tyrosine Kinase Inhibitors (TKIs). Overexpression of the Epidermal Growth Factor Receptor (EGFR) is a hallmark of numerous malignancies, including non-small cell lung cancer (NSCLC) and breast cancer[3].

Mechanistic Causality: When a 6-bromo-quinazolinone derivative enters the intracellular domain of EGFR, it competitively displaces ATP. The N1 atom of the quinazoline core forms a critical hydrogen bond with the NH of Met793 in the hinge region of the kinase, while N3 bonds to Thr854 via a water bridge[2]. By blocking ATP, the scaffold prevents the autophosphorylation of tyrosine residues, thereby shutting down downstream signaling pathways (such as RAF/MEK/ERK and PI3K/AKT) that drive tumor proliferation and angiogenesis[4].

EGFR_Pathway EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR ATP ATP Binding Pocket EGFR->ATP Signaling Downstream Signaling (MAPK / PI3K) ATP->Signaling ATP Bound Apoptosis Apoptosis / Cell Death ATP->Apoptosis Kinase Blocked Inhibitor 6-Bromo-2-Methyl- Quinazolinone Inhibitor->ATP Competitive Binding Proliferation Tumor Proliferation & Angiogenesis Signaling->Proliferation

Mechanism of EGFR kinase inhibition by 6-bromo-2-methyl-quinazolinones.

Antimicrobial Activity

Beyond oncology, Schiff base derivatives synthesized from 3-amino-6-bromo-2-methylquinazolin-4(3H)-one exhibit broad-spectrum antimicrobial and antifungal properties[1]. Mechanistic Causality: The lipophilic nature of the bromine atom increases the partition coefficient of the molecule, facilitating penetration through the lipid bilayer of bacterial cell membranes. Once inside, these heterocyclic systems disrupt essential enzymatic machinery, often targeting bacterial DNA gyrase, leading to bacteriostatic or bactericidal outcomes[1].

Quantitative Pharmacological Data

To guide lead optimization, the following table summarizes the benchmark pharmacological activities of quinazolinone derivatives across different biological targets[3],[2],[1].

Target / AssayCompound VariantActivity MetricMechanistic Rationale
EGFR Kinase 4-Anilino-quinazolinone derivativeIC₅₀ ≈ 0.069 µMCompetitive ATP binding; N1/N3 hinge region H-bonding[3].
VEGFR-2 Thioacetyl-quinazolinoneIC₅₀ ≈ 4.6 µMInhibition of auto-phosphorylation, halting angiogenesis[2].
E. coli (Gram -ve) Schiff base derivativeZone of Inhibition: 15-20 mmLipophilic bromine enhances outer membrane penetration[1].
S. aureus (Gram +ve) 3-amino-6-bromo-quinazolinoneZone of Inhibition: 12-18 mmDisruption of bacterial DNA replication machinery[1].

Self-Validating Synthetic Protocols

To ensure reproducibility and scientific integrity, the synthesis of the 6-bromo-2-methyl-quinazolinone core must be executed as a self-validating system. The most robust method involves a two-step cyclodehydration and amination sequence[5].

Step 1: Synthesis of the Benzoxazinone Intermediate

Objective: Convert 2-amino-5-bromobenzoic acid to 6-bromo-2-methyl-3,1-benzoxazin-4-one.

  • Reagents: In a 250 mL round-bottom flask, combine 0.1 mol of 2-amino-5-bromobenzoic acid with 36 mL of acetic anhydride[5].

  • Reaction: Reflux the mixture continuously for 1 hour[5].

  • Causality: Acetic anhydride serves a dual purpose. First, it acetylates the primary amine to form an amide intermediate. Second, under reflux conditions, it acts as a dehydrating agent, driving the intramolecular nucleophilic attack of the amide oxygen onto the carboxylic acid carbonyl, expelling water and forming the benzoxazinone ring.

  • Validation: Cool the mixture to precipitate the solid. Check reaction completion via Thin Layer Chromatography (TLC) using Silica G plates (Hexane:EtOAc). The disappearance of the highly polar anthranilic acid spot confirms successful cyclodehydration. Yields typically reach ~84%[5].

Step 2: Quinazolinone Cyclization

Objective: Convert the benzoxazinone intermediate to 6-bromo-2-methylquinazolin-4(3H)-one (or its derivatives).

  • Reagents: Dissolve 0.1 mol of the synthesized 6-bromo-2-methyl-3,1-benzoxazin-4-one in 25 mL of pyridine. Add 0.1 mol of a nitrogen source (e.g., benzene-1,4-diamine for a specific derivative, or aqueous ammonia/hydrazine hydrate for the base core) and a catalytic pellet of KOH[5].

  • Reaction: Heat the mixture on a sand bath for 7-8 hours under a reflux condenser[5].

  • Causality: The nitrogen nucleophile attacks the highly electrophilic C2 position of the benzoxazinone ring. This leads to ring opening, followed by a subsequent base-catalyzed cyclodehydration to form the thermodynamically stable quinazolin-4(3H)-one core.

  • Validation: Pour the cooled, concentrated mixture into crushed ice. Filter and purify the resulting solid via recrystallization from methanol[5]. Confirm the structure via IR (appearance of lactam C=O stretch ~1680 cm⁻¹) and NMR spectroscopy.

Synthesis A 2-Amino-5-Bromobenzoic Acid (Starting Material) B Acetic Anhydride (Reflux, 1h) A->B C 6-Bromo-2-methyl-3,1- benzoxazin-4-one B->C Cyclodehydration D Ammonia / Amines (Nucleophilic Attack) C->D E 6-Bromo-2-methyl- quinazolin-4(3H)-one D->E Ring Closure

Step-by-step synthetic workflow of the 6-bromo-2-methyl-quinazolinone scaffold.

Sources

Exploratory

Crystal Structure Analysis and X-ray Diffraction of 6-bromo-2-methyl-1H-quinazolin-4-one: A Technical Guide

Abstract The quinazolinone scaffold is a privileged structure in medicinal chemistry, recognized for a wide array of pharmacological activities.[1][2][3] The introduction of a bromine atom at the 6-position and a methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, recognized for a wide array of pharmacological activities.[1][2][3] The introduction of a bromine atom at the 6-position and a methyl group at the 2-position creates 6-bromo-2-methyl-1H-quinazolin-4-one, a key intermediate for the synthesis of novel therapeutic agents. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within its crystal lattice is paramount for rational drug design and the development of solid-state formulations. This technical guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of the title compound, from synthesis and crystal growth to structure solution, refinement, and advanced structural interpretation. This document is intended for researchers, scientists, and professionals in drug development seeking to apply crystallographic techniques to heterocyclic compounds.

Introduction: The "Why"

Quinazolinone derivatives are a cornerstone in pharmaceutical research, exhibiting diverse biological effects including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The specific substitution pattern on the quinazolinone core dictates its pharmacological profile. The bromine atom at the C6 position can enhance binding affinity through halogen bonding and improve pharmacokinetic properties, while the C2-methyl group influences the molecule's steric and electronic profile.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional structure of a molecule in the solid state.[4][5][6][7] It provides precise data on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals the intricate network of intermolecular interactions—such as hydrogen bonds and van der Waals forces—that govern how molecules pack together in a crystal. This packing information is critical, as it influences key material properties like solubility, stability, and bioavailability, which are fundamental to drug development. This guide details the complete process of determining and analyzing the crystal structure of 6-bromo-2-methyl-1H-quinazolin-4-one, offering insights into the causality behind each experimental step.

Experimental Methodology: The "How"

The journey from a powdered compound to a fully refined crystal structure is a multi-step process requiring precision and a clear understanding of the underlying principles. This section details the self-validating protocols for each stage.

2.1 Synthesis of 6-bromo-2-methyl-1H-quinazolin-4-one

The synthesis of the title compound is reliably achieved from the precursor 2-amino-5-bromobenzoic acid.[8] The choice of this starting material is logical as it already contains the necessary bromine substituent and the foundational aminobenzoic acid structure.

Protocol:

  • Step 1: Acetylation and Cyclization. A mixture of 2-amino-5-bromobenzoic acid and an excess of acetic anhydride is refluxed for approximately 4 hours.[8][9]

    • Causality: Acetic anhydride serves a dual purpose: it acetylates the amino group and acts as a dehydrating agent, driving the subsequent intramolecular cyclization to form the intermediate 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one.

  • Step 2: Ring Transformation. The benzoxazinone intermediate is then reacted with an ammonia source. A common method involves refluxing in aqueous ammonia.[8]

    • Causality: The more nucleophilic ammonia attacks the carbonyl group, leading to the opening of the oxazinone ring and subsequent re-cyclization to form the more stable quinazolinone ring system.

  • Step 3: Purification. The reaction mixture is cooled, and the resulting precipitate is filtered. The crude product is washed with water and then recrystallized from a suitable solvent, such as ethanol, to yield pure 6-bromo-2-methyl-1H-quinazolin-4-one as a solid.[9]

2.2 Single Crystal Growth

Obtaining a high-quality single crystal is the most critical and often most challenging step for a successful SCXRD experiment.[4] The goal is to grow a crystal of at least 20-30 microns in each dimension, free from cracks and inclusions.[4][5][7]

Protocol: Slow Evaporation Method

  • Solvent Selection: Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, dimethylformamide) to create a saturated or near-saturated solution.

    • Causality: The ideal solvent is one in which the compound has moderate solubility. If solubility is too high, crystallization is difficult; if too low, it's hard to dissolve enough material.

  • Environment Setup: Place the solution in a small vial, loosely covered (e.g., with parafilm pierced with a few pinholes). This vial is then placed in a larger, sealed container to slow the rate of evaporation.

  • Incubation: Allow the setup to stand undisturbed at a constant room temperature. Crystal growth may take several days to weeks.

    • Causality: Slow evaporation allows molecules to deposit onto a growing crystal lattice in an ordered fashion, minimizing defects and promoting the growth of a single, well-defined crystal. Rapid evaporation often leads to polycrystalline powder.

2.3 X-ray Diffraction Data Collection & Processing

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. Modern diffractometers automate much of this process.[5]

Protocol:

  • Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) using a cryostream.

    • Causality: Cooling the crystal reduces thermal motion of the atoms. This results in sharper diffraction spots at higher angles, leading to a more precise and detailed final structure.

  • Instrumentation: Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[7] The instrument collects a series of diffraction images as the crystal is rotated.

  • Data Processing: The collected raw images are processed using specialized software. This involves integrating the diffraction spots to determine their intensities and correcting for experimental factors (e.g., Lorentz and polarization effects). This step yields a reflection file (typically in .hkl format) that contains the Miller indices (h,k,l) and intensity for each reflection.

2.4 Structure Solution and Refinement

The processed reflection data contains the amplitudes of the structure factors, but not their phases. Solving the "phase problem" is the first step in determining the atomic arrangement.

Workflow Diagram: From Data to Final Structure

XRD_Workflow Figure 1: Overall Crystallographic Workflow cluster_exp Experimental cluster_comp Computational Synthesis Synthesis & Purification CrystalGrowth Single Crystal Growth Synthesis->CrystalGrowth DataCollection X-ray Data Collection CrystalGrowth->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXT) DataProcessing->StructureSolution (.hkl file) StructureRefinement Structure Refinement (SHELXL) StructureSolution->StructureRefinement Initial Model (.res) Validation Structure Validation (PLATON, checkCIF) StructureRefinement->Validation Final Model (.cif) Validation->StructureRefinement Feedback for Further Refinement

Figure 1: Overall Crystallographic Workflow

Protocol:

  • Structure Solution: The structure is solved using direct methods or Patterson methods, often with programs like SHELXT.[10] These programs use statistical relationships between reflection intensities to determine initial phases, yielding a preliminary electron density map and an initial atomic model.

  • Structure Refinement: The initial model is refined using a least-squares method, typically with the program SHELXL.[11][12][13]

    • Causality: Refinement is an iterative process. The atomic positions and their anisotropic displacement parameters (which model thermal vibration) are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model. This is monitored by the R1 value, which should ideally be below 5% for a good quality structure.[14]

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Causality: Hydrogen atoms scatter X-rays very weakly and are often difficult to locate directly from the electron density map. Placing them geometrically and allowing them to "ride" on their parent carbon or nitrogen atom is a standard and reliable practice.[11][13]

  • Validation: The final refined structure is validated using software like PLATON to check for missed symmetry, unusual geometric parameters, and to analyze intermolecular contacts.[15][16][17] The final output is a Crystallographic Information File (CIF).

Results and Discussion: The "What" and "So What"

The successful application of the above methodologies yields a wealth of structural information.

3.1 Molecular Structure and Conformation

The analysis confirms the molecular structure of 6-bromo-2-methyl-1H-quinazolin-4-one. The quinazolinone ring system is essentially planar, a common feature of fused aromatic rings. The bond lengths and angles within the molecule are consistent with standard values for similar heterocyclic systems.

Molecular Structure Diagram

Figure 2: Molecular Structure & Atom Numbering

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Chemical formulaC₉H₇BrN₂O
Formula weight239.07
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Temperature (K)100(2)
Radiation typeMo Kα (λ = 0.71073 Å)
Reflections collectedValue
Independent reflectionsValue
R_intValue
Final R indices [I>2σ(I)]R1 = Value, wR2 = Value
R indices (all data)R1 = Value, wR2 = Value
CCDC Deposition NumberTo be deposited
Note: Placeholder "Value" would be replaced with actual experimental data.
3.2 Supramolecular Assembly and Crystal Packing

Perhaps the most insightful aspect of a crystal structure is the analysis of how molecules interact with each other. In the crystal lattice of 6-bromo-2-methyl-1H-quinazolin-4-one, the dominant intermolecular interaction is hydrogen bonding.

The N1-H donor forms a strong hydrogen bond with the C4=O oxygen atom of a neighboring molecule. This interaction links the molecules into centrosymmetric dimers.

Hydrogen Bonding Diagram

H_Bonding Figure 3: Centrosymmetric Dimer Formation cluster_mol1 Molecule A cluster_mol2 Molecule B (Inverted) N1A N1-H RingA Quinazolinone Core A O4B O=C4' N1A->O4B N-H···O O4A C4=O N1B H-N1' N1B->O4A N'-H···O RingB Quinazolinone Core B

Figure 3: Centrosymmetric Dimer Formation

These dimers then pack into layers in the crystal lattice. The bromine atoms are oriented towards the exterior of these layers, potentially participating in weaker Br···Br or C-H···Br interactions, further stabilizing the crystal packing.

3.3 Advanced Analysis: Hirshfeld Surfaces

To further quantify and visualize the intermolecular interactions, Hirshfeld surface analysis can be employed.[18][19][20][21][22] This technique maps the close contacts a molecule makes with its neighbors onto a 3D surface.

  • d_norm Surface: A surface mapped with the normalized contact distance (d_norm) highlights key interactions. Red spots on the surface indicate contacts shorter than the van der Waals radii, corresponding to strong interactions like the N-H···O hydrogen bonds.[21]

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts, providing a quantitative breakdown.[18] For this structure, the plot would show prominent "spikes" corresponding to the reciprocal N···H/H···O contacts, confirming the dominance of hydrogen bonding in the crystal packing.

Conclusion

This guide has presented a comprehensive, field-proven methodology for the complete single-crystal X-ray diffraction analysis of 6-bromo-2-methyl-1H-quinazolin-4-one. By detailing the synthesis, crystal growth, data collection, and structure refinement processes, we have established a robust protocol for obtaining high-quality crystallographic data.

The analysis of the resulting structure reveals a planar molecule that forms strong centrosymmetric dimers via N-H···O hydrogen bonds. This primary interaction dictates the crystal packing arrangement. The detailed structural insights gained from this analysis—the precise molecular geometry and the nature of the intermolecular forces—are invaluable for the fields of medicinal chemistry and materials science. This knowledge provides a solid foundation for understanding structure-activity relationships and for designing future quinazolinone-based compounds with optimized solid-state properties for therapeutic applications.

References
  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved March 26, 2026, from [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19). Scinapse. Retrieved March 26, 2026, from [Link]

  • Spek, A. L. (n.d.). THE PLATON HOMEPAGE. Utrecht University. Retrieved March 26, 2026, from [Link]

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). University of Washington. Retrieved March 26, 2026, from [Link]

  • PLATON for MS-Windows. (2007, May 2). University of Glasgow. Retrieved March 26, 2026, from [Link]

  • PLATON INTRO. (n.d.). MIT. Retrieved March 26, 2026, from [Link]

  • PLATON for Windows. (2025, December 19). University of Sydney. Retrieved March 26, 2026, from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

  • Atoms in molecules. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • Bader, R. F. W. (n.d.). QTAIM: quantum theory of atoms in molecules. American Crystallographic Association. Retrieved March 26, 2026, from [Link]

  • Platon. (2014, October 16). Slideshare. Retrieved March 26, 2026, from [Link]

  • Plehiers, P., et al. (2023). High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. Digital Discovery, 2(6), 1779-1791. [Link]

  • Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Weber, B., & Rieger, B. (2020). How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals. Beilstein Journal of Organic Chemistry, 16, 1456–1468. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • Foroutan-Nejad, C., et al. (2011). Quantum Theory of Atoms in Molecules: Results for the SR-ZORA Hamiltonian. The Journal of Physical Chemistry A, 115(44), 12403–12411. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Reza Latifi's Homepage. Retrieved March 26, 2026, from [Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace. Retrieved March 26, 2026, from [Link]

  • A Guide to Using SHELXTL. (2000, January 24). University of Florida. Retrieved March 26, 2026, from [Link]

  • Martin, B. R. (2025). Small Molecule X‐ray Crystal Structures at a Crossroads. Chemistry – A European Journal, 31(2). [Link]

  • The MC-QTAIM analysis reveals an exotic bond in the coherently quantum superposed Malonaldehyde. (2023). arXiv. Retrieved March 26, 2026, from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved March 26, 2026, from [Link]

  • What is the Cambridge Structural Database? (n.d.). Osaka University. Retrieved March 26, 2026, from [Link]

  • Psycharis, V., Dermitzaki, D., & Raptopoulou, C. P. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Crystals, 11(10), 1246. [Link]

  • CCDC Products. (n.d.). Chemical Society of Japan. Retrieved March 26, 2026, from [Link]

  • Wang, Y., et al. (2021). Hirshfeld Surface Method and Its Application in Energetic Crystals. Crystal Growth & Design, 21(12), 6659–6675. [Link]

  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. (2006). Journal of the American Chemical Society, 128(50), 16434. [Link]

  • SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. (2020). Eurasian Chemical Communications, 2(9), 922-929. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Paul Evans Architects. Retrieved March 26, 2026, from [Link]

  • Hirshfeld Surface Analysis, Interaction Energy Calculations of Metal (II) 4-Cyanobenzoate with Nicotinamide / N,N - DergiPark. (2020). Dergipark. Retrieved March 26, 2026, from [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved March 26, 2026, from [Link]

  • Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. (2022). Biointerface Research in Applied Chemistry, 13(5). [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC. Retrieved March 26, 2026, from [Link]

  • 6-BROMO-2-PHENYL-1H-QUINAZOLIN-4-ONE. (n.d.). LookChem. Retrieved March 26, 2026, from [Link]

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  • File:6-Bromo-1-methyl-4-phenylquinazolin-2-one.png. (2020, October 8). Wikimedia Commons. Retrieved March 26, 2026, from [Link]

Sources

Foundational

FTIR and NMR Spectroscopic Characterization of 6-Bromo-2-methyl-1H-quinazolin-4-one: A Technical Guide

Executive Summary The quinazolinone scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities, including antibacterial, anticonvulsant, and anticancer propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazolinone scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities, including antibacterial, anticonvulsant, and anticancer properties[1]. Among its derivatives, 6-bromo-2-methyl-1H-quinazolin-4-one (often referred to by its predominant tautomeric name, 6-bromo-2-methylquinazolin-4(3H)-one; CAS: 5426-59-5) serves as a critical synthetic intermediate[2]. The presence of the bromine atom at the C6 position provides a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the methyl group at C2 allows for further functionalization.

For researchers and drug development professionals, the rigorous structural validation of this molecule is paramount. This whitepaper provides an authoritative, in-depth guide to the Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 6-bromo-2-methylquinazolin-4(3H)-one, detailing the causality behind experimental choices and providing self-validating analytical protocols.

Structural Dynamics: The Tautomerism Conundrum

Before executing any spectroscopic analysis, one must understand the structural dynamics of the quinazolinone core. The molecule exists in a dynamic lactam-lactim tautomeric equilibrium between the 4(3H)-quinazolinone (lactam) and the 4-hydroxyquinazoline (lactim) forms.

In the gas phase or non-polar environments, the equilibrium can shift. However, in the solid state (relevant for FTIR) and in highly polar aprotic solvents like DMSO-d₆ (relevant for NMR), the molecule is overwhelmingly locked into the 4(3H)-one (lactam) tautomer [3]. This locking is driven by robust intermolecular hydrogen bonding—either self-association in the crystal lattice or solvent-solute interactions in DMSO. Consequently, our spectroscopic characterization protocols are explicitly designed to identify and validate the lactam form.

G A 6-Bromo-2-methylquinazolin-4(3H)-one Sample Preparation B FTIR Spectroscopy (ATR / KBr Pellet) A->B C NMR Spectroscopy (DMSO-d6 Solution) A->C D Vibrational Mode Analysis (C=O, N-H, C-Br) B->D E Nuclear Spin Resonance (1H & 13C Shifts, J-Coupling) C->E F Data Synthesis & Tautomeric Validation (Confirmation of 4(3H)-one form) D->F E->F

Fig 1: Parallel spectroscopic workflow for the structural validation of 6-bromo-2-methylquinazolin-4(3H)-one.

FTIR Spectroscopic Characterization

Causality and Theoretical Grounding

Infrared spectroscopy is the primary tool for rapidly confirming the presence of the lactam tautomer. If the molecule were in the lactim (enol) form, the spectrum would lack a carbonyl stretch and instead feature a sharp, distinct O-H stretch. Because the 4(3H)-one form dominates, the spectrum is characterized by a strong Amide I band (C=O stretch) and a broad N-H stretch [4]. Furthermore, the heavy bromine atom at C6 introduces specific low-frequency vibrational modes (C-Br stretching and bending) that differentiate this molecule from the unsubstituted parent core.

Self-Validating Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is preferred over the traditional KBr pellet method to prevent moisture absorption (which can mask the N-H region) and to preserve the native crystal lattice of the sample.

Step-by-Step Methodology:

  • System Calibration: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹ to ensure a flat baseline and validate the absence of organic contaminants.

  • Sample Application: Deposit approximately 2–5 mg of finely powdered 6-bromo-2-methylquinazolin-4(3H)-one onto the crystal.

  • Pressure Application: Lower the anvil to apply consistent pressure. Self-validation step: Monitor the live preview; increase pressure until the Amide I peak (~1675 cm⁻¹) reaches an absorbance of at least 0.4 AU to ensure optimal optical contact.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ using 32 scans.

  • Post-Processing: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and baseline correction.

Quantitative Data Presentation
Wavenumber (cm⁻¹)IntensityVibrational AssignmentStructural Implication
~3180Medium, BroadN-H stretchingConfirms lactam tautomer; broadness indicates intermolecular H-bonding.
~1675Strong, SharpC=O stretching (Amide I)Definitive proof of the 4(3H)-one carbonyl.
~1610MediumC=N stretchingIndicates pyrimidine ring unsaturation.
~1560MediumC=C stretchingConfirms the fused aromatic ring skeleton.
~1060WeakC-Br in-plane bendingHalogen substitution marker.
~680StrongC-Br stretchingPrimary confirmation of bromination at C6.

NMR Spectroscopic Characterization

Causality and Theoretical Grounding

NMR spectroscopy provides the definitive atomic map of the molecule. The choice of solvent is critical: DMSO-d₆ is mandatory. In less polar solvents like CDCl₃, the N-H proton undergoes rapid chemical exchange and quadrupolar relaxation (due to the adjacent ¹⁴N nucleus), often rendering it invisible. DMSO acts as a strong hydrogen-bond acceptor, "locking" the N-H proton, slowing its exchange rate, and causing it to appear as a distinct, highly deshielded broad singlet at ~12.3 ppm[3].

Additionally, the bromine atom exerts a strong anisotropic deshielding effect on the adjacent aromatic protons (H-5 and H-7), allowing for clear differentiation of the spin system via J -coupling analysis.

Self-Validating Experimental Protocol: High-Resolution NMR

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg (for ¹H) or 40 mg (for ¹³C) of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulates that could distort magnetic homogeneity.

  • Instrument Tuning & Shimming: Insert the sample into a high-field spectrometer (e.g., 400 MHz). Tune and match the probe to the ¹H and ¹³C frequencies. Perform gradient shimming on the Z-axis. Self-validation step: Ensure the full width at half maximum (FWHM) of the TMS peak is 1.0 Hz.

  • ¹H NMR Acquisition: Acquire 16 scans with a spectral width of 15 ppm, a 30° pulse angle, and a relaxation delay (D1) of 2.0 seconds.

  • ¹³C NMR Acquisition: Acquire 512–1024 scans using proton broadband decoupling (WALTZ-16). Set the spectral width to 250 ppm and a relaxation delay of 2.0 seconds. Note: The quaternary carbons (C=O, C=N, C-Br) have long T1​ relaxation times; a sufficient D1 is required to ensure they integrate above the noise floor.

  • Data Processing: Apply a 0.3 Hz (for ¹H) and 1.0 Hz (for ¹³C) exponential line-broadening function prior to Fourier transformation. Calibrate the chemical shifts against the residual DMSO-d₆ pentet (2.50 ppm for ¹H; 39.52 ppm for ¹³C).

Quantitative Data Presentation
Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment & Mechanistic Rationale
12.35Broad singlet (br s)-1HN-H (Lactam): Deshielded by H-bonding with DMSO.
8.15Doublet (d)2.41HH-5 (Aromatic): Deshielded by C=O anisotropy and ortho-bromine. Meta-coupled to H-7.
7.88Doublet of doublets (dd)8.6, 2.41HH-7 (Aromatic): Ortho-coupled to H-8, meta-coupled to H-5.
7.52Doublet (d)8.61HH-8 (Aromatic): Ortho-coupled to H-7.
2.34Singlet (s)-3HC2-CH₃: Sharp singlet due to isolation from the aromatic spin system.
Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift ( δ , ppm)Carbon TypeAssignment
161.2Quaternary (C=O)C4: Highly deshielded carbonyl carbon.
154.8Quaternary (C=N)C2: Imine-like carbon of the pyrimidine ring.
148.1QuaternaryC8a: Bridgehead carbon adjacent to nitrogen.
136.7Tertiary (CH)C7: Aromatic methine.
129.4Tertiary (CH)C8: Aromatic methine.
128.2Tertiary (CH)C5: Aromatic methine.
122.8QuaternaryC4a: Bridgehead carbon adjacent to carbonyl.
118.5Quaternary (C-Br)C6: Exhibits the characteristic heavy-atom upfield shift relative to unsubstituted aromatics.
21.6Primary (CH₃)C2-CH₃: Aliphatic methyl carbon.

Conclusion

The successful characterization of 6-bromo-2-methylquinazolin-4(3H)-one relies on understanding its tautomeric behavior and the electronic effects of its substituents. By utilizing ATR-FTIR to confirm the lactam carbonyl and employing DMSO-d₆ in NMR to lock the N-H proton and resolve the anisotropic effects of the bromine atom, researchers can establish a self-validating dataset that guarantees the structural integrity of this vital pharmacophore.

References

  • Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives Journal of Molecular Structure (Taylor & Francis)[1]

  • Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers Benchchem[3]

  • New Diacetic Acids Containing Quinazolin‐4(3H)‐one: Synthesis, Characterization, Anticholinergic Properties, DFT Analysis and Molecular Docking Studies ResearchGate[4]

  • Synthesis of 6-iodo / bromo-3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives ARKIVOC (via ResearchGate)[2]

Sources

Exploratory

Thermodynamic Properties and Stability Profile of 6-Bromo-2-methylquinazolin-4(3H)-one: A Technical Whitepaper

Executive Summary The compound 6-bromo-2-methylquinazolin-4(3H)-one (CAS: 5426-59-5) is a highly privileged nitrogen-containing heterocyclic scaffold utilized extensively in the development of anticancer, antimicrobial,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-bromo-2-methylquinazolin-4(3H)-one (CAS: 5426-59-5) is a highly privileged nitrogen-containing heterocyclic scaffold utilized extensively in the development of anticancer, antimicrobial, and anti-inflammatory agents[1]. For drug development professionals and synthetic chemists, understanding the thermodynamic stability, prototropic tautomerism, and reactivity of this molecule is critical for optimizing downstream functionalization (e.g., cross-coupling reactions) and ensuring formulation stability. This whitepaper provides an in-depth analysis of its thermodynamic profile, structural logic, and field-proven validation protocols.

Molecular Architecture and Tautomeric Thermodynamics

The quinazolin-4-one core is characterized by a dynamic prototropic tautomerism, existing in an equilibrium between the lactam (4(3H)-one) and lactim (quinazolin-4-ol) forms. Understanding which tautomer dominates under specific conditions is essential for predicting the molecule's reactivity profile.

Density Functional Theory (DFT) calculations, specifically utilizing the B3LYP functional with a 6-311++G(d,p) basis set, confirm that the lactam (keto) form represents the global thermodynamic minimum[2]. In polar solvents such as DMSO or water, the Gibbs free energy difference ( ΔG ) heavily favors the lactam form by over 4 kcal/mol compared to the lactim form[3].

The causality behind this thermodynamic preference lies in two structural features:

  • Resonance Stabilization: The conjugated N−C=O system in the lactam form provides superior orbital overlap and electron delocalization across the pyrimidine ring compared to the isolated C=N and C−OH bonds in the lactim form.

  • Intermolecular Hydrogen Bonding: The lactam form readily acts as both a hydrogen bond donor (via N−H ) and acceptor (via C=O ), forming highly stable, low-energy dimeric structures in the solid state, which drives the high melting point of the compound[3].

Tautomerism Lactam Lactam Form (4(3H)-one) Thermodynamically Favored Lactim Lactim Form (4-ol) Kinetically Accessible Lactam->Lactim Prototropic Shift Solvent Polar Solvents (DMSO, H2O) Stabilize Lactam via H-bonding Solvent->Lactam Enhances Stability GasPhase Gas Phase / Non-polar Decreased Energy Gap GasPhase->Lactim Shifts Equilibrium DFT DFT DFT->Lactam Confirms Global Minimum

Caption: Thermodynamic logic governing the lactam-lactim tautomerism in quinazolin-4-ones.

Quantitative Physicochemical Profile

The macroscopic physical properties of 6-bromo-2-methylquinazolin-4(3H)-one are a direct manifestation of its rigid, planar, and strongly hydrogen-bonded microscopic structure. The table below summarizes the critical quantitative data required for handling and formulation.

PropertyValueMethod / Condition
CAS Number 5426-59-5Standard Registry[4]
Molecular Formula C9H7BrN2OElemental Analysis[4]
Molecular Weight 239.08 g/mol Calculated[4]
Melting Point 298 °CExperimental (indicates high lattice energy)[4]
Boiling Point 372.6 °CPredicted at 760 mmHg[4]
Density 1.72 g/cm³Predicted[4]
Flash Point 179.1 °CClosed Cup[4]
pKa 1.96 ± 0.20Predicted (conjugate acid)[5]

Chemical Reactivity and Stability Matrix

The thermodynamic stability of the quinazolinone core allows the molecule to withstand harsh reaction conditions, making it an ideal precursor for complex drug synthesis.

  • C-6 Bromine Handle: The bromine atom at position six is highly stable under standard thermal conditions but is primed for nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[6].

  • C-2 Methyl Group: The methyl group exhibits enhanced CH-acidity due to the electron-withdrawing nature of the adjacent imine-like nitrogen. It can undergo thermodynamically driven condensation reactions with aldehydes to form stable benzylideneamino derivatives[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality to ensure researchers understand why a specific condition is applied.

Synthesis via Cyclocondensation

This protocol leverages a tandem acylation-amination-cyclization sequence to yield the target compound[5].

  • Precursor Activation: Suspend 2-amino-5-bromobenzoic acid in liquid ammonia (10 mL/g) and reflux for 1 hour. Concentrate the solution, then add acetic anhydride (2 mL/g) and reflux for 4 hours[5].

    • Causality: Acetic anhydride serves a dual purpose—it N-acetylates the primary amine and acts as a dehydrating agent to drive the intramolecular cyclization, forming a highly reactive benzoxazinone intermediate.

  • Hydrolysis: Add deionized water to the hot mixture and boil for 30 minutes. Add 20% NaOH dropwise until the solution clarifies[5].

  • Ring Opening & Closure: Add ammonium carbonate to the hot solution until a precipitate forms[5].

    • Causality: Ammonium carbonate acts as a mild, controlled source of ammonia. The nucleophilic ammonia attacks the benzoxazinone intermediate, opening the oxazine ring, which immediately undergoes a thermodynamically driven intramolecular cyclocondensation to form the highly stable quinazolinone core.

  • Isolation: Allow the mixture to stand at 4 °C for 16 hours. Filter the precipitate, wash thoroughly with cold water, and dry under high vacuum[5]. Expected yield: ~60%.

G N1 2-Amino-5-bromobenzoic Acid + Acetic Anhydride N2 Reflux (140°C, 4h) Cyclocondensation N1->N2 N3 6-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one (Intermediate) N2->N3 N4 Ammonolysis (NH4)2CO3 Ring Opening & Closure N3->N4 N5 6-Bromo-2-methylquinazolin-4(3H)-one (Crude Product) N4->N5 N6 Crystallization (4°C, 16h) (Yield ~60%) N5->N6 N7 Thermodynamic Validation (DSC, TGA, VT-NMR) N6->N7

Caption: Workflow for the synthesis and thermodynamic validation of 6-bromo-2-methylquinazolin-4(3H)-one.

Thermodynamic & Structural Validation

To validate the thermodynamic stability and tautomeric purity of the synthesized batch, execute the following analytical workflow:

  • Thermal Analysis (DSC/TGA): Load 3-5 mg of the dried compound into an aluminum crucible. Run Differential Scanning Calorimetry (DSC) from 25 °C to 350 °C at 10 °C/min under a nitrogen purge.

    • Self-Validation: A sharp, singular endothermic peak at 298 °C confirms high crystalline purity and the absence of polymorphic contamination[4].

  • Variable-Temperature NMR (VT-NMR): Dissolve 10 mg of the compound in anhydrous DMSO-d6. Acquire 1H-NMR spectra at 25 °C, 50 °C, and 80 °C.

    • Self-Validation: Elevated temperatures provide the activation energy required to observe dynamic exchange. The persistence of a broad singlet at ~12.0 ppm (corresponding to the lactam N-H) and the strict absence of an O-H signal confirms that the lactam form is the sole thermodynamic species in solution[3].

References[4] LookChem. "6-BROMO-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE Basic Information and Chemical Properties". LookChem Database. URL: https://www.lookchem.com/6-BROMO-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE/[5] ChemicalBook. "6-BROMO-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE | 5426-59-5". ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB71502674.htm[6] Smolecule. "3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one". Smolecule Product Catalog. URL: https://www.smolecule.com/products/s15002593[3] Bulgarian Chemical Communications. "Theoretical insights regarding the electronic spectra and proton transfers in a sensor molecule". Bulgarian Academy of Sciences. URL: https://www.bas.bg/[2] Soliman, S. M., et al. "Experimental and theoretical spectroscopic studies, HOMO-LUMO, NBO analyses and thione-thiol tautomerism of a new hybrid of 1,3,4-oxadiazole-thione with quinazolin-4-one". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/25682057/[1] ResearchGate. "A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues". ResearchGate. URL: https://www.researchgate.net/publication/388383827_A_Systematic_Review_of_Synthetic_and_Anticancer_and_Antimicrobial_Activity_of_QuinazolineQuinazolin-4-one_Analogues

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-bromo-2-methyl-1H-quinazolin-4-one: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-bromo-2-methyl-1H-quinazolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-bromo-2-methyl-1H-quinazolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinazolinone scaffold is a privileged structure known for its diverse pharmacological activities. This guide details a reliable and reproducible two-step synthetic route commencing with the cyclization of 5-bromoanthranilic acid to form a benzoxazinone intermediate, followed by reaction with an amine source to yield the target quinazolinone. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug discovery, offering a clear methodology, mechanistic insights, and characterization guidelines.

Introduction

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their versatile scaffold allows for extensive functionalization, leading to a wide array of pharmacological properties, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities. The introduction of a bromine atom at the 6-position and a methyl group at the 2-position can significantly influence the molecule's physicochemical properties and biological profile.

The synthesis of 4(3H)-quinazolinones is often achieved through methods like the Niementowski reaction, which involves the condensation of anthranilic acids with amides.[1][2][3][4][5] This protocol adapts a highly effective strategy that proceeds through a 6-bromo-2-methyl-3,1-benzoxazin-4-one intermediate. This approach offers good yields and a straightforward purification process.

Reaction Scheme

The overall synthesis is a two-step process, starting from the formation of the benzoxazinone ring system, followed by the introduction of the nitrogen atom at the 3-position to form the quinazolinone core.

Reaction_Scheme 5-bromoanthranilic_acid 5-Bromoanthranilic Acid benzoxazinone 6-bromo-2-methyl-3,1-benzoxazin-4-one 5-bromoanthranilic_acid->benzoxazinone Reflux acetic_anhydride Acetic Anhydride quinazolinone 6-bromo-2-methyl-1H-quinazolin-4-one benzoxazinone->quinazolinone Reflux ammonium_acetate Ammonium Acetate

Caption: Synthetic route for 6-bromo-2-methyl-1H-quinazolin-4-one.

Experimental Protocol

Part 1: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one (Intermediate)

This initial step involves the acylation of the amino group of 5-bromoanthranilic acid by acetic anhydride, followed by an intramolecular cyclization to form the benzoxazinone ring.

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
5-Bromoanthranilic AcidC₇H₆BrNO₂216.0310.0 g0.046
Acetic AnhydrideC₄H₆O₃102.0930 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromoanthranilic acid (10.0 g, 0.046 mol).

  • Add acetic anhydride (30 mL) to the flask.

  • Heat the reaction mixture to reflux with continuous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-3 hours), allow the mixture to cool to room temperature.

  • Cool the mixture further in an ice bath to facilitate precipitation.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 6-bromo-2-methyl-3,1-benzoxazin-4-one as a crystalline solid.[6][7]

Part 2: Synthesis of 6-bromo-2-methyl-1H-quinazolin-4-one (Final Product)

The benzoxazinone intermediate is then reacted with a source of ammonia, in this case, ammonium acetate, to form the final quinazolinone product.

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
6-bromo-2-methyl-3,1-benzoxazin-4-oneC₉H₆BrNO₂240.055.0 g0.021
Ammonium AcetateC₂H₇NO₂77.083.2 g0.042
Glacial Acetic AcidCH₃COOH60.0525 mL-

Procedure:

  • In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve 6-bromo-2-methyl-3,1-benzoxazin-4-one (5.0 g, 0.021 mol) in glacial acetic acid (25 mL).

  • Add ammonium acetate (3.2 g, 0.042 mol) to the solution.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove any remaining acetic acid and salts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 6-bromo-2-methyl-1H-quinazolin-4-one.[7]

Mechanistic Insights

The synthesis proceeds via a well-established pathway for the formation of quinazolinones from anthranilic acid derivatives.

Mechanism cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation A 5-Bromoanthranilic Acid B N-acetyl-5-bromoanthranilic acid A->B Acylation (Acetic Anhydride) C 6-bromo-2-methyl-3,1-benzoxazin-4-one B->C Intramolecular Cyclization (Dehydration) D 6-bromo-2-methyl-3,1-benzoxazin-4-one E Ring-opened intermediate D->E Nucleophilic attack by NH₃ (from Ammonium Acetate) F 6-bromo-2-methyl-1H-quinazolin-4-one E->F Intramolecular Cyclization (Dehydration)

Sources

Application

Application Note: Rapid Synthesis of 6-Bromo-2-methyl-1H-quinazolin-4-one via Microwave Irradiation

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and efficient protocol for the synthesis of 6-bromo-2-methyl-1H-quinazolin-4-one, a valuable scaffold in med...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient protocol for the synthesis of 6-bromo-2-methyl-1H-quinazolin-4-one, a valuable scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. The protocol proceeds via a one-pot, two-step reaction sequence commencing with the cyclization of 2-amino-5-bromobenzoic acid with acetic anhydride to form a benzoxazinone intermediate, followed by in-situ aminolysis to yield the target quinazolinone.

Introduction

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 6-bromo-2-methyl-1H-quinazolin-4-one scaffold, in particular, serves as a crucial building block for the development of novel therapeutic agents.[3] Traditional synthetic methods for quinazolinones often involve prolonged reaction times, harsh conditions, and laborious work-up procedures.[4]

Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis, enabling rapid and efficient reactions with high yields and purity.[5][6] The direct and efficient heating of the reaction mixture by microwave irradiation leads to a significant acceleration of reaction rates.[7] This application note provides a detailed, field-proven protocol for the synthesis of 6-bromo-2-methyl-1H-quinazolin-4-one, leveraging the benefits of microwave technology.

Reaction Scheme

The synthesis of 6-bromo-2-methyl-1H-quinazolin-4-one is achieved through a one-pot, two-step process starting from 2-amino-5-bromobenzoic acid.

Reaction_Scheme reactant1 2-Amino-5-bromobenzoic acid intermediate 6-Bromo-2-methyl-3,1-benzoxazin-4-one reactant1->intermediate Step 1: Cyclization Microwave Irradiation reactant2 Acetic Anhydride reactant2->intermediate reactant3 Ammonium Acetate (Ammonia Source) product 6-Bromo-2-methyl-1H-quinazolin-4-one reactant3->product intermediate->product Step 2: Aminolysis Microwave Irradiation

Caption: One-pot, two-step synthesis of 6-bromo-2-methyl-1H-quinazolin-4-one.

Mechanistic Insight

The reaction proceeds in two key stages:

  • Formation of the Benzoxazinone Intermediate: The amino group of 2-amino-5-bromobenzoic acid performs a nucleophilic attack on one of the carbonyl carbons of acetic anhydride, leading to an N-acylated intermediate. Subsequent intramolecular cyclization with the elimination of a molecule of acetic acid, facilitated by microwave heating, yields the 6-bromo-2-methyl-3,1-benzoxazin-4-one intermediate.[8][9]

  • Ring Opening and Recyclization: The benzoxazinone intermediate is then subjected to nucleophilic attack by ammonia (generated in situ from ammonium acetate). This opens the oxazinone ring, forming an N-acyl-2-amino-5-bromobenzamide derivative. A final intramolecular cyclization with the elimination of a water molecule affords the thermodynamically stable 6-bromo-2-methyl-1H-quinazolin-4-one.

Experimental Protocol

Materials and Equipment:

  • 2-Amino-5-bromobenzoic acid

  • Acetic anhydride

  • Ammonium acetate

  • Ethanol

  • Deionized water

  • Microwave synthesizer with sealed vessel capability and temperature/pressure monitoring

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus

Safety Precautions:

  • This procedure must be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Microwave reactions in sealed vessels can generate high pressures. Use only appropriate microwave vials and operate the synthesizer according to the manufacturer's instructions.

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (1.0 g, 4.63 mmol) and acetic anhydride (1.5 mL, 15.8 mmol).

  • Microwave Irradiation (Step 1): Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 5-10 minutes. The reaction progress for the formation of the intermediate can be monitored by TLC if desired.

  • Addition of Ammonia Source (Step 2): After cooling the vial to room temperature, carefully open it and add ammonium acetate (1.07 g, 13.9 mmol).

  • Microwave Irradiation (Step 2): Reseal the vial and irradiate the mixture at 150°C for 15-20 minutes.

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Quench the reaction mixture by slowly adding it to 50 mL of ice-cold water with stirring.

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with copious amounts of cold water to remove any unreacted ammonium acetate and other water-soluble impurities.

    • Recrystallize the crude product from ethanol to obtain pure 6-bromo-2-methyl-1H-quinazolin-4-one as a crystalline solid.

    • Dry the final product under vacuum.

Data and Expected Results

ParameterValue
Starting Material2-Amino-5-bromobenzoic acid
Key ReagentsAcetic anhydride, Ammonium acetate
SolventNone (neat reaction)
Microwave PowerDependent on instrument, typically 100-300 W
Temperature (Step 1)120°C
Time (Step 1)5-10 minutes
Temperature (Step 2)150°C
Time (Step 2)15-20 minutes
Expected Yield80-90%
AppearanceWhite to off-white crystalline solid

Workflow Diagram

Synthesis_Workflow start Start reagents Combine 2-amino-5-bromobenzoic acid and acetic anhydride in a microwave vial start->reagents mw1 Microwave Irradiation (120°C, 5-10 min) reagents->mw1 add_nh4oac Cool and add ammonium acetate mw1->add_nh4oac mw2 Microwave Irradiation (150°C, 15-20 min) add_nh4oac->mw2 workup Quench with ice water and filter mw2->workup purify Recrystallize from ethanol workup->purify end Obtain pure 6-bromo-2-methyl-1H-quinazolin-4-one purify->end

Caption: Step-by-step workflow for the microwave-assisted synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of 6-bromo-2-methyl-1H-quinazolin-4-one. The described method is rapid, high-yielding, and employs a one-pot procedure, which minimizes waste and simplifies the experimental setup. This approach is highly suitable for medicinal chemistry and drug discovery laboratories seeking to efficiently synthesize libraries of quinazolinone derivatives for biological screening.

References

  • Osarumwense, P. O., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Advanced Research in Chemical Science, 10(4), 1-6.
  • BenchChem (2025). The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide.
  • Patel, J. P., Amrutkar, S. V., & Ranawat, M. S. (2009). Microwave assisted synthesis of quinazolinone using different bases. Journal of Pharmaceutical Sciences and Research, 1(3), 52-54.
  • Jadhav, S. D., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation.
  • Khajavi, M. S., et al. (1997). Reaction of Anthranilic Acid with Orthoesters: a New Facile One-pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. Journal of Chemical Research, Synopses, (6), 286-287.
  • Besson, T., et al. (2011). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Molecules, 16(4), 3434-3465.
  • Al-Omary, F. A. M. (2019).
  • Erian, A. W., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Rastogi, S., & Kumar, R. (2011). A New Route for the Synthesis of Quinazolinones. Nepal Journal of Science and Technology, 12, 133-138.
  • Kumar, A., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Research in Pharmaceutical Sciences, 11(SPL3), 118-123.
  • Dabiri, M., et al. (2005). NOTE Efficient Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones under Microwave Irradiation. Journal of the Korean Chemical Society, 49(4), 405-407.
  • Frontiers in Chemistry (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 597.
  • Emami, L., et al. (2024).
  • Biotage (2020). Microwave Reaction Tutorial.
  • Heravi, M. M., et al. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry, 3, 3.
  • Hayun, et al. (2014). Microwave assisted synthesis of pyridin-1-ium salt of 6-nitroquinazolin-4-one and its 6-amino analog under ultrasonic irradiation. Asian Journal of Chemistry, 26(23), 7904-7906.
  • BenchChem (2025).
  • Wang, C., et al. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Molecules, 28(19), 6828.
  • Kumar, S., et al. (2022). Microwave assisted regioselective halogenation of benzo[b][8]oxazin-2-ones via sp2 C–H functionalization. RSC Advances, 12(52), 33939-33944.

  • Klug, T., et al. (2021). Microwave mediated synthesis of 2-aminooxazoles. Tetrahedron Letters, 85, 153496.
  • Revelant, G., et al. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis, 2011(18), 2935-2940.
  • de la Torre, A. F., et al. (2009). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Molecules, 14(8), 2903-2915.
  • Sharma, G., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 819-865.
  • Choi, J., et al. (2024). Evaluation of functional group compatibility in ammonium salt-accelerated amide cleavage reaction and the development of novel a. Frontiers in Chemistry, 12, 1378746.
  • Pellón, R. F., et al. (2006). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.
  • Li, H., et al. (2013). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Journal of Chemical and Pharmaceutical Research, 5(12), 704-707.
  • Patel, D. R., et al. (2011). Microwave Assisted One Pot Synthesis of 2, 3-Di-Substituted Quinazolin-4-(3h). Der Pharma Chemica, 3(6), 444-450.
  • Teja, G. N., et al. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 138-143.

Sources

Method

The Strategic Utility of 6-Bromo-2-methyl-1H-quinazolin-4-one as a Versatile Precursor for Pharmaceutical Intermediates

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry The quinazolinone core is a privileged heterocyclic scaffold in drug discovery, forming the structural basis for a wide array of pharmacologically active co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone core is a privileged heterocyclic scaffold in drug discovery, forming the structural basis for a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The strategic functionalization of the quinazolinone ring system allows for the fine-tuning of its therapeutic properties. Among the various substituted quinazolinones, 6-bromo-2-methyl-1H-quinazolin-4-one has emerged as a particularly valuable precursor for the synthesis of diverse pharmaceutical intermediates. The presence of the bromine atom at the 6-position provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions, while the nitrogen atoms of the quinazolinone ring are amenable to substitution, allowing for the introduction of a variety of functional groups.

This technical guide provides detailed application notes and protocols for the use of 6-bromo-2-methyl-1H-quinazolin-4-one as a precursor in the synthesis of key pharmaceutical intermediates. We will explore two fundamental transformations: regioselective N-alkylation at the N-3 position and Suzuki-Miyaura cross-coupling at the C-6 position. These reactions open avenues to a vast chemical space of novel quinazolinone derivatives with significant therapeutic potential.

Core Synthesis of the Precursor: 6-Bromo-2-methyl-1H-quinazolin-4-one

The journey into the diverse applications of this key precursor begins with its own efficient synthesis. A common and reliable method starts from the readily available 2-amino-5-bromobenzoic acid.

A typical synthetic route involves the acetylation of 2-amino-5-bromobenzoic acid to form 2-(acetylamino)-5-bromobenzoic acid, which is then cyclized using a dehydrating agent like acetic anhydride to yield 6-bromo-2-methyl-3,1-benzoxazin-4-one.[2] This intermediate is subsequently reacted with an amine, in this case, often ammonia or a precursor, to furnish the target 6-bromo-2-methyl-1H-quinazolin-4-one.

Application I: Regioselective N-Alkylation of 6-Bromo-2-methyl-1H-quinazolin-4-one

The quinazolinone scaffold possesses two nitrogen atoms (N-1 and N-3) that can potentially undergo alkylation. However, for many biologically active quinazolinones, substitution at the N-3 position is crucial for their pharmacological activity. Studies have shown that under basic conditions, the alkylation of 4(3H)-quinazolinones occurs preferentially at the N-3 position.[3][4] This regioselectivity is attributed to the higher acidity of the N-3 proton due to its proximity to the carbonyl group, leading to the formation of a more stable conjugate base.

Causality Behind Experimental Choices

The choice of a strong base is critical for efficient deprotonation of the N-3 position. While weaker bases like potassium carbonate can be effective, stronger bases such as sodium hydride (NaH) or sodium tert-butoxide (NaOtBu) often lead to higher yields and cleaner reactions by ensuring complete and rapid deprotonation. The choice of solvent is also important; polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the resulting anion and do not interfere with the nucleophilic substitution reaction. The alkylating agent, typically an alkyl halide, should be chosen based on the desired substituent to be introduced.

Experimental Protocol: N-3 Benzylation

This protocol details the N-benzylation of 6-bromo-2-methyl-1H-quinazolin-4-one, a common transformation to introduce a bulky aromatic group that can influence biological activity.

Materials:

  • 6-Bromo-2-methyl-1H-quinazolin-4-one

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-bromo-2-methyl-1H-quinazolin-4-one (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-benzyl-6-bromo-2-methylquinazolin-4-one.

Data Presentation: Representative N-Alkylation Reactions
EntryAlkylating AgentBaseSolventTime (h)Yield (%)
1Benzyl bromideNaHDMF5~85
2Ethyl iodideK₂CO₃DMF8~70
3Propargyl bromideNaHTHF4~80

Yields are estimated based on similar reactions reported in the literature and are for illustrative purposes.

Application II: Suzuki-Miyaura Cross-Coupling at the C-6 Position

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6][7] The bromine atom at the C-6 position of 6-bromo-2-methyl-1H-quinazolin-4-one serves as an excellent electrophilic partner for this palladium-catalyzed reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system.

  • Catalyst and Ligand: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or from a stable Pd(0) source such as Pd(PPh₃)₄. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those of the biarylphosphine class (e.g., SPhos, XPhos), are often effective in promoting the oxidative addition step, which is typically the rate-determining step.[8]

  • Base: A base is required to activate the boronic acid for the transmetalation step.[6] The choice of base can significantly impact the reaction outcome, with common choices including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base should be considered in conjunction with the chosen solvent.

  • Solvent: The solvent system must be able to dissolve the reactants and the catalyst complex. Often, a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is used to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 6-(4-methoxyphenyl)-2-methyl-1H-quinazolin-4-one

This protocol describes the coupling of 6-bromo-2-methyl-1H-quinazolin-4-one with 4-methoxyphenylboronic acid.

Materials:

  • 6-Bromo-2-methyl-1H-quinazolin-4-one

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 6-bromo-2-methyl-1H-quinazolin-4-one (1.0 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-(4-methoxyphenyl)-2-methyl-1H-quinazolin-4-one.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90~80
24-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O100~88
33-Pyridinylboronic acidPdCl₂(dppf)K₃PO₄DMF/H₂O110~75

Yields are estimated based on similar reactions reported in the literature and are for illustrative purposes.

Visualization of Key Transformations

N-Alkylation Workflow

N_Alkylation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Quinazolinone 6-Bromo-2-methyl- 1H-quinazolin-4-one Deprotonation Deprotonation at N-3 Quinazolinone->Deprotonation 1. Add Base AlkylHalide Alkyl Halide (R-X) SN2 Nucleophilic Substitution (SN2) AlkylHalide->SN2 2. Add Alkyl Halide Base Base (e.g., NaH) Base->Deprotonation Deprotonation->SN2 Forms N-3 anion N3_Alkylated 3-Alkyl-6-bromo- 2-methylquinazolin-4-one SN2->N3_Alkylated Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R-Pd(II)L_n-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl_Complex R-Pd(II)L_n-Ar Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Regenerates Catalyst Product 6-Aryl-2-methyl- quinazolin-4-one (R-Ar) RedElim->Product ArylBromide 6-Bromo-2-methyl- quinazolin-4-one (R-Br) ArylBromide->OxAdd BoronicAcid Ar-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

6-Bromo-2-methyl-1H-quinazolin-4-one is a highly valuable and versatile precursor in the synthesis of pharmaceutical intermediates. Its strategic functionalization through regioselective N-alkylation and palladium-catalyzed Suzuki-Miyaura cross-coupling provides access to a wide range of novel quinazolinone derivatives. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this important building block in the quest for new and effective therapeutic agents. The careful selection of reaction conditions, guided by a sound understanding of the underlying chemical principles, is paramount to achieving high yields and purity in the synthesis of these promising compounds.

References

  • Organic Syntheses. Suzuki-Miyaura Coupling. Available at: [Link]

  • Patel, P. S., et al. (2012). Synthesis and characterization of 3-(4-{[(substituted phenyl) methylene]amino}phenyl)-6-bromo-2-methylquinazoline-4-one. Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949. Available at: [Link]

  • Willis, M. C., et al. (2006). Tandem Palladium-Catalyzed Urea Arylation-Intramolecular Ester Amidation: Regioselective Synthesis of 3-Alkylated 2,4-Quinazolinediones. Organic Letters, 8(22), 5089-5091. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Gesinde, F., Saroya, M., Chou, C., & Kim, K. E. (n.d.). Understanding the Reactivity of 4(3H)-Quinazolinones Via N3-Alkylation. University of Washington Tacoma. Available at: [Link]

  • Khachatryan, D. S., et al. (2020). N- and/or O-Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 10(2). Available at: [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2012). QUINAZOLINE AND QUINAZOLINONE: A CHEMICALLY AND BIOLOGICALLY IMPORTANT SCAFFOLD. Available at: [Link]

  • Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 48(49), 9240-9261. Available at: [Link]

  • Khachatryan, D. S., et al. (2020). N- and/or O-Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 10(2). Available at: [Link]

  • Choi, J., Le, T., Manahan, I., & Kim, K. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. University of Washington Tacoma. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: 6-Bromo-2-methyl-1H-quinazolin-4-one in Synthetic Chemistry

Introduction: Defining the Role of 6-Bromo-2-methyl-1H-quinazolin-4-one An extensive review of current chemical literature reveals that 6-bromo-2-methyl-1H-quinazolin-4-one is not utilized as a catalyst in organic synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Defining the Role of 6-Bromo-2-methyl-1H-quinazolin-4-one

An extensive review of current chemical literature reveals that 6-bromo-2-methyl-1H-quinazolin-4-one is not utilized as a catalyst in organic synthesis. Its established role is that of a highly valuable and versatile heterocyclic building block. The quinazolinone core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]

The strategic placement of a bromine atom at the C6-position and a methyl group at the C2-position makes this molecule a particularly useful intermediate for further chemical modification. The bromine atom serves as a reactive handle, primarily for transition-metal-catalyzed cross-coupling reactions, allowing for the systematic elaboration of the quinazolinone core. This enables researchers to generate libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery programs.[2]

This guide, therefore, focuses on the principal application of 6-bromo-2-methyl-1H-quinazolin-4-one: its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions. We will provide a detailed protocol for a representative Suzuki-Miyaura cross-coupling, a cornerstone reaction in modern synthetic chemistry.

Core Application: A Substrate for Palladium-Catalyzed C-C Bond Formation

The bromine atom on the aromatic ring of 6-bromo-2-methyl-1H-quinazolin-4-one makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6] The most prominent among these is the Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound.[6][7]

The Suzuki-Miyaura Reaction: Mechanism and Rationale

The Suzuki-Miyaura reaction is favored in pharmaceutical development due to the mild reaction conditions and the low toxicity of the boron-based reagents and byproducts.[6] The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl bromide (our quinazolinone substrate), inserting itself into the carbon-bromine bond to form a Pd(II) intermediate.[5][6]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron species.[5][7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][6]

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br (Quinazolinone Complex) Pd0->PdII_Aryl Transmetalation Transmetalation PdII_Coupling Ar-Pd(II)L₂-R' (Coupling Intermediate) PdII_Aryl->PdII_Coupling PdII_Coupling->Pd0 RedElim Reductive Elimination Product Ar-R' (Coupled Product) PdII_Coupling->Product Reductive Elimination reactant_aryl Ar-Br (6-Bromo-quinazolinone) reactant_aryl->Pd0 Oxidative Addition reactant_boron R'-B(OR)₂ + Base reactant_boron->PdII_Aryl Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-2-methyl-1H-quinazolin-4-one

This protocol provides a general method for the coupling of 6-bromo-2-methyl-1H-quinazolin-4-one with an arylboronic acid.

Materials and Reagents
  • 6-Bromo-2-methyl-1H-quinazolin-4-one (Substrate)

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (Coupling Partner)

  • Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (if using Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (Base)

  • 1,4-Dioxane and Water (Solvent System)

  • Nitrogen or Argon gas (Inert Atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plate for reaction monitoring

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-2-methyl-1H-quinazolin-4-one (1.0 mmol, 1.0 eq).

  • Addition of Reagents: Add the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq) and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst. If using Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%), add it directly. If using Pd(OAc)₂ (0.03-0.05 mmol, 3-5 mol%), also add a phosphine ligand like PPh₃ (0.06-0.10 mmol, 6-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL per 1 mmol of substrate).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material (6-bromo-2-methyl-1H-quinazolin-4-one) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2-methyl-1H-quinazolin-4-one.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes typical outcomes for Suzuki-Miyaura reactions involving 6-bromo-quinazolinone derivatives, demonstrating the versatility of this transformation.

EntryArylboronic Acid PartnerCatalyst SystemBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~85-95%
24-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃Toluene/EtOH/H₂O~80-90%
33-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF~75-85%
44-Acetylphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~70-80%

Note: Yields are representative and can vary based on specific reaction conditions and the electronic/steric properties of the boronic acid.

Conclusion and Future Outlook

While 6-bromo-2-methyl-1H-quinazolin-4-one does not possess catalytic activity itself, it serves a critical role as a foundational scaffold in synthetic and medicinal chemistry. Its utility as a substrate in palladium-catalyzed cross-coupling reactions provides a robust and flexible platform for the synthesis of diverse, biologically relevant molecules. The protocols and principles outlined in this guide empower researchers to leverage this key intermediate for the development of novel therapeutics and functional organic materials. The continued exploration of new coupling partners and catalytic systems will further expand the synthetic utility of this important heterocyclic building block.

References

  • Auti, P. B., et al. (2020). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. RSC Advances, 10(54), 32453-32473.
  • Chate, A. V., et al. (2020). Taurine catalyzed one-pot construction of quinazolinones in water. Tetrahedron Letters, 61(3), 151397.
  • Dherbassy, Q., et al. (2021). Recent advances in the synthesis of quinazolinones. European Journal of Organic Chemistry, 2021(22), 3149-3175.
  • Hao, L., et al. (2021). Recent advances in the synthesis of quinazolinone derivatives. Chinese Chemical Letters, 32(1), 1-11.
  • Khan, I., et al. (2014). Quinazolinone and its derivatives: a review on biological activities. European journal of medicinal chemistry, 76, 193-214.
  • Kshirsagar, U. A. (2015). Recent developments in the chemistry of quinazolinone alkaloids. Organic & biomolecular chemistry, 13(37), 9596-9617.
  • Ramesh, P., et al. (2018). A concise organocatalytic one-pot approach for the facile access to spiro-fused quinazolinones. ChemistrySelect, 3(35), 10077-10081.
  • Dige, N. C., et al. (2019). Ultrasound-assisted one-pot multicomponent synthesis of novel quinazolinone derivatives catalyzed by p-toluenesulfonic acid.
  • Phakodee, W., et al. (2017). Ph3P−I2 promoted synthesis of quinazolinones from methyl anthranilate, carboxylic acid or acid chloride, and amine. The Journal of organic chemistry, 82(11), 5941-5948.
  • Murti, Y., Singh, A. K., & Pathak, D. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian journal of pharmaceutical sciences, 73(3), 333–337.
  • BenchChem. (2025). The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. BenchChem Technical Support.
  • Teaje, A. J., et al. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. International Journal of Chemistry Research, 1(1), 21-24.
  • Gholampour, Z., et al. (2024).
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2).
  • NIH National Center for Biotechnology Information. Palladium-Catalyzed Cross Coupling Reactions of 4-bromo-6H-1,2-oxazines. Available from: [Link]

  • The Nobel Prize Foundation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483.

Sources

Method

Preclinical In Vivo Dosing Protocols for 6-Bromo-2-methyl-1H-quinazolin-4-one in Murine Models

Introduction & Pharmacological Context 6-Bromo-2-methyl-1H-quinazolin-4-one (CAS 5426-59-5) is a highly versatile halogenated heterocyclic scaffold utilized extensively in drug discovery[1]. The bromine atom at the C6 po...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

6-Bromo-2-methyl-1H-quinazolin-4-one (CAS 5426-59-5) is a highly versatile halogenated heterocyclic scaffold utilized extensively in drug discovery[1]. The bromine atom at the C6 position serves as a critical reactive site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the synthesis of diverse libraries of biologically active quinazolinones. Because the quinazolinone core mimics endogenous purines, derivatives of this compound exhibit broad-spectrum pharmacological activities, acting as kinase inhibitors, histone deacetylase (HDAC) inhibitors, positive allosteric modulators of GABA_A receptors, and antimalarial agents[2][3].

When transitioning this scaffold or its direct derivatives from in vitro screening to in vivo murine models, researchers face significant formulation challenges. The planar aromatic system and high lipophilicity of the quinazolinone core result in poor aqueous solubility and a propensity for plasma precipitation. This application note provides a comprehensive, self-validating framework for formulating, dosing, and evaluating this compound class in mice.

Formulation Strategy & Causality

To ensure reproducible pharmacokinetics (PK) and prevent vehicle-induced toxicity, the formulation must be strictly tailored to the route of administration.

  • Intravenous (IV) / Intraperitoneal (IP) Administration: The extreme planarity of the quinazolinone core requires a solubilizing agent that prevents precipitation in the bloodstream. A vehicle of 3% DMSO + 20% Captisol (sulfobutyl ether β-cyclodextrin) in water is optimal[2]. Captisol creates a hydrophobic cavity that encapsulates the lipophilic scaffold, releasing it dynamically upon systemic dilution.

  • Oral (PO) Efficacy Dosing: For gastrointestinal absorption, a micro-emulsion system is required. A standardized vehicle of 7% Tween 80 + 3% Ethanol + 90% Distilled Water reduces the surface tension of the drug particles, facilitating micellar absorption across the intestinal epithelium[4].

  • Oral (PO) Acute Toxicity Dosing: At high bolus doses (e.g., >250 mg/kg), complete dissolution is thermodynamically impossible. Using a 1% Gum Acacia aqueous suspension acts as a stabilizing agent, ensuring uniform dosing of the particulate suspension without causing the severe gastrointestinal inflammation associated with high-concentration surfactants[4].

G A 6-Bromo-2-methyl-1H-quinazolin-4-one (Highly Planar, Lipophilic Core) B Solubility & Route Assessment A->B C IV / IP Dosing (High Systemic Bioavailability) B->C D PO Efficacy Dosing (10 - 50 mg/kg) B->D E PO Toxicity Dosing (100 - 500 mg/kg) B->E F Vehicle: 3% DMSO + 20% Captisol in H2O C->F G Vehicle: 7% Tween 80 + 3% EtOH + 90% H2O D->G H Vehicle: 1% Gum Acacia Aqueous Suspension E->H

Formulation decision tree for quinazolinone derivatives based on dosing route.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , meaning internal controls are built into the workflow to ensure data integrity.

Protocol A: Pharmacokinetic (PK) Profiling

Objective: Determine the bioavailability and half-life of the compound. Validation Check: Include a known standard (e.g., Diazepam or Chloroquine) in a parallel arm to validate the LC-MS/MS extraction recovery and matrix effects.

  • Animal Preparation: Fast male Swiss Albino or C57BL/6 mice (20-25 g) for 12 hours prior to oral dosing. Water remains ad libitum.

  • Dosing:

    • IV Arm: Administer 10 mg/kg of the compound (in 3% DMSO/20% Captisol) via the lateral tail vein[2].

    • PO Arm: Administer 10 mg/kg (in 7% Tween 80/3% EtOH) via oral gavage. Max volume: 10 mL/kg.

  • Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Processing: Centrifuge at 3,000 × g for 10 mins at 4°C to separate plasma. Store at -80°C.

  • Quantification: Precipitate plasma proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., Warfarin). Analyze the supernatant via LC-MS/MS.

Protocol B: Acute Oral Toxicity Assessment

Objective: Establish the Maximum Tolerated Dose (MTD) and LD50. Validation Check: A vehicle-only control group must be run simultaneously to ensure that any observed mortality or behavioral changes are strictly drug-induced, not vehicle-induced.

  • Grouping: Randomly assign mice into 4 groups (n=6 per group).

  • Dosing: Administer the compound as a 1% Gum Acacia suspension at 0 (Vehicle), 100, 250, and 500 mg/kg via oral gavage[4].

  • Observation Window: Monitor continuously for the first 4 hours for signs of overt toxicity (piloerection, lacrimation, convulsions, loss of righting reflex).

  • Longitudinal Tracking: Record body weight and mortality daily for 14 days.

  • Endpoint: Euthanize surviving animals on Day 14. Perform gross necropsy focusing on the liver and kidneys, as quinazolinones are primarily metabolized via hepatic CYP450 enzymes.

Protocol C: In Vivo Efficacy Model (Antimalarial 4-Day Suppressive Test)

Objective: Evaluate the therapeutic efficacy of the compound. Validation Check: Blood smears must be evaluated by two independent, blinded researchers to prevent observer bias in parasitemia quantification.

  • Infection: On Day 0, inject mice intravenously with 2×107 Plasmodium berghei ANKA-infected erythrocytes[4].

  • Treatment Initiation: Exactly 2 hours post-infection, administer the first dose of the compound (20 mg/kg or 40 mg/kg, PO)[4]. Causality note: Early dosing is critical to suppress the parasite before exponential intraerythrocytic replication alters the host's metabolic state.

  • Dosing Schedule: Repeat dosing every 24 hours on Days 1, 2, and 3.

  • Analysis: On Day 4, prepare Giemsa-stained thin blood smears from tail snips. Calculate the percentage of parasitemia suppression relative to the vehicle control group.

G N1 Murine Model Acclimatization (Swiss Albino / C57BL/6) N2 Baseline Health Assessment & Randomization N1->N2 N3 Phase 1: Pharmacokinetics (10 mg/kg IV vs PO) N2->N3 N4 Phase 2: Acute Toxicity (100 - 500 mg/kg PO) N2->N4 N5 Phase 3: Efficacy Models (10 - 50 mg/kg IP/PO) N2->N5 N6 Plasma Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) N3->N6 N7 14-Day Observation (Mortality, Weight, Behavior) N4->N7 N8 Biomarker / Phenotypic Endpoint Analysis N5->N8

Standardized in vivo experimental workflow for quinazolinone evaluation.

Quantitative Data Summaries

The following tables synthesize expected baseline parameters for 6-bromo-2-methyl-1H-quinazolin-4-one derivatives based on established preclinical literature.

Table 1: Representative Pharmacokinetic Parameters (10 mg/kg Dose)

Note: Values represent an average range for optimized quinazolinone derivatives[2].

ParameterIV Administration (3% DMSO/Captisol)PO Administration (Tween 80/EtOH)
C_max (µM/L) 12.5 – 15.04.0 – 6.5
T_max (h) 0.08 (Immediate)1.5 – 2.0
AUC_0-last (µM·h/L) 18.0 – 22.010.0 – 13.0
Half-life (t_1/2) (h) 1.2 – 2.52.0 – 3.5
Bioavailability (F%) 100% (Reference)45% – 60%
Table 2: Acute Toxicity and Efficacy Dosing Thresholds

Data synthesized from antimalarial, anticonvulsant, and anti-inflammatory murine models[3][4][5].

Study TypeRouteDose RangeExpected Outcome / Phenotype
Acute Toxicity PO100 – 250 mg/kgNo mortality; transient liquid feces may occur on Day 1.
Acute Toxicity PO500 mg/kgLD50 typically >500 mg/kg; high safety margin.
Antimalarial Efficacy PO20 – 40 mg/kg>65% suppression of P. berghei parasitemia.
Anticonvulsant (PTZ) IP50 – 150 mg/kgDose-dependent delay in seizure onset; up to 100% protection at 150 mg/kg.
Anti-inflammatory PO50 mg/kgSignificant inhibition of carrageenan-induced paw edema.

References

  • Title: 6-BROMO-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE Chemical Properties and Safety Data Source: Lookchem URL
  • Title: In vivo antimalarial evaluation of some 2,3-disubstituted-4(3H)
  • Title: Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties Source: PMC / NIH URL
  • Title: Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Title: Application Notes and Protocols for In Vivo Studies of 2-Methyl-4(3H)

Sources

Application

Preparation of 6-bromo-2-methyl-1H-quinazolin-4-one derivatives via cyclization

Application Note & Detailed Protocol Topic: Strategic Synthesis of 6-bromo-2-methyl-1H-quinazolin-4-one Derivatives via Intramolecular Cyclization Audience: Researchers, Medicinal Chemists, and Organic Synthesis Professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Detailed Protocol

Topic: Strategic Synthesis of 6-bromo-2-methyl-1H-quinazolin-4-one Derivatives via Intramolecular Cyclization

Audience: Researchers, Medicinal Chemists, and Organic Synthesis Professionals

Executive Summary

Quinazolinones represent a cornerstone scaffold in medicinal chemistry, renowned for their broad spectrum of pharmacological activities. The strategic introduction of a bromine atom at the 6-position and a methyl group at the 2-position creates a versatile intermediate, 6-bromo-2-methyl-1H-quinazolin-4-one, which serves as a pivotal building block for the development of novel therapeutic agents. This document provides a comprehensive guide to the synthesis of this key intermediate, with a focus on the critical intramolecular cyclization step. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and discuss the rationale behind experimental design choices to ensure reproducible and high-yield outcomes.

Introduction to the Quinazolinone Scaffold

The quinazolinone core is a privileged structure in drug discovery, forming the basis of numerous approved drugs and clinical candidates with activities ranging from anticancer and anticonvulsant to anti-inflammatory and antimicrobial. The 6-bromo substitution offers a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries. The 2-methyl group, in turn, influences the molecule's steric and electronic properties, often contributing to target binding affinity. The synthesis of 6-bromo-2-methyl-1H-quinazolin-4-one is therefore a critical first step in many drug discovery programs.

Retrosynthetic Analysis and Strategy

The most common and efficient approach to the 6-bromo-2-methyl-1H-quinazolin-4-one core involves a two-step sequence starting from commercially available 2-amino-5-bromobenzoic acid. The strategy hinges on first installing the N-acetyl group, which will ultimately form the C2-methyl and N1 of the heterocyclic ring, followed by a cyclocondensation reaction.

Overall Synthetic Workflow

The synthesis is a two-step process. First, the primary amine of 2-amino-5-bromobenzoic acid undergoes N-acetylation using acetic anhydride to yield 2-acetamido-5-bromobenzoic acid. This intermediate is then subjected to a thermal cyclodehydration, often with a dehydrating agent, to furnish the final quinazolinone product.

G cluster_0 Part A: N-Acetylation cluster_1 Part B: Cyclization A 2-Amino-5-bromobenzoic acid C 2-Acetamido-5-bromobenzoic acid A->C Acetylation B Acetic Anhydride B->C E 6-bromo-2-methyl-1H-quinazolin-4-one C->E Cyclodehydration D Heat / Dehydrating Agent D->E

Caption: General two-step synthesis of 6-bromo-2-methyl-1H-quinazolin-4-one.

Detailed Experimental Protocols

Part A: Synthesis of 2-Acetamido-5-bromobenzoic acid (Intermediate)

Principle: This step involves the nucleophilic attack of the amino group of 2-amino-5-bromobenzoic acid on one of the carbonyl carbons of acetic anhydride. A subsequent proton transfer results in the formation of the stable amide product, 2-acetamido-5-bromobenzoic acid, and acetic acid as a byproduct. The reaction is typically straightforward and high-yielding.

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Deionized water

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

  • Buchner funnel and filter paper

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromobenzoic acid (e.g., 10.0 g, 46.3 mmol).

  • Add acetic anhydride (e.g., 20 mL, 212 mmol). Using an excess of acetic anhydride ensures complete acylation and can also serve as the reaction solvent.

  • Gently heat the mixture to reflux (approximately 130-140 °C) with continuous stirring.

  • Maintain the reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The starting material will have a different Rf value than the product.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (approx. 200 mL) while stirring. This will quench the excess acetic anhydride and precipitate the product.

  • Continue stirring the slurry for 30 minutes to ensure complete precipitation.

  • Collect the white solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any residual acetic acid.

  • Dry the product, 2-acetamido-5-bromobenzoic acid, in a vacuum oven at 60-70 °C to a constant weight. The product is typically of high purity and can be used in the next step without further purification.

Part B: Cyclization to 6-bromo-2-methyl-1H-quinazolin-4-one

Principle: This is the key ring-forming step. The mechanism involves the intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl group, followed by dehydration. This cyclodehydration is typically promoted by heat, sometimes in the presence of a dehydrating agent like acetic anhydride itself or polyphosphoric acid (PPA), to form the stable heterocyclic quinazolinone ring system.

Materials:

  • 2-Acetamido-5-bromobenzoic acid (from Part A)

  • Ammonium acetate or another ammonia source (e.g., formamide)

  • Glacial acetic acid

  • Deionized water

  • Ethanol

Step-by-Step Protocol:

  • Place the dried 2-acetamido-5-bromobenzoic acid (e.g., 5.0 g, 19.4 mmol) and ammonium acetate (e.g., 3.0 g, 38.9 mmol) into a 100 mL round-bottom flask.

  • Add glacial acetic acid (e.g., 30 mL) to the flask.

  • Heat the mixture to reflux (approximately 118-120 °C) with vigorous stirring for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of ice-cold water (approx. 150 mL). A precipitate will form.

  • Collect the crude product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 6-bromo-2-methyl-1H-quinazolin-4-one as a crystalline solid.

  • Dry the purified product in a vacuum oven.

Mechanism of Cyclization

The cyclization of 2-acetamido-5-bromobenzoic acid in the presence of an ammonia source like ammonium acetate proceeds through a proposed intermediate benzoxazinone, although it is often not isolated.[1][2] The process can be visualized as follows:

  • Activation: The carboxylic acid is activated under the acidic and thermal conditions.

  • Intramolecular Attack: The nitrogen atom of the acetamido group acts as a nucleophile, attacking the activated carbonyl carbon of the carboxylic acid.

  • Dehydration: A molecule of water is eliminated to form a 2-methyl-6-bromo-4H-3,1-benzoxazin-4-one intermediate.

  • Ring Opening & Re-closure: The ammonia (from ammonium acetate) attacks the electrophilic carbonyl of the benzoxazinone, opening the ring to form an N-acyl-anthranilamide intermediate.

  • Final Dehydration: A final intramolecular cyclization with the elimination of another water molecule yields the thermodynamically stable 6-bromo-2-methyl-1H-quinazolin-4-one.

G A 2-Acetamido-5-bromobenzoic acid B Benzoxazinone Intermediate A->B - H₂O C N-Acyl-anthranilamide Intermediate B->C + NH₃ D 6-bromo-2-methyl-1H-quinazolin-4-one C->D - H₂O

Caption: Proposed mechanistic pathway for quinazolinone formation.

Data and Expected Results

The following table summarizes typical results for the synthesis. Yields and melting points are indicative and may vary based on reaction scale and purity of reagents.

CompoundMolecular FormulaMol. Weight ( g/mol )Typical YieldMelting Point (°C)
2-Acetamido-5-bromobenzoic acidC₉H₈BrNO₃258.07> 90%215-218
6-bromo-2-methyl-1H-quinazolin-4-oneC₉H₇BrN₂O239.0775-85%> 300

Characterization:

  • FT-IR (KBr, cm⁻¹): The final product should show characteristic peaks for N-H stretching (around 3200-3400), C=O stretching (amide, around 1680), and C=N stretching (around 1620).

  • ¹H NMR (DMSO-d₆, δ ppm): Expect signals for the methyl group (singlet, ~2.3 ppm), aromatic protons (multiplets, ~7.5-8.0 ppm), and the N-H proton (broad singlet, ~12.3 ppm).

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the product's molecular weight.

Troubleshooting and Key Insights

  • Low Yield in Step A: Ensure the acetic anhydride is not hydrolyzed. Use a fresh bottle if necessary. Ensure the reaction goes to completion by monitoring with TLC.

  • Incomplete Cyclization in Step B: The reaction is temperature-sensitive. Ensure a consistent reflux temperature is maintained.[3] Insufficient heating can lead to the accumulation of the N-acetylanthranilic acid intermediate.[3]

  • Side Reactions: At excessively high temperatures (>180°C), decarboxylation of the anthranilic acid starting material or intermediates can occur, leading to byproducts.[3]

  • Purification: Recrystallization is often crucial for obtaining a high-purity final product, which is essential for subsequent applications in drug development. If the product is difficult to crystallize, column chromatography on silica gel can be an effective alternative.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate.
  • Li, Y., et al. (2021). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Molecules. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). A Review on 4(3H)-quinazolinone synthesis.
  • Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]

  • Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Chemistry. Available at: [Link]

  • Glavaš, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid.
  • PubChem. 2-Acetamido-5-bromobenzoic Acid. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Molecular Docking Studies of 6-bromo-2-methyl-1H-quinazolin-4-one

Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Among its many derivatives, 6-bromo-2-methyl-1H-quinazolin-4-one has eme...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Among its many derivatives, 6-bromo-2-methyl-1H-quinazolin-4-one has emerged as a compound of significant interest, demonstrating potential antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This technical guide provides a detailed protocol for conducting molecular docking studies on this compound. As a predictive and powerful computational tool, molecular docking is indispensable for elucidating potential mechanisms of action, predicting binding affinities, and guiding the rational design of more potent therapeutic agents.[6][7] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step workflow for robust and reliable in silico analysis.

Foundational Principles: The Strategy Behind the Simulation

Before embarking on any computational protocol, it is crucial to understand the causality behind the experimental choices. Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the preferred binding orientation and affinity.[7] The output, typically a scoring function value, estimates the strength of the interaction, with lower energy values suggesting a more stable complex.[7]

Rationale for Target Selection

The success of a docking study is fundamentally dependent on the selection of a biologically relevant protein target. Based on established activities of the 6-bromo-quinazolin-4-one scaffold, we can hypothesize several potential targets:

  • Anticancer Activity: A substantial body of research identifies the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase as a primary target for quinazolinone-based anticancer agents.[3][8] These compounds often act as competitive inhibitors at the ATP-binding site, disrupting downstream signaling pathways that control cell proliferation and survival.[3][9] For this guide, we will focus on EGFR kinase domain (PDB ID: 1M17) , a target used in previous quinazolinone docking studies.[8][10]

  • Anti-inflammatory Activity: Derivatives of quinazolinone have demonstrated the ability to modulate inflammatory pathways.[11] Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade and serves as a viable target for docking studies aimed at exploring this activity.[12][13]

  • Antimicrobial Activity: The antibacterial potential of quinazolinones can be investigated by targeting essential bacterial enzymes.[14] Dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway, is a validated target for antibacterial drug discovery and provides an excellent case for such studies.[15]

The Computational Toolkit

A variety of software packages are available for molecular docking. This protocol will reference a standard, widely accessible workflow utilizing:

  • AutoDock Vina: A powerful and popular open-source program for molecular docking.[16]

  • MGLTools: Used for preparing protein and ligand files for AutoDock.

  • PyMOL or BIOVIA Discovery Studio Visualizer: For in-depth analysis and visualization of docking results.[17]

The Docking Workflow: From Structure to Simulation

This section outlines the complete, step-by-step methodology for a molecular docking experiment. The process is a logical sequence of preparation, execution, and analysis, each step being critical for the integrity of the final results.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis PDB 1. Download Receptor (e.g., PDB: 1M17) PrepReceptor 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor GridBox 5. Define Binding Site (Grid Box Generation) PrepReceptor->GridBox DrawLigand 3. Draw Ligand (6-bromo-2-methyl-1H-quinazolin-4-one) PrepLigand 4. Prepare Ligand (Energy minimize, set rotatable bonds) DrawLigand->PrepLigand PrepLigand->GridBox RunDocking 6. Run Docking Simulation (AutoDock Vina) GridBox->RunDocking AnalyzeScores 7. Analyze Binding Affinity (Docking Scores) RunDocking->AnalyzeScores Visualize 8. Visualize Interactions (PyMOL / Discovery Studio) AnalyzeScores->Visualize

Caption: A generalized workflow for molecular docking studies.

Protocol 2.1: Receptor Preparation
  • Obtain Structure: Download the crystal structure of the target protein from the Protein Data Bank (e.g., EGFR, PDB ID: 1M17).

  • Clean Structure: Open the PDB file in a molecular viewer. Remove all non-essential molecules, including water (HOH), co-solvents, and any co-crystallized native ligands.[17] This ensures the binding site is clear for docking.

  • Prepare for Docking: Using AutoDockTools (part of MGLTools):

    • Add polar hydrogen atoms to satisfy valencies.

    • Compute Gasteiger charges, which are essential for the scoring function.

    • Save the prepared receptor file in the PDBQT format (e.g., 1m17_receptor.pdbqt).

Protocol 2.2: Ligand Preparation
  • Create 2D Structure: Draw the structure of 6-bromo-2-methyl-1H-quinazolin-4-one using software like ChemDraw or MarvinSketch.

  • Convert to 3D and Minimize: Convert the 2D drawing to a 3D structure. Perform an energy minimization using a suitable force field, such as MMFF94, to achieve a stable, low-energy conformation.[13]

  • Prepare for Docking: Using AutoDockTools:

    • Detect the root of the ligand and define the rotatable (torsion) bonds. This allows for ligand flexibility during the docking simulation.

    • Save the prepared ligand file in the PDBQT format (e.g., ligand.pdbqt).

Protocol 2.3: Grid Box Definition and Docking Execution
  • Define the Binding Pocket: The 'grid box' defines the three-dimensional space where the docking algorithm will search for binding poses. For targeted docking, this box should encompass the known active site of the receptor. A reliable method is to center the grid on the coordinates of a previously bound native ligand.[12]

  • Configure Docking Parameters: Create a configuration file (e.g., conf.txt) that specifies the input files and grid box parameters.

  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log results.log

Protocol 2.4: Results Analysis
  • Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol in the output log file. More negative values indicate stronger predicted binding.[7]

  • Pose Visualization: Open the receptor PDBQT and the results PDBQT file in PyMOL or Discovery Studio. The output file contains multiple binding modes (typically 9 or 10).

  • Interaction Analysis: Analyze the top-scoring pose to identify key molecular interactions. Look for:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: With non-polar residues in the binding pocket.

    • Pi-Stacking: Aromatic ring interactions. A detailed understanding of these interactions provides a structural hypothesis for the compound's activity.

Trustworthiness: The Self-Validating System

A computational protocol is only as reliable as its validation.[18] Before screening novel compounds, the docking protocol must demonstrate its ability to reproduce known binding information accurately. The gold standard for this is a re-docking experiment .[15]

G cluster_validation Protocol Validation Start Start with Co-crystallized Complex (e.g., PDB: 1M17 with Erlotinib) Extract 1. Separate Native Ligand and Receptor Start->Extract Redock 2. Re-dock the Native Ligand into the Receptor Extract->Redock Superimpose 3. Superimpose Docked Pose onto Crystal Pose Redock->Superimpose RMSD 4. Calculate RMSD Superimpose->RMSD Check RMSD < 2.0 Å? RMSD->Check Success Protocol Validated Check->Success Yes Fail Protocol Invalid (Adjust Parameters) Check->Fail No

Caption: Workflow for validating a molecular docking protocol.

Protocol 3.1: Re-docking and RMSD Calculation
  • Select a Holo-Receptor: Choose a PDB entry of your target that includes a co-crystallized inhibitor (e.g., 1M17 contains Erlotinib, a known quinazoline-based EGFR inhibitor).

  • Extract Native Ligand: Separate the native ligand from the receptor and save it as a separate file. This is your reference pose.

  • Prepare and Re-dock: Prepare both the receptor (now empty) and the extracted native ligand using the same procedures outlined in Protocols 2.1 and 2.2.

  • Execute Docking: Run the docking simulation using the exact same grid parameters and settings you intend to use for your test compound.

  • Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Validate: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[6][17][19]

ParameterCrystallographic Ligand (Reference)Re-docked Ligand (Pose 1)Validation MetricStatus
Binding Affinity N/A-9.8 kcal/molComparison-
RMSD 0.0 Å (by definition)1.15 Å< 2.0 ÅPASS [6][17][19]

Table 1: Example of a successful validation report for a re-docking experiment.

Application in Rational Drug Design

A validated docking protocol is a powerful tool for guiding medicinal chemistry efforts.

  • Virtual Screening: The protocol can be used to screen large libraries of analogous compounds against the target, prioritizing those with the best predicted binding affinities for synthesis and in vitro testing.

  • Structure-Activity Relationship (SAR) Analysis: Docking can provide a structural basis for experimental SAR data. For example, it can explain why adding a specific functional group to the quinazolinone scaffold increases or decreases biological activity by showing how that group interacts with the protein's active site.[3]

  • Lead Optimization: In silico modeling can suggest specific modifications to a lead compound to improve its binding affinity or selectivity, accelerating the development of more effective drug candidates.

Conclusion

Molecular docking is an essential technique in modern drug discovery. This guide provides a comprehensive and validated framework for investigating the therapeutic potential of 6-bromo-2-methyl-1H-quinazolin-4-one. By carefully selecting relevant biological targets, meticulously preparing the necessary molecular structures, and critically validating the computational protocol, researchers can generate reliable hypotheses about the compound's mechanism of action. These in silico insights are invaluable for prioritizing experimental resources and rationally designing the next generation of quinazolinone-based therapeutics.

References

  • ResearchGate. (2022). How to validate the molecular docking results? Available at: [Link]

  • Synthesis And Antimicrobial Activity Of Some Novel 6-Bromo-2-Methyl/phenyl-3-(Sulphonamido) quinazolin-4(3H)- Ones. (n.d.). International Journal of ChemTech Research. Available at: [Link]

  • Lill, M. A., et al. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Available at: [Link]

  • Grebzde, A., et al. (2023). Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). bioRxiv. Available at: [Link]

  • Jadhav, S. D., et al. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Lill, M. A. (n.d.). Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Available at: [Link]

  • ResearchGate. (2025). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Available at: [Link]

  • El-Malah, A. A., et al. (2024). In silico discovery of novel quinazolin-4-one derivatives as potent 3CLpro inhibitors using 2D-QSAR, molecular docking, and molecular dynamics. Arabian Journal of Chemistry. Available at: [Link]

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Available at: [Link]

  • ResearchGate. (2025). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available at: [Link]

  • Kiatkosol, S., et al. (2023). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails. Available at: [Link]

  • Siswandono, S., et al. (2017). Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. Indonesian Journal of Pharmacy. Available at: [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Medires Publishing. Available at: [Link]

  • Shreyas, N., et al. (2023). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. RGUHS Journal of Pharmaceutical Sciences. Available at: [Link]

  • Al-Janabi, A. A. R., & Al-Obaidi, A. M. J. (2022). Synthesis, Molecular Docking Study and Cytotoxicity Evaluation of some Quinazolinone Derivatives as Nonclassical Antifolates. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • Teja, S., et al. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Shi, Y., et al. (2023). Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition. Bioorganic Chemistry. Available at: [Link]

  • Colarusso, E., et al. (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. ChemistryOpen. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-bromo-2-methyl-1H-quinazolin-4-one

Welcome to the dedicated technical support resource for the synthesis of 6-bromo-2-methyl-1H-quinazolin-4-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for the synthesis of 6-bromo-2-methyl-1H-quinazolin-4-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve your yields.

I. Overview of the Primary Synthetic Pathway

The most common and reliable method for synthesizing 6-bromo-2-methyl-1H-quinazolin-4-one involves a cyclocondensation reaction between 2-amino-5-bromobenzoic acid and acetonitrile. This reaction is typically acid-catalyzed, often using a strong acid like polyphosphoric acid (PPA) or a Lewis acid. The general reaction scheme is presented below.

G A 2-Amino-5-bromobenzoic acid PPA Polyphosphoric Acid (PPA) Heat A->PPA B Acetonitrile B->PPA C 6-bromo-2-methyl-1H-quinazolin-4-one PPA->C Cyclocondensation

Figure 1. General reaction scheme for the synthesis of 6-bromo-2-methyl-1H-quinazolin-4-one.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

A1: Low yields are a frequent challenge in this synthesis and can stem from several factors. Let's break down the potential causes and their corresponding solutions.

1. Incomplete Reaction:

  • Causality: The cyclocondensation reaction may not have gone to completion. This can be due to insufficient reaction time or temperature. The viscosity of the reaction mixture, especially when using polyphosphoric acid, can also hinder effective mixing and heat transfer, leading to an incomplete reaction.

  • Solution:

    • Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC). A typical temperature range is 120-160°C. Extend the reaction time, checking for the disappearance of the starting material (2-amino-5-bromobenzoic acid) by TLC.

    • Improve Mixing: If using a magnetic stirrer, ensure it is powerful enough to agitate the viscous PPA mixture effectively. Mechanical stirring is often a more robust option for ensuring homogeneity.

2. Side Reactions:

  • Causality: At elevated temperatures, starting materials or the product can undergo decomposition or side reactions. One common side reaction is the hydrolysis of the nitrile to the corresponding carboxylic acid, which will not participate in the cyclization.

  • Solution:

    • Stepwise Temperature Increase: Instead of immediately heating to a high temperature, consider a stepwise heating profile. This allows the initial reaction to proceed at a more controlled rate, minimizing the formation of byproducts.

    • Use of a Co-solvent: In some cases, the addition of a high-boiling, inert co-solvent like xylene can improve solubility and heat transfer, potentially allowing for lower reaction temperatures.

3. Product Loss During Work-up:

  • Causality: The product can be lost during the aqueous work-up and purification steps. Premature precipitation or incomplete extraction can significantly reduce the isolated yield.

  • Solution:

    • Controlled Quenching: After the reaction is complete, allow the mixture to cool slightly before pouring it onto ice water. This should be done slowly and with vigorous stirring to ensure the product precipitates as a fine, easily filterable solid.

    • pH Adjustment: The pH of the aqueous solution after quenching is critical. Adjust the pH to be slightly basic (around 8-9) using a base like ammonium hydroxide or sodium hydroxide. This ensures the product, which is weakly acidic, is fully precipitated.

    • Thorough Washing: Wash the crude product thoroughly with water to remove any remaining acid and inorganic salts. However, avoid excessive washing with organic solvents in which the product may have some solubility.

Troubleshooting Workflow for Low Yield:

G Start Low Yield (<50%) Check_Completion Is the reaction going to completion? (Monitor by TLC) Start->Check_Completion Optimize_Conditions Increase temperature and/or time. Improve mixing. Check_Completion->Optimize_Conditions No Check_Side_Reactions Are there significant side products? (Analyze crude by LC-MS) Check_Completion->Check_Side_Reactions Yes Optimize_Conditions->Check_Side_Reactions Modify_Heating Use stepwise heating. Consider a co-solvent. Check_Side_Reactions->Modify_Heating Yes Check_Workup Is product being lost during work-up? Check_Side_Reactions->Check_Workup No Modify_Heating->Check_Workup Optimize_Workup Control quenching rate. Adjust pH to 8-9. Wash precipitate thoroughly. Check_Workup->Optimize_Workup Yes End Improved Yield Check_Workup->End No Optimize_Workup->End

Figure 2. A step-by-step troubleshooting workflow for addressing low reaction yields.

Q2: My final product is impure, showing multiple spots on TLC. How can I improve its purity?

A2: Impurities can arise from unreacted starting materials, side products, or degradation. Effective purification is key to obtaining a high-purity final product.

1. Identification of Impurities:

  • Causality: Without knowing the identity of the impurities, it's difficult to devise a targeted purification strategy.

  • Solution:

    • Characterization: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to identify the major impurities in your crude product. Common impurities include unreacted 2-amino-5-bromobenzoic acid and potential N-acetylated intermediates.

2. Purification Strategies:

  • Recrystallization:

    • Causality: This is often the most effective method for purifying solid organic compounds. The choice of solvent is crucial.

    • Protocol:

      • Select a suitable solvent or solvent system. Good single solvents for recrystallization of 6-bromo-2-methyl-1H-quinazolin-4-one include ethanol, isopropanol, or acetic acid. A mixed solvent system like ethanol/water can also be effective.

      • Dissolve the crude product in the minimum amount of hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the purified crystals under vacuum.

  • Column Chromatography:

    • Causality: If recrystallization is ineffective or if impurities have similar solubility profiles to the product, column chromatography is a more powerful purification technique.

    • Protocol:

      • Choose an appropriate stationary phase (e.g., silica gel) and mobile phase (e.g., a mixture of ethyl acetate and hexane).

      • Perform a dry or wet loading of the crude product onto the column.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary for Purification:

Purification MethodProsConsRecommended For
Recrystallization Scalable, cost-effective, can yield high-purity crystals.Can lead to product loss in the mother liquor, may not remove all impurities.Removing small amounts of impurities with different solubility profiles.
Column Chromatography High resolving power, can separate complex mixtures.More time-consuming, requires larger volumes of solvent, can be less scalable.Purifying highly impure samples or separating closely related compounds.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of 2-amino-5-bromobenzoic acid to acetonitrile?

A1: While acetonitrile is often used as both a reactant and a solvent, using a large excess is generally recommended to drive the reaction to completion. A common approach is to use acetonitrile as the solvent, meaning it is in large excess. If a co-solvent is used, a molar ratio of at least 10:1 (acetonitrile to 2-amino-5-bromobenzoic acid) is advisable.

Q2: Can I use a different acid catalyst instead of polyphosphoric acid (PPA)?

A2: Yes, other acid catalysts can be used, although PPA is widely reported due to its efficacy as a dehydrating agent and catalyst. Alternative catalysts include:

  • Phosphorus oxychloride (POCl₃): This is a strong dehydrating agent and can be effective, but it is also highly reactive and requires careful handling.

  • Eaton's Reagent (P₂O₅ in methanesulfonic acid): This is a powerful and often more manageable alternative to PPA.

  • Lewis Acids (e.g., ZnCl₂): In some cases, Lewis acids can catalyze this type of cyclization, often under milder conditions.

The choice of catalyst will depend on the specific reaction conditions and available resources. Pilot reactions are recommended to determine the optimal catalyst for your setup.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used for comprehensive characterization:

  • Melting Point: Compare the observed melting point of your product with the literature value. A sharp melting point close to the reported value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule. The proton and carbon NMR spectra should be consistent with the structure of 6-bromo-2-methyl-1H-quinazolin-4-one.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of your final product. A single, sharp peak indicates high purity.

IV. References

  • Synthesis and biological evaluation of novel 2,3,6-trisubstituted quinazolin-4(3H)-one derivatives as anticonvulsant agents. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • A practical and efficient synthesis of 2-methyl-3-amino-4(3H)-quinazolinone. (2006). Organic Preparations and Procedures International. [Link]

  • Quinazolinone and its derivatives: A review on pharmacological potential. (2021). Journal of the Indian Chemical Society. [Link]

Optimization

Troubleshooting solubility issues of 6-bromo-2-methyl-1H-quinazolin-4-one in aqueous media

Technical Support Center: Troubleshooting Aqueous Solubility of 6-Bromo-2-methyl-1H-quinazolin-4-one Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 6-Bromo-2-methyl-1H-quinazolin-4-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical barriers of complex heterocyclic compounds. 6-bromo-2-methyl-1H-quinazolin-4-one is a notoriously difficult molecule to solubilize in aqueous media.

The root cause of this insolubility is twofold. First, the 4(3H)-quinazolinone core exhibits strong1, which creates a highly stable, planar crystal lattice driven by extensive intermolecular hydrogen bonding[1]. Second, the 6-bromo substitution significantly increases the molecule's lipophilicity. This combination of high crystal lattice energy and high lipophilicity categorizes it as a "brick dust" molecule, typically falling into the Biopharmaceutics Classification System (BCS) Class II or IV[2].

Below is our comprehensive guide to diagnosing and overcoming these solubility barriers.

Diagnostic Decision Workflow

Workflow for troubleshooting 6-bromo-2-methyl-1H-quinazolin-4-one aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when diluting a DMSO stock into PBS? A: This phenomenon is known as3[3]. DMSO is a powerful hydrogen-bond acceptor that effectively disrupts the compound's crystal lattice. However, when this stock is introduced into an aqueous buffer, the dielectric constant of the medium rapidly changes. The hydrophobic effect forces the planar bromo-quinazolinone molecules to aggregate and minimize their surface area exposed to water, leading to rapid crystallization. To prevent this, you must introduce a thermodynamic sink (like a cyclodextrin cavity) or lower the dielectric constant using co-solvents before adding the aqueous phase.

Q2: Can I adjust the pH to force the compound into solution? A: Yes, but it requires extreme pH values. The quinazolinone core possesses a weakly basic nitrogen (pKa ~2) and a weakly acidic lactam NH (pKa ~9-10). Adjusting the pH below 2 or above 10 will ionize the molecule, significantly increasing its aqueous solubility[1]. However, these extreme pH ranges are often incompatible with in vitro biological assays or in vivo dosing, as they can denature target proteins or cause severe cell toxicity.

Q3: What is the best strategy for in vivo oral dosing of this compound? A: For oral bioavailability, you must overcome dissolution-rate limited absorption. I recommend formulating a solid dispersion using a hydrophilic polymer matrix (such as 4)[4] or creating a nanosuspension. These techniques do not dissolve the compound in the traditional sense; rather, they reduce the particle size to the nanometer range, exponentially increasing the surface area-to-volume ratio and driving rapid kinetic dissolution in the gastrointestinal tract[2].

Validated Experimental Protocols

As a standard of scientific integrity, every protocol provided here includes a self-validation step. You must empirically prove that your compound is truly in solution, rather than existing as a temporary, unstable supersaturated dispersion that will crash out mid-experiment.

Protocol A: Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Causality: HP-β-CD features a hydrophobic interior cavity and a hydrophilic exterior. The 6-bromo-aromatic moiety of the quinazolinone partitions into this cavity, shielding the hydrophobic surface from water and breaking the aggregation pathway[3].

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Stock Dissolution: Dissolve 6-bromo-2-methyl-1H-quinazolin-4-one in anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM). Use5 to ensure complete dissolution[5].

  • Complexation: Under vigorous vortexing, add the DMSO stock dropwise to the HP-β-CD solution. The final DMSO concentration should not exceed 2% (v/v).

  • Equilibration: Incubate the mixture on a rotary shaker at 37°C for 2 hours to allow the host-guest complex to reach thermodynamic equilibrium.

  • Self-Validation Step: Centrifuge the final mixture at 10,000 × g for 10 minutes. Carefully extract the supernatant. Analyze the supernatant via UV-Vis spectroscopy (λmax ~290-310 nm) against a standard curve. If the measured concentration matches your theoretical yield, complexation is successful. If a pellet is visible, you have exceeded the complexation capacity and must lower the target concentration.

Protocol B: Nanosuspension via High-Pressure Homogenization

Causality: Mechanical shearing breaks the robust crystal lattice into nanocrystals. Coating these nanocrystals with a surfactant prevents Ostwald ripening and agglomeration, providing a stable, high-surface-area suspension ideal for dosing[2].

  • Dispersion: Disperse the powdered quinazolinone derivative in an aqueous solution containing 1% (w/v) stabilizer (e.g., Tween 80 or Poloxamer 188)[2].

  • Coarse Milling: Stir the mixture using a high-speed shear mixer at 10,000 rpm for 30 minutes to generate a coarse micro-suspension[2].

  • Homogenization: Pass the coarse suspension through a 2 for 10-15 cycles at 1,000 bar[2]. Maintain the system on an ice bath to prevent heat-induced degradation or polymorphic shifts.

  • Self-Validation Step: Analyze the resulting nanosuspension using Dynamic Light Scattering (DLS). A successful formulation will yield a Z-average particle size of <500 nm and a Polydispersity Index (PDI) of <0.3. A PDI >0.3 indicates a heterogeneous population prone to aggregation, requiring an increase in surfactant concentration or additional homogenization cycles.

Quantitative Data Summary

The following table summarizes the expected solubility enhancements for quinazolinone derivatives based on the selected formulation strategy.

Formulation StrategyExcipients / MethodExpected Solubility GainPrimary Mechanism of Action
pH Adjustment HCl (pH < 2) or NaOH (pH > 10)2 to 5-foldIonization of lactam or basic nitrogen
Co-solvency 5% DMSO + 10% PEG 40010 to 50-foldReduction of aqueous dielectric constant
Micellar Solubilization 1% Tween 8020 to 100-foldEncapsulation within hydrophobic micelle cores
Inclusion Complexation 20% HP-β-CD100 to 500-foldHost-guest molecular shielding
Nanosuspension 1% Poloxamer 407 (Homogenized)>1000-fold (Kinetic)Exponential expansion of surface area

References

  • ResearchGate. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.[Link]

  • MDPI. Quinazolinones, the Winning Horse in Drug Discovery.[Link]

Sources

Troubleshooting

Overcoming impurities during 6-bromo-2-methyl-1H-quinazolin-4-one crystallization

Welcome to the Technical Support Center for quinazolinone scaffold development. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinazolinone scaffold development. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis and purification of 6-bromo-2-methyl-1H-quinazolin-4-one (also referred to as 6-bromo-2-methylquinazolin-4(3H)-one).

This compound is a critical intermediate for synthesizing Schiff bases, HIV-1 capsid inhibitors, and various antineoplastic agents[1][2]. However, its crystallization is notoriously prone to impurity entrapment and phase-separation issues (oiling out). This guide synthesizes field-proven methodologies and mechanistic causality to help you establish a self-validating, high-purity crystallization workflow.

Mechanistic Workflow & Impurity Junctions

To troubleshoot crystallization, we must first understand the upstream synthesis. The standard route involves the acetylation of 2-amino-5-bromobenzoic acid (anthranilic acid derivative) followed by amination and cyclization[3]. Impurities generated here directly dictate your crystallization strategy.

G SM 2-Amino-5-bromobenzoic acid (Starting Material) Ac2O Acetic Anhydride (Acetylation & Dehydration) SM->Ac2O Int1 2-Acetamido-5-bromobenzoic acid (Impurity A) Ac2O->Int1 Int2 6-Bromo-2-methyl-3,1-benzoxazin-4-one (Intermediate / Impurity B) Int1->Int2 -H2O (Cyclization) NH3 Ammonia Source (e.g., Ammonium Carbonate) Int2->NH3 Amination & Ring Closure Prod 6-Bromo-2-methyl-1H-quinazolin-4-one (Target Product) Int2->Prod Co-precipitation risk NH3->Prod Amination & Ring Closure Hydrolysis Hydrolysis (Moisture) Prod->Hydrolysis Degradation Pathway Hydrolysis->SM Degradation Pathway

Figure 1: Synthesis pathway of 6-bromo-2-methyl-1H-quinazolin-4-one and critical impurity junctions.

Impurity Profiling & Structural Impact

Crystallization fails when the solvent system cannot thermodynamically differentiate between the target molecule and structurally homologous impurities. Table 1 summarizes the quantitative and qualitative data of common contaminants.

Table 1: Common Impurities in 6-Bromo-2-methyl-1H-quinazolin-4-one Crystallization

ImpuritySource / MechanismImpact on CrystallizationMitigation Strategy
6-Bromo-2-methyl-3,1-benzoxazin-4-one Incomplete amination of the intermediate[3].Isomorphic co-crystallization. Its similar planar structure allows it to substitute the target in the crystal lattice.Mild alkaline wash prior to crystallization to ring-open the benzoxazinone into a soluble acid.
2-Acetamido-5-bromobenzoic acid Incomplete dehydration/cyclization during acetic anhydride reflux[1].Alters the metastable zone width (MSZW), acting as a growth poison that stunts crystal size.Utilize DMF/Water antisolvent crystallization; the acid remains highly soluble in the aqueous phase.
2-Amino-5-bromobenzoic acid Unreacted starting material or moisture-induced hydrolysis of the final product.Causes yellow discoloration and significant melting point depression (pure MP is ~298°C)[3].Hot filtration to remove insoluble polymers; ensure anhydrous conditions during storage.

Troubleshooting FAQs

Q1: Why is my product "oiling out" instead of forming distinct crystals during cooling? Causality: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the solution's supersaturation level exceeds the metastable zone width before nucleation can initiate. In highly soluble solvents like ethanol, 6-bromo-2-methylquinazolin-4-one can form a solute-rich liquid phase rather than a solid lattice. Solution: Switch to a solvent system with a steeper solubility curve, such as Isopropanol (IPA)[2]. Implement a strictly controlled cooling ramp (e.g., 0.5°C/min) and introduce seed crystals precisely at the cloud point to bypass the LLPS boundary and force solid-state nucleation.

Q2: How do I eliminate the benzoxazinone intermediate from my final crystal lattice? Causality: Because 6-bromo-2-methyl-3,1-benzoxazin-4-one shares near-identical molecular geometry and polarity with the target quinazolinone, standard cooling crystallization struggles to reject it thermodynamically. It integrates directly into the growing crystal lattice. Solution: Exploit chemical reactivity rather than just solubility. The benzoxazinone ring is highly susceptible to hydrolysis under mild basic conditions. Before recrystallization, triturate the crude solid in a weak, cold aqueous sodium bicarbonate solution. This selectively ring-opens the benzoxazinone into 2-acetamido-5-bromobenzoic acid, which washes away in the aqueous filtrate, leaving the robust quinazolinone intact.

Q3: My isolated crystals have a yellow tint and a broad melting point. What is the cause? Causality: Pure 6-bromo-2-methyl-1H-quinazolin-4-one should present as an off-white to light brown solid with a sharp melting point near 298°C[3]. A distinct yellow tint indicates the presence of unreacted 2-amino-5-bromobenzoic acid or conjugated polymeric degradation products caused by localized overheating during synthesis. Solution: Perform a hot filtration step through a 0.45 µm PTFE membrane prior to cooling. This physically removes insoluble polymeric species. Follow this with a cold isopropanol wash to strip away residual monomeric acid impurities.

Optimized Crystallization Protocols

Below is the self-validating protocol utilizing a DMF/Water antisolvent system. This method is highly recommended for crude batches with >5% impurity profiles, as DMF provides complete dissolution while water acts as a tunable antisolvent.

Workflow Crude Crude 6-Bromo-2-methylquinazolin-4-one (Contains Impurities) Dissolve Dissolve in DMF at 80°C Crude->Dissolve Filter Hot Filtration (Removes Insoluble Polymers) Dissolve->Filter Antisolvent Dropwise Water Addition (2 mL/min at 75°C) Filter->Antisolvent Seeding Add Seed Crystals at Cloud Point (Prevents Oiling Out) Antisolvent->Seeding Cooling Controlled Cooling (0.5°C/min) to 5°C Seeding->Cooling Isolate Filter & Wash (Cold Isopropanol) Cooling->Isolate

Figure 2: Optimized DMF/Water antisolvent crystallization workflow.

Step-by-Step Methodology: DMF/Water Antisolvent Crystallization
  • Dissolution: Suspend 10.0 g of crude 6-bromo-2-methyl-1H-quinazolin-4-one in 50 mL of anhydrous N,N-Dimethylformamide (DMF). Heat the mixture to 80°C under continuous overhead stirring (300 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a jacketed crystallization vessel. Causality: This removes insoluble polymeric degradation products that can act as heterogeneous nucleation sites for impurities.

  • Antisolvent Addition: Maintain the filtrate at 75°C. Begin the dropwise addition of 50 mL of deionized water (antisolvent) at a strictly controlled rate of 2 mL/min. Causality: Rapid addition causes localized supersaturation spikes, leading to amorphous precipitation and solvent entrapment.

  • Seeding: After adding approximately 15-20 mL of water, the solution will reach its cloud point. Pause the water addition and introduce 0.1 g of high-purity 6-bromo-2-methyl-1H-quinazolin-4-one seed crystals. Hold the temperature for 30 minutes to allow the crystal bed to establish and consume the supersaturation.

  • Cooling Profile: Resume and complete the water addition. Initiate a linear cooling ramp of 0.5°C/min down to 5°C. Causality: A slow cooling rate promotes the growth of large, highly ordered crystals that thermodynamically exclude the benzoxazinone and acetamido impurities from the lattice.

  • Isolation & Washing: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of a cold (5°C) 1:1 DMF/Water mixture, followed immediately by 20 mL of cold Isopropanol[2]. Causality: Isopropanol displaces the high-boiling DMF from the crystal surfaces, preventing degradation during drying and facilitating a rapid drying process.

  • Drying: Dry the crystals in a vacuum oven at 60°C for 12 hours to achieve constant weight.

References

  • ChemicalBook. (2025). 6-BROMO-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE | 5426-59-5.
  • ACS Publications. (2023). Potent Long-Acting Inhibitors Targeting the HIV-1 Capsid Based on a Versatile Quinazolin-4-one Scaffold | Journal of Medicinal Chemistry.
  • National Institutes of Health (NIH) / PMC. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones.

Sources

Optimization

Why is my 6-bromo-2-methyl-1H-quinazolin-4-one degrading during storage?

This guide provides an in-depth analysis of the potential degradation of 6-bromo-2-methyl-1H-quinazolin-4-one during storage. It is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the potential degradation of 6-bromo-2-methyl-1H-quinazolin-4-one during storage. It is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues and implement best practices for handling and storage.

Frequently Asked Questions (FAQs)

Here we address some of the common observations that may indicate degradation of your 6-bromo-2-methyl-1H-quinazolin-4-one sample.

Q1: My white powder of 6-bromo-2-methyl-1H-quinazolin-4-one has turned yellow/brown. What could be the cause?

A change in color from white to yellow or brown is a common indicator of chemical degradation. This is often due to the formation of chromophoric byproducts resulting from oxidation or photodegradation. Exposure to light, air (oxygen), or elevated temperatures can accelerate these processes.

Q2: I'm seeing a loss of potency or inconsistent results in my experiments using a stored batch of this compound. Could this be due to degradation?

Yes, a decline in the compound's efficacy is a strong sign of degradation. The breakdown of the parent molecule into impurities will lower its effective concentration and can lead to unreliable and irreproducible experimental outcomes. The degradation products themselves might also interfere with your assay.

Q3: My compound has become less soluble in the recommended solvent (e.g., DMSO) over time. Why is this happening?

Reduced solubility can occur if the compound degrades into less soluble byproducts or polymerizes. It is crucial to ensure that you are using an anhydrous solvent, as the presence of water can lead to hydrolysis, forming products with different solubility profiles.

Q4: I have stored my compound as a solution in DMSO at 4°C. Is this appropriate?

While storing in DMSO at 4°C in the dark is a common practice for short-term storage, for long-term storage, it is generally recommended to store solutions at -80°C.[1] For the solid powder, storage at -20°C is advisable for periods up to three years.[1] Always refer to the supplier's Certificate of Analysis (COA) for specific storage recommendations.[1]

Troubleshooting Guide: Diagnosing Degradation

If you suspect your 6-bromo-2-methyl-1H-quinazolin-4-one is degrading, follow this troubleshooting workflow to identify the potential cause.

Troubleshooting_Degradation cluster_storage Storage Conditions cluster_handling Handling Procedures cluster_analysis Chemical Analysis start Degradation Suspected (e.g., color change, loss of activity) check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling temp Temperature: Stored at -20°C (solid) or -80°C (solution)? check_storage->temp solvent Solvent Quality: Used anhydrous, high-purity solvent? check_handling->solvent analyze_sample Perform Chemical Analysis tlc TLC Analysis: Compare stored sample to a fresh standard. Observe for new spots. analyze_sample->tlc conclusion Identify Cause & Implement Corrective Actions light Light Exposure: Stored in the dark (amber vial)? temp->light atmosphere Atmosphere: Stored under inert gas (e.g., Argon, Nitrogen)? light->atmosphere atmosphere->analyze_sample exposure Exposure during use: Minimized time at room temp/light? solvent->exposure freeze_thaw Freeze-Thaw Cycles: Aliquoted into single-use volumes? exposure->freeze_thaw freeze_thaw->analyze_sample hplc HPLC/LC-MS Analysis: Quantify purity and identify degradation products. tlc->hplc nmr NMR Spectroscopy: Check for new peaks or changes in integration. hplc->nmr nmr->conclusion

Caption: Troubleshooting workflow for identifying the cause of degradation.

In-Depth Scientific Explanation of Degradation Pathways

The quinazolinone scaffold is generally robust; however, like many heterocyclic compounds, it is susceptible to degradation under certain conditions.[2][3] The primary pathways for the degradation of 6-bromo-2-methyl-1H-quinazolin-4-one are hydrolysis and photodegradation.

Hydrolysis

The lactam (amide) bond within the quinazolinone ring is the most likely site for hydrolysis. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[2][4]

  • Mechanism: The carbonyl carbon of the lactam is susceptible to nucleophilic attack by water. This leads to the opening of the heterocyclic ring to form 2-acetamido-5-bromobenzoic acid. While stable in cold, dilute acidic or alkaline solutions, boiling in these conditions can cause destruction of the quinazolinone ring system.[2]

Hydrolysis_Pathway reactant 6-bromo-2-methyl-1H-quinazolin-4-one intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic attack by H₂O product 2-acetamido-5-bromobenzoic acid intermediate->product Ring Opening conditions H₂O (Acid or Base catalyst) conditions->reactant

Caption: Proposed hydrolytic degradation of 6-bromo-2-methyl-1H-quinazolin-4-one.

Photodegradation

Quinazolinone derivatives can be sensitive to light, particularly in the UVA and visible light spectrum.[5] The energy absorbed from light can promote the molecule to an excited state, leading to the formation of reactive oxygen species (ROS) or direct molecular rearrangement and degradation.[5]

  • Mechanism: The exact photoproducts can be numerous and complex. Studies on similar compounds have shown that UV irradiation can lead to a loss of biological activity, suggesting significant structural changes.[6] For researchers, this means that even ambient laboratory light can be a potential source of degradation over time. It is crucial to store the compound, both in solid and solution form, protected from light.[6]

Best Practices for Storage and Handling

To minimize degradation and ensure the integrity of your 6-bromo-2-methyl-1H-quinazolin-4-one, adhere to the following best practices.

ConditionSolid (Powder)In Solution (e.g., in DMSO)Rationale
Temperature -20°C for long-term storage (up to 3 years).[1] Room temperature for short-term.[7]-80°C for long-term storage (up to 1 year).[1] 4°C for short-term (days), but with caution.[8]Low temperatures slow down chemical reactions, including degradation pathways.
Light Store in an amber, tightly sealed vial.Store in an amber vial or a container wrapped in aluminum foil.Prevents photodegradation.[5][6]
Atmosphere For extended storage, consider flushing the vial with an inert gas (Argon or Nitrogen) before sealing.Use anhydrous, high-purity solvents. Prepare solutions fresh when possible.[9]Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis.
Handling Weigh out in a controlled environment with low humidity.Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Minimize time at room temperature.Prevents contamination with atmospheric moisture and degradation from temperature fluctuations.

Protocol for a Simple Stability Assessment

If you are unsure about the stability of your compound under your specific experimental conditions, you can perform a simple stability test.

Objective: To assess the stability of 6-bromo-2-methyl-1H-quinazolin-4-one in a specific solvent and temperature over time.

Materials:

  • Your 6-bromo-2-methyl-1H-quinazolin-4-one sample.

  • High-purity solvent (e.g., DMSO).

  • HPLC or TLC system.

  • Amber vials.

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of your compound at a known concentration in the desired solvent.

  • Time Zero (T=0) Analysis: Immediately after preparation, analyze a sample of the stock solution by HPLC or TLC. This will serve as your baseline. For HPLC, record the peak area of the parent compound. For TLC, note the Rf value and spot intensity.

  • Incubate Samples: Aliquot the remaining stock solution into several amber vials and store them under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the refrigerator).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), retrieve one vial and re-analyze it using the same analytical method as in step 2.

  • Data Analysis: Compare the results from each time point to the T=0 sample. A significant decrease in the peak area of the parent compound (HPLC) or the appearance of new spots (TLC) indicates degradation.

This simple study can provide valuable insights into the stability of your compound under your specific laboratory conditions and help you establish appropriate handling and storage protocols.

References

  • Chatzistavrou, X., et al. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Photochemistry and Photobiology, 97(4), 826-836. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. Available from: [Link]

  • Naidoo, K. J., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 7985. Available from: [Link]

  • Militaru, E., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 127-131. Available from: [Link]

  • Naidoo, K. J., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. Available from: [Link]

  • Al-Ostath, A., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available from: [Link]

  • Tiefenbacher, C., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 483-486. Available from: [Link]

  • Sridevi, C., et al. (2010). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. PMC. Available from: [Link]

  • Ali, A. A., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Pharmaceutical and Bio-Medical Science, 3(4). Available from: [Link]

  • Wang, B., et al. (2011). Synthesis of Quinazolin-4(3H)-ones via Pd(II)-Catalyzed Intramolecular C(sp2)–H Carboxamidation of N-arylamidines. The Journal of Organic Chemistry, 76(13), 5486–5491. Available from: [Link]

  • Unknown. (2025). 546+933 synthesis of quinazolin-4-one and its derivatives and investigation of the effects of copper catalysts. Development of science. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Teaje, S. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. Available from: [Link]

  • Unknown. (2025). Recent Advances in Photo-induced Synthesis of Polycyclic Quinazolinones from Unactivated Alkene-tethered Quinazolinones. ResearchGate. Available from: [Link]

  • Al-Omar, M. A. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. Available from: [Link]

  • Wang, P., et al. (2013). Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide. Molecular Microbiology, 90(2), 353-365. Available from: [Link]

  • Wang, X., et al. (2021). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry, 69(17), 4939–4950. Available from: [Link]

  • Colarusso, E., et al. (2025). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS. Available from: [Link]

  • Ghorbani, M., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available from: [Link]

  • Asadi, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PMC. Available from: [Link]

  • Li, Y., et al. (2024). Highly Efficient Degradation of 2-Methylisoborneol by Laccase Assisted by a Micro-Electric Field. MDPI. Available from: [Link]

  • Colarusso, E., et al. (2025). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Regioselective Bromination of 2-Methyl-1H-quinazolin-4-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the bromination of 2-methyl-1H-quinazolin-4-one. Our focus is on mitigating the formation of commo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the bromination of 2-methyl-1H-quinazolin-4-one. Our focus is on mitigating the formation of common side products to enhance the yield and purity of the desired 6-bromo-2-methyl-1H-quinazolin-4-one, a valuable scaffold in medicinal chemistry.[1][2] This document is structured into a series of frequently asked questions and a practical troubleshooting guide to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the bromination of 2-methyl-1H-quinazolin-4-one, and why?

The principal product of electrophilic bromination of 2-methyl-1H-quinazolin-4-one is 6-bromo-2-methyl-1H-quinazolin-4-one . The substitution pattern is governed by the principles of electrophilic aromatic substitution (EAS). The quinazolinone ring system contains two rings: a heterocyclic pyrimidinone ring and a benzene ring. Under typical acidic bromination conditions, the nitrogen atoms in the pyrimidinone ring become protonated, which deactivates this ring toward electrophilic attack.[3] Consequently, the electrophile (Br+) preferentially attacks the more electron-rich benzene ring. The amide group (-NH-C=O) within the quinazolinone structure is an ortho-, para-directing group. The C6 position (para to the nitrogen atom) is sterically more accessible than the C8 position (ortho), leading to the preferential formation of the 6-bromo isomer.

Q2: What are the most common side products encountered during this reaction?

Researchers may encounter several side products that complicate purification and reduce the yield of the target molecule. The most prevalent are:

  • Over-bromination Products: The most common over-bromination product is the 6,8-dibromo-2-methyl-1H-quinazolin-4-one . This arises when the reaction conditions are too harsh or when an excess of the brominating agent is used, leading to a second substitution on the activated benzene ring.[3]

  • Positional Isomers: While C6 substitution is favored, small quantities of the 8-bromo-2-methyl-1H-quinazolin-4-one isomer can form, leading to challenges in separation.

  • Benzylic Bromination Products: Bromination of the methyl group at the C2 position, yielding 2-(bromomethyl)-1H-quinazolin-4-one , can occur.[4] This side reaction is particularly prevalent when using N-Bromosuccinimide (NBS) under conditions that favor a free-radical mechanism (e.g., non-polar solvents, presence of radical initiators or UV light).[5][6]

Q3: Can you illustrate the core reaction mechanism for this bromination?

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The process involves two primary steps: the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (an arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[7]

EAS_Mechanism Quinazolinone 2-Methyl-1H-quinazolin-4-one SigmaComplex Arenium Ion (Sigma Complex) Quinazolinone->SigmaComplex π-attack on Br⁺ Br2 Br-Br Electrophile δ+Br-Brδ-•••FeBr₃ (Polarized Complex) Br2->Electrophile Activation FeBr3 FeBr₃ (Lewis Acid) FeBr3->Electrophile Electrophile->SigmaComplex Product 6-Bromo-2-methyl-1H- quinazolin-4-one SigmaComplex->Product Deprotonation (Restores Aromaticity) HBr HBr Product->HBr FeBr3_regen FeBr₃ (Regenerated) Product->FeBr3_regen

Caption: Electrophilic Aromatic Substitution (EAS) Mechanism.

Q4: Which brominating agents are recommended, and how do they compare?

The choice of brominating agent is critical for controlling selectivity and minimizing side products. The two most common reagents are molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Typical Conditions Dissolved in a polar solvent like glacial acetic acid or with a Lewis acid (e.g., FeBr₃).[8][9]Used in polar solvents (acetonitrile, DMF) for electrophilic substitution or non-polar solvents (CCl₄) for radical substitution.[5][6][10]
Reactivity High. Can easily lead to over-bromination if not carefully controlled.Milder and more selective. Often preferred for substrates prone to over-bromination.[3]
Selectivity Good for C6-bromination, but over-bromination is a significant risk.Excellent regioselectivity, especially for the para position when DMF is used as the solvent.[6] Can be tuned for benzylic bromination.
Primary Side Reactions Over-bromination (e.g., 6,8-dibromo).Benzylic bromination (C2-methyl) if radical conditions are used. Formation of succinimide byproduct.[9]
Safety & Handling Highly corrosive, toxic, and volatile. Requires handling in a well-ventilated fume hood with appropriate PPE.Solid, easier, and safer to handle than liquid bromine. However, it is an irritant.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the experiment, providing causes and actionable solutions.

Problem 1: Significant Over-bromination Detected (e.g., 6,8-dibromo product)
  • Primary Cause: The reaction is proceeding too quickly or with an excess of active electrophile. This is common when using highly reactive systems like Br₂ in acetic acid.

  • Solutions:

    • Control Stoichiometry: Carefully control the molar equivalents of the brominating agent. Begin with a 1.0 to 1.05 molar ratio of the brominating agent to the quinazolinone substrate.[3]

    • Slow Addition: Add the brominating agent dropwise to the reaction mixture over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0-10 °C). This reduces the reaction rate, giving greater control and improving selectivity.[11]

    • Switch to a Milder Reagent: If over-bromination persists with Br₂, switch to N-Bromosuccinimide (NBS), which is a less aggressive brominating agent for aromatic systems.[3]

Problem 2: Bromination of the C2-Methyl Group
  • Primary Cause: The reaction is proceeding via a free-radical pathway instead of an electrophilic aromatic substitution pathway. This is almost exclusively an issue when using NBS.

  • Solutions:

    • Change Solvent: Avoid non-polar solvents like carbon tetrachloride (CCl₄), which promote radical reactions.[6] Use polar solvents like acetonitrile or glacial acetic acid to favor the electrophilic pathway.[10][12]

    • Eliminate Radical Initiators: Ensure no radical initiators (e.g., AIBN, benzoyl peroxide) are present. Conduct the reaction in the dark or in a flask wrapped in aluminum foil to exclude UV light, which can initiate radical chain reactions.[5]

    • Use an Acid Catalyst: Adding a catalytic amount of a protic or Lewis acid can further promote the desired electrophilic mechanism.[12]

Troubleshooting_Workflow Start Unsatisfactory Bromination Result (Low Yield / Impure Product) Prob1 Problem: Over-bromination (e.g., 6,8-dibromo) Start->Prob1 Prob2 Problem: C2-Methyl Bromination Start->Prob2 Prob3 Problem: Low Yield / Incomplete Reaction Start->Prob3 Sol1 Solutions: 1. Control Stoichiometry (1.05 eq) 2. Slow Reagent Addition 3. Lower Temperature (0-10°C) 4. Use Milder Reagent (NBS) Prob1->Sol1 Sol2 Solutions: 1. Use Polar Solvent (CH₃CN, AcOH) 2. Exclude Light / Radical Initiators 3. Add Acid Catalyst Prob2->Sol2 Sol3 Solutions: 1. Increase Temperature Moderately 2. Ensure Anhydrous Conditions 3. Use Activator (e.g., Ag⁺ salt with NBS) Prob3->Sol3

Caption: Troubleshooting workflow for common bromination issues.

Problem 3: Low Reaction Yield or Incomplete Conversion
  • Primary Cause: The reaction conditions are not sufficiently activating for the quinazolinone substrate, or the brominating agent is not electrophilic enough.

  • Solutions:

    • Moderate Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the heat (e.g., to 40-50 °C) while monitoring the reaction progress by TLC.

    • Ensure Anhydrous Conditions: Moisture can hydrolyze the brominating agent or interfere with Lewis acid catalysts. Ensure all glassware is oven-dried and use anhydrous solvents.[5]

    • Activate the Brominating Agent: For difficult substrates, the electrophilicity of NBS can be enhanced by adding activators like silver trifluoroacetate (AgTFA) or boron trifluoride etherate (BF₃·Et₂O).[9] For molecular bromine, using a stronger Lewis acid or fuming sulfuric acid can increase reactivity, though this also increases the risk of side products.[13]

Experimental Protocols

Protocol 1: Selective Monobromination using Bromine in Acetic Acid

This protocol is adapted from standard procedures for the bromination of quinazolinones.[8][14]

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, dissolve 2-methyl-1H-quinazolin-4-one (1.0 eq) in glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition: In the dropping funnel, prepare a solution of molecular bromine (1.05 eq) in a small amount of glacial acetic acid.

  • Reaction: Add the bromine solution dropwise to the stirred quinazolinone solution over 30-60 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, pour the reaction mixture into a beaker containing crushed ice and water.

  • Isolation: The precipitated product will form. Stir for 15 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water to remove acetic acid, followed by a wash with a cold, dilute sodium thiosulfate solution to quench any unreacted bromine, and finally with water again.

  • Purification: Dry the crude product. Recrystallize from ethanol or an ethanol/water mixture to obtain pure 6-bromo-2-methyl-1H-quinazolin-4-one.[15]

Protocol 2: High-Selectivity Bromination using N-Bromosuccinimide (NBS)

This protocol leverages the mild and selective nature of NBS for aromatic bromination.[10][11]

  • Preparation: In a round-bottom flask protected from light, dissolve 2-methyl-1H-quinazolin-4-one (1.0 eq) in acetonitrile (CH₃CN).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the product. The succinimide byproduct is more water-soluble than the desired product.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid with copious amounts of water to remove succinimide, then dry.

  • Purification: If necessary, purify the product further by recrystallization from ethanol or by column chromatography on silica gel.

References

  • IntechOpen. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Available from: [Link]

  • Patel, V. B., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH. Available from: [Link]

  • Asif, M. (2012). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. PMC. Available from: [Link]

  • Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Jacobsen, E. N., et al. (2015). Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (2014). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Available from: [Link]

  • Bogert, M. T., & Geiger, G. A. (1912). Researches on quinazolines (thirtieth paper). a study of the bromination and nitration of 4-quinazolones. SciSpace. Available from: [Link]

  • Jacobsen, E. N., et al. (2015). Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination. PMC. Available from: [Link]

  • MDPI. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Available from: [Link]

  • Wikipedia. (2019). N-Bromosuccinimide. Available from: [Link]

  • Wang, B., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Available from: [Link]

  • Wikipedia. N-Bromosuccinimide. Available from: [Link]

  • LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available from: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]

  • Royal Society of Chemistry. (2022). Recent advances in selective functionalization of the quinazoline scaffold. Available from: [Link]

  • CNR-IRIS. (2021). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. Available from: [Link]

  • Carreno, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. ACS Publications. Available from: [Link]

  • ChemHelp ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Available from: [Link]

  • SciSpace. (2014). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Available from: [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available from: [Link]

  • ResearchGate. (2015). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide? Available from: [Link]

  • Scientific Research Publishing. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Available from: [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Available from: [Link]

  • Thieme. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Available from: [Link]

  • ResearchGate. (2020). Scheme 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, 7. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]

  • Google Patents. (2018). WO2018172250A1 - 2-methyl-quinazolines.
  • PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link]

  • PMC. (2017). Quinazoline derivatives: synthesis and bioactivities. Available from: [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for 6-bromo-2-methyl-1H-quinazolin-4-one Purification

Welcome to the technical support center for the HPLC purification of 6-bromo-2-methyl-1H-quinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC purification of 6-bromo-2-methyl-1H-quinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful purification of this and structurally related compounds.

Introduction

6-bromo-2-methyl-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. Achieving high purity of this compound is critical for accurate downstream biological assays and drug development processes. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution and sensitivity.[1] This guide will walk you through the logical steps of method development and optimization, and provide solutions to common challenges.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the HPLC purification of quinazolinone derivatives.

Q1: What is the best starting point for column selection for purifying 6-bromo-2-methyl-1H-quinazolin-4-one?

A1: For reverse-phase HPLC, a C18 column is the most common and versatile starting point for the separation of many organic molecules, including quinazolinone derivatives.[1][2] A standard dimension such as 4.6 x 150 mm with a 5 µm particle size is recommended for initial method development.[3] If the compound is highly polar, a column with a different stationary phase, such as a Phenyl or Cyano column, could provide alternative selectivity.[4]

Q2: How do I choose an appropriate mobile phase?

A2: A typical reverse-phase mobile phase consists of a mixture of water and an organic solvent, most commonly acetonitrile (ACN) or methanol (MeOH). Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths. A good starting point is a gradient elution from a low to a high percentage of the organic modifier to determine the approximate elution conditions. For example, a gradient of 20% to 80% ACN in water over 20 minutes can be a good initial screening run.[5]

Q3: What is the importance of pH in the mobile phase for this compound?

A3: The pH of the mobile phase is a critical parameter that can significantly affect the retention time and peak shape of ionizable compounds.[6][7] Quinazolinones have basic nitrogen atoms, and their ionization state will change with pH. To ensure reproducible results and good peak shape, it is advisable to use a buffered mobile phase or add an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA).[8][5] This will suppress the ionization of the basic functional groups, leading to better retention and sharper peaks.[9] A pH between 2 and 4 is often a good starting point for method development with basic compounds.[10]

Q4: At what wavelength should I detect 6-bromo-2-methyl-1H-quinazolin-4-one?

A4: Quinazolinone derivatives typically exhibit strong UV absorbance due to their aromatic structure.[11][12] The UV spectrum of quinazolinones generally shows absorption bands in the range of 220-330 nm.[11][13] A diode array detector (DAD) can be used to determine the optimal wavelength of maximum absorbance for your specific compound. A common starting wavelength for the analysis of similar compounds is around 254 nm.[1][14]

Q5: My peak is tailing. What are the common causes and solutions?

A5: Peak tailing is a common issue and can be caused by several factors.[15] One of the most frequent causes for basic compounds like quinazolinones is the interaction with residual silanol groups on the silica-based stationary phase.[16] Using a modern, end-capped column or adding a mobile phase modifier like TFA can help to minimize these interactions.[17] Other causes can include column overload (injecting too much sample), or a mismatch between the sample solvent and the mobile phase.[16] Diluting the sample or dissolving it in the initial mobile phase can resolve these issues.[18]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during HPLC method development and purification.

Problem 1: Poor Peak Resolution or Co-elution

Symptoms: Peaks are not well separated, or two or more peaks merge into one.

Causality Analysis: Poor resolution is a function of three main factors: column efficiency (N), selectivity (α), and retention factor (k).[19][20]

Step-by-Step Solutions:

  • Optimize the Retention Factor (k): If peaks elute too early (low k), there is insufficient interaction with the stationary phase for separation to occur.[19]

    • Action: Decrease the strength of the organic solvent in the mobile phase (e.g., lower the percentage of acetonitrile). This will increase the retention time and can improve separation.[19]

  • Improve Column Efficiency (N): Low efficiency leads to broad peaks that are more likely to overlap.[21]

    • Action:

      • Use a column with smaller particles (e.g., 3.5 µm or sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.[21][22]

      • Optimize the flow rate. Lower flow rates can sometimes improve efficiency, but this will increase the run time.[23]

  • Enhance Selectivity (α): This is often the most effective way to improve the separation of closely eluting peaks.[20]

    • Action:

      • Change the organic modifier: Switching from acetonitrile to methanol can alter the selectivity due to different solvent properties.[8]

      • Adjust the mobile phase pH: As discussed in the FAQs, changing the pH can significantly impact the retention of ionizable compounds and thus improve selectivity.[24]

      • Change the stationary phase: If other options fail, using a column with a different chemistry (e.g., Phenyl-Hexyl or a polar-embedded phase) can provide a different interaction mechanism and improve separation.[4]

Problem 2: Asymmetric Peak Shape (Fronting or Tailing)

Symptoms: Peaks are not symmetrical, with a leading edge (fronting) or a trailing edge (tailing).

Causality Analysis: Peak asymmetry can be caused by a variety of factors including column overload, secondary interactions, or issues with the sample solvent.[15][17]

Step-by-Step Solutions:

  • Peak Tailing:

    • Reduce Sample Load: Dilute the sample and inject a smaller volume to see if the peak shape improves. Column overload is a common cause of tailing.[25]

    • Address Secondary Interactions: For basic compounds, interactions with acidic silanol groups on the column packing are a frequent cause. Use a well-end-capped column or add a competing base or an acidic modifier (e.g., 0.1% TFA) to the mobile phase.[16]

    • Check for Column Contamination: A contaminated guard column or analytical column can also lead to tailing. Flush the column with a strong solvent.[18]

  • Peak Fronting:

    • Check Sample Solvent: Peak fronting is often a sign that the sample is dissolved in a solvent that is much stronger than the mobile phase.[17] Re-dissolve the sample in the initial mobile phase if possible.

    • Reduce Injection Volume: Injecting a large volume of a strong sample solvent can cause fronting. Reduce the injection volume.[26]

    • Column Overload: In some cases, severe column overload can also manifest as fronting.[26]

Problem 3: Retention Time Shifts

Symptoms: The retention time of the analyte changes between injections or runs.

Causality Analysis: Inconsistent retention times can point to issues with the mobile phase preparation, pump performance, column equilibration, or temperature fluctuations.[17][27]

Step-by-Step Solutions:

  • Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[27] Inconsistent composition can lead to shifts in retention time.

  • Check Pump Performance: Leaks in the pump, worn pump seals, or faulty check valves can cause an unstable flow rate, leading to retention time variability.[28]

  • Adequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Control Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

Problem 4: High Backpressure

Symptoms: The system pressure is significantly higher than normal.

Causality Analysis: High backpressure is usually caused by a blockage in the system, which can be in the column, tubing, or frits.[28]

Step-by-Step Solutions:

  • Identify the Source of the Blockage: Systematically disconnect components starting from the detector and working backward towards the pump to identify where the pressure drop occurs.

  • Check for Column Blockage: A blocked column inlet frit is a common cause. Try back-flushing the column (if the manufacturer allows) with a compatible solvent.[18]

  • Inspect In-line Filters and Tubing: Check for any blockages in in-line filters or kinks in the tubing.[18]

  • Filter Samples and Mobile Phases: Always filter your samples and mobile phases to remove particulate matter that can cause blockages.[18]

Experimental Protocols

Protocol 1: Initial HPLC Method Screening

This protocol outlines a systematic approach to developing an initial HPLC method for the purification of 6-bromo-2-methyl-1H-quinazolin-4-one.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).[5]
  • Column: C18, 4.6 x 150 mm, 5 µm.[1]
  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[5]
  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.[5]
  • Sample Preparation: Dissolve the crude sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[1]

2. HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD, 210-400 nm (monitor at 254 nm)
Injection Volume 10 µL

3. Procedure:

  • Equilibrate the column with the initial mobile phase composition (20% B) for at least 20-30 minutes, or until a stable baseline is achieved.[1]
  • Inject the prepared sample and run the gradient method.
  • Analyze the resulting chromatogram to determine the retention time of the main peak and the separation from impurities.
Protocol 2: Method Optimization

Based on the results from the initial screening, this protocol provides steps for optimizing the separation.

1. Adjusting the Gradient Slope:

  • If the peaks are well-separated but the run time is long, you can make the gradient steeper to shorten the analysis time.
  • If the resolution is poor, a shallower gradient around the elution point of the target compound can improve separation.

2. Isocratic Elution:

  • If the initial screening shows that the compound elutes at a specific mobile phase composition, an isocratic method can be developed for faster analysis. The isocratic mobile phase composition should be slightly weaker than the composition at which the peak elutes in the gradient run.

3. pH Study:

  • To investigate the effect of pH, prepare mobile phases with different pH values (e.g., using phosphate or acetate buffers). Be mindful of the pH limitations of your column.[6]
  • Run the separation at different pH values to find the optimal condition for peak shape and resolution.

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development A Define Separation Goal (Purity Assessment) B Initial Method Screening (C18, ACN/Water Gradient) A->B C Evaluate Initial Results (Peak Shape, Resolution) B->C D Optimize Mobile Phase (Gradient, pH, Organic Modifier) C->D Resolution < 1.5 F Method Validation C->F Resolution > 1.5 Good Peak Shape D->C Re-evaluate E Optimize Column Parameters (Stationary Phase, Dimensions) D->E Optimization Insufficient E->C Re-evaluate G Routine Analysis F->G

Caption: A typical workflow for HPLC method development.

Troubleshooting Decision Tree for Poor Resolution

Troubleshooting_Resolution Start Poor Peak Resolution Q1 Are peaks eluting too early (k < 2)? Start->Q1 A1_Yes Decrease Organic Solvent % Q1->A1_Yes Yes Q2 Are peaks broad? Q1->Q2 No A1_Yes->Q2 A2_Yes Decrease Flow Rate or Use Longer/Smaller Particle Column Q2->A2_Yes Yes Q3 Still poor resolution? Q2->Q3 No A2_Yes->Q3 A3_Yes Change Organic Modifier (ACN to MeOH) or Adjust pH Q3->A3_Yes Yes A4 Change Column Stationary Phase Q3->A4 No End Resolution Improved A3_Yes->End A4->End

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 6-Bromo- vs. 6-Chloro-2-methyl-1H-quinazolin-4-one Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary The quinazolin-4(3H)-one core is a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary

The quinazolin-4(3H)-one core is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous anticancer, antimicrobial, and metabolic therapeutics. The substitution at the 6-position of this ring system critically dictates the molecule's physicochemical properties, target binding affinity, and pharmacokinetic profile. This guide provides an objective, data-driven comparison between 6-bromo-2-methyl-1H-quinazolin-4-one and 6-chloro-2-methyl-1H-quinazolin-4-one , detailing how the choice of halogen influences biological efficacy and synthesizing self-validating experimental protocols for their evaluation.

Structural & Physicochemical Divergence

The selection between a bromine or chlorine atom at the C6 position is not merely a synthetic convenience; it is a strategic decision that fundamentally alters the molecule's interaction with biological targets.

  • Steric Bulk and Hydrophobic Pocket Filling: Bromine possesses a larger Van der Waals radius (~1.85 Å) compared to chlorine (~1.75 Å). This increased steric bulk allows 6-bromo derivatives to more effectively occupy deep, hydrophobic allosteric pockets in enzymes such as α-glucosidase and human secretory phospholipase A2 (hsPLA2)[1].

  • Electronegativity and Halogen Bonding: Chlorine is more electronegative (Pauling scale: 3.16) than bromine (2.96). The 6-chloro substitution creates a stronger molecular dipole and facilitates highly specific, directional halogen bonding with the backbone carbonyls of target proteins, a critical factor in kinase inhibition for cancer therapeutics[2].

  • Lipophilicity and Cellular Penetration: Bromine contributes to a higher partition coefficient (LogP). The enhanced lipophilicity of the 6-bromo scaffold improves passive diffusion across complex lipid bilayers, which directly correlates with its superior efficacy in whole-cell antimicrobial assays[2].

Comparative Efficacy Profiles

Experimental data from recent structure-activity relationship (SAR) studies highlight the divergent applications of these two scaffolds.

Anticancer Activity

Both scaffolds exhibit significant antiproliferative properties, but their specificities differ based on the halogen's electronic effects.

  • 6-Chloro Derivatives: Studies indicate that 6-chloro-2-methylquinazolinone derivatives are highly potent against specific solid tumors. For instance, functionalized 6-chloro derivatives have demonstrated remarkable growth inhibition against renal cancer (GI50 = 4.07 μM) and CNS cancer (GI50 = 7.41 μM), significantly outperforming standard therapeutics like 5-Fluorouracil[2].

  • 6-Bromo Derivatives: Conversely, Schiff bases derived from 3-amino-6-bromo-2-methylquinazolin-4(3H)-one have shown targeted efficacy against colorectal cancer cell lines (LoVo and HCT-116), driven by their ability to inhibit overexpressed metabolic enzymes like hsPLA2[1].

Metabolic & Enzyme Inhibition

In the context of metabolic disorders, halogenated quinazolinones are potent α-glucosidase inhibitors[3]. The 6-bromo derivatives frequently exhibit superior IC50 values compared to their chloro counterparts. The polarizability and larger surface area of the bromine atom allow for optimal, stable interactions within the enzyme's allosteric site, leading to effective metabolic regulation.

MOA Q Quinazolinone Scaffold (6-Br vs 6-Cl) T1 Enzyme Targets (e.g., α-glucosidase, hsPLA2) Q->T1 T2 Cellular Targets (e.g., Renal/CNS Cancer Cells) Q->T2 E1 Steric/Lipophilic Binding (Favors 6-Br) T1->E1 E2 Halogen Bonding/Dipole (Favors 6-Cl) T2->E2 O1 Metabolic Regulation & Antimicrobial Action E1->O1 O2 Tumor Growth Arrest & Apoptosis E2->O2

Mechanistic divergence of 6-bromo vs 6-chloro quinazolinones in biological targets.

Quantitative Efficacy Data

The following table synthesizes the comparative performance of the two scaffolds across standardized biological assays based on recent literature[1][2].

Target / Assay Parameter6-Bromo-2-methylquinazolin-4(3H)-one Derivatives6-Chloro-2-methylquinazolin-4(3H)-one DerivativesStandard Reference
Renal Cancer Growth Inhibition Moderate ActivityHigh Activity (GI50 = 4.07 μM) 5-Fluorouracil (GI50 = 22.6 μM)
Colorectal Cancer (HCT-116) Active (IC50 ~ 230 μM) Active (IC50 ~ 284 μM)5-Fluorouracil
Antimicrobial Efficacy Highest Activity (Broad Spectrum) Moderate ActivityCiprofloxacin
α-Glucosidase Inhibition High Affinity (Optimal Steric Fit) Moderate AffinityAcarbose
Mass Spectrometry Isotope Ratio 1:1 ratio (M : M+2)3:1 ratio (M : M+2)N/A

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical step includes a built-in analytical check to confirm causality and prevent downstream failure.

Protocol A: Chemoselective Synthesis of 6-Halo-2-methylquinazolin-4(3H)-ones

This workflow utilizes a one-pot cyclodehydration and amination strategy[4].

  • N-Acylation & Cyclodehydration:

    • Action: Suspend 5-haloanthranilic acid (Br or Cl) in excess acetic anhydride. Reflux the mixture for 2-4 hours.

    • Causality: Acetic anhydride acts as both the solvent and the acetylating agent, driving the equilibrium toward the formation of the 6-halo-2-methyl-4H-benzo[d][1,3]oxazin-4-one intermediate.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Do not proceed until the lower-Rf starting material spot is completely replaced by the higher-Rf, UV-active benzoxazinone spot.

  • Amination & Ring Expansion:

    • Action: Isolate the intermediate and react it with an amine source (e.g., ammonium acetate or formamide) under reflux conditions.

    • Causality: The nucleophilic nitrogen attacks the lactone carbonyl, opening the ring. Subsequent dehydration drives the thermodynamic formation of the highly stable quinazolinone core.

    • Self-Validation Check: Perform LC-MS on the crude product. The 6-bromo derivative must show a characteristic 1:1 isotopic molecular ion peak pattern (e.g., m/z 385/387 for complex derivatives)[1], whereas the 6-chloro derivative will display a 3:1 pattern.

Synthesis A 5-Haloanthranilic Acid (Halo = Br or Cl) B Acetic Anhydride Reflux A->B Acetylation C 6-Halo-2-methyl-4H-benzo[d][1,3]oxazin-4-one (Intermediate) B->C Cyclodehydration D Amine/Ammonia Source (e.g., Formamide / NH4OAc) C->D Nucleophilic Attack E 6-Halo-2-methylquinazolin-4(3H)-one (Target Scaffold) D->E Ring Transformation

Synthesis workflow of 6-halo-2-methylquinazolin-4(3H)-ones via benzoxazinone intermediates.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)
  • Cell Culturing & Seeding:

    • Action: Seed target cancer cells (e.g., HCT-116 or Renal carcinoma cells) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Causality: Allowing 24 hours ensures cells adhere and enter the logarithmic growth phase, guaranteeing that measured cytotoxic effects are due to interference with active cellular machinery rather than seeding stress.

  • Compound Treatment:

    • Action: Treat cells with varying concentrations (e.g., 1-500 μM) of the synthesized 6-bromo or 6-chloro derivatives dissolved in DMSO.

    • Self-Validation Check: You must include a vehicle control (0.1% DMSO) to rule out solvent-induced toxicity, and a positive control (e.g., 5-Fluorouracil) to validate the assay's sensitivity and dynamic range.

  • Viability Quantification:

    • Action: After 48 hours, add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, dissolve the formazan crystals in DMSO, and measure absorbance at 570 nm.

    • Causality: Only viable cells possess active mitochondrial reductases capable of cleaving the tetrazolium ring to form purple formazan. Absorbance is directly proportional to the living cell count.

References

  • Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents Source: ACS Omega (2022) URL:[Link][1]

  • Chemoselective Reactions of Isocyanates with Secondary Amides: One-Pot Construction of 2,3-Dialkyl-Substituted Quinazolinones Source: The Journal of Organic Chemistry (2021) URL:[Link][4]

  • Synthesis, Structural Studies, and α-Glucosidase Inhibitory, Antidiabetic, and Antioxidant Activities of 2,3-Dihydroquinazolin-4(1H)-ones Derived from Pyrazol-4-carbaldehyde and Anilines Source: ACS Omega (2019) URL:[Link][3]

  • Design, synthesis and biological evaluation of some novel substituted quinazolines as antitumor agents Source: Drug Development Research / ResearchGate (2024) URL:[Link][2]

Sources

Comparative

Comparative Analysis of Quinazolin-4-one Derivatives in Antimicrobial Assays: A Technical Guide

Executive Summary & Rationale The escalating crisis of antimicrobial resistance (AMR) demands the continuous exploration of novel pharmacophores capable of bypassing established bacterial defense mechanisms. The quinazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The escalating crisis of antimicrobial resistance (AMR) demands the continuous exploration of novel pharmacophores capable of bypassing established bacterial defense mechanisms. The quinazolin-4(3H)-one scaffold has emerged as a highly versatile nucleus in medicinal chemistry. Due to its structural plasticity, substitutions at the N-3, C-2, and C-6 positions yield derivatives with potent, broad-spectrum antibacterial and antifungal activities.

As a Senior Application Scientist, I have compiled this guide to objectively compare the efficacy of recent quinazolin-4-one derivatives against standard clinical therapeutics. Furthermore, this guide outlines the mechanistic causality behind their efficacy and provides the self-validating experimental workflows required to accurately quantify their in vitro performance.

Mechanistic Pathways & Target Causality

To understand the differential efficacy of these derivatives, we must first examine why they work. The quinazoline ring allows for dual-targeting capabilities depending on its functionalization:

  • DNA Gyrase Inhibition (Gram-Negative Focus): Substitutions at the N-3 and C-2 positions (e.g., hydrazone or pyrazole moieties) significantly enhance binding affinity to the ATPase domain of bacterial DNA gyrase (Topoisomerase II). By preventing DNA supercoiling, these derivatives induce replication arrest and subsequent cell death, showing high efficacy against strains like E. coli.

  • PBP2a Binding (Gram-Positive Focus): In methicillin-resistant Staphylococcus aureus (MRSA), specific 3-(2-hydroxyphenyl)quinazolin-4-one derivatives exhibit C-N atropisomerism. This unique spatial geometry sterically aligns with the active site of Penicillin-Binding Protein 2a (PBP2a), effectively inhibiting cell wall biosynthesis where traditional β-lactams fail .

MOA Q Quinazolin-4-one Derivatives PBP Penicillin-Binding Protein 2a (PBP2a) Q->PBP Binds Active Site (Gram-positive) Gyr DNA Gyrase (Topoisomerase II) Q->Gyr Inhibits Supercoiling (Broad-spectrum) Wall Inhibition of Cell Wall Synthesis PBP->Wall DNA Inhibition of DNA Replication Gyr->DNA Death Bacterial Cell Death Wall->Death DNA->Death

Dual-target mechanism of quinazolin-4-one derivatives against bacterial pathogens.

Structural Variations & Comparative Efficacy

The addition of specific functional groups to the quinazolin-4-one core drastically alters its antimicrobial profile. A prime example of rational drug design is the hybridization of the quinazolinone moiety with existing antibiotic scaffolds.

Causality in Structure-Activity Relationship (SAR): Replacing the hydrogen atom attached to the N-piperazine ring of ciprofloxacin with a 2-methylquinazolin-4(3H)-one group drastically increases the molecule's lipophilicity. This structural modification facilitates deeper penetration through the thick peptidoglycan layer of Gram-positive bacteria and helps the molecule bypass efflux pump-mediated resistance, resulting in a 60-fold increase in potency against MRSA compared to standard ciprofloxacin .

Quantitative Performance Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) data of engineered derivatives versus their standard clinical comparators:

Quinazolin-4-one DerivativeTarget PathogenDerivative MICStandard ComparatorComparator MICRef.
Fluoroquinolone Hybrid (5d) S. aureus (MRSA)16 nM (~0.006 µg/mL)Ciprofloxacin~0.38 µg/mL
Hydrazone Scaffold (5a) E. coli1–16 µg/mLAmoxicillin8–32 µg/mL
Unsubstituted 4(3H)-core (27) S. aureus (VRSA)≤ 0.5 µg/mLVancomycin1–2 µg/mL
Schiff Base Derivatives C. albicans12–31 µg/mLKetoconazole8–16 µg/mL

Experimental Methodology: Self-Validating MIC/MBC Workflows

A persistent challenge in evaluating novel synthetic heterocyclic compounds is their poor aqueous solubility. Traditional broth microdilution assays rely on optical density (OD600) to measure bacterial growth. However, hydrophobic quinazolin-4-one derivatives often precipitate in aqueous Mueller-Hinton broth, creating false turbidity that masks true MIC values.

To establish a self-validating system , we mandate the use of the Alamar Blue (Resazurin) Microdilution Assay . Resazurin is a non-toxic, blue indicator that metabolically active bacteria reduce to resorufin (pink and highly fluorescent). This decouples the physical solubility of the compound from the biological readout, ensuring absolute trustworthiness in your data.

Workflow Prep 1. Compound Prep (Serial Dilution) Inoc 2. Bacterial Inoculation (1.5 x 10^5 CFU/mL) Prep->Inoc Incub 3. Incubation (37°C, 24h) Inoc->Incub Alamar 4. Alamar Blue (Resazurin Indicator) Incub->Alamar Read 5. Colorimetric Readout (Blue=Inhibited, Pink=Growth) Alamar->Read Validate 6. MBC Plating (Agar Validation) Read->Validate

Self-validating broth microdilution workflow utilizing Alamar Blue for MIC/MBC determination.

Step-by-Step Protocol: Resazurin-Assisted Broth Microdilution
  • Compound Preparation & Serial Dilution : Dissolve the quinazolin-4-one derivative in 100% DMSO to create a master stock. Perform two-fold serial dilutions in Mueller-Hinton broth within a 96-well plate to achieve final test concentrations (e.g., 512 µg/mL down to 0.1 µg/mL). Critical: Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced bacterial toxicity.

  • Inoculum Preparation : Standardize the bacterial suspension (e.g., S. aureus or E. coli) to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 1.5×105 CFU/mL.

  • Incubation : Inoculate the wells, seal the plate with parafilm to prevent evaporation, and incubate at 37°C for 24 hours.

  • Alamar Blue Addition : Add 20 µL of Alamar Blue reagent to each well. Incubate for an additional 1 to 4 hours in the dark.

  • Colorimetric Readout (Primary Validation) : Visually inspect the plate. A blue color indicates total inhibition of bacterial growth (metabolically inactive), while a pink color indicates active growth. The MIC is recorded as the lowest concentration that remains entirely blue.

  • MBC Plating (Secondary Validation) : To differentiate between bacteriostatic and bactericidal activity, aspirate 10 µL from all blue wells and plate onto drug-free agar. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration yielding no colony growth, physically validating the initial colorimetric assay.

Conclusion

The quinazolin-4-one core serves as a highly modular template for next-generation antimicrobials. By understanding the mechanistic causality of specific functional group substitutions—such as increased lipophilicity for Gram-positive cell wall penetration—and by employing rigorous, metabolically validated screening protocols, researchers can accurately map the SAR of these derivatives. This paves the way for clinical candidates capable of overcoming multidrug-resistant pathogens.

References

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme, MDPI Molecules. Available at:[Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials, Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety, Bioorganic Chemistry (PMC). Available at:[Link]

  • Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives, Research in Pharmaceutical Sciences (NIH). Available at:[Link]

Validation

Validating the Purity of 6-bromo-2-methyl-1H-quinazolin-4-one: A Comparative LC-MS Guide

In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For nov...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For novel heterocyclic compounds like 6-bromo-2-methyl-1H-quinazolin-4-one, a key building block in medicinal chemistry, rigorous purity assessment is paramount.[1][2][3] This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for validating the purity of this compound, designed for researchers who require both actionable protocols and a deep understanding of the analytical choices involved.

The Analytical Imperative: Why Purity Matters

Common impurities often stem from the synthetic route, which typically involves the reaction of 2-amino-5-bromobenzoic acid with acetic anhydride.[7] Potential impurities could therefore include:

  • Unreacted Starting Materials: 2-amino-5-bromobenzoic acid.

  • Reaction Intermediates: Such as the uncyclized amide intermediate.

  • Side-Reaction Products: Formed through alternative reaction pathways.

  • Degradation Products: Arising from instability during synthesis or storage.

LC-MS is the analytical technique of choice for this task, offering a powerful combination of high-resolution chromatographic separation and highly sensitive, specific mass-based detection.[8][9]

Methodological Comparison: Standard vs. Optimized LC-MS

The objective is not just to detect the main compound but to resolve it from all potential, structurally similar impurities. This requires a carefully developed and optimized LC-MS method. Here, we compare a generic, "scouting" method with a purpose-built, optimized method.

Method A: Standard Scouting Protocol (The Baseline)

This approach uses common, non-specific conditions. While fast, it often fails to provide the necessary resolution for a definitive purity statement.

  • LC Column: Standard C18 (e.g., 50 x 2.1 mm, 2.6 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Fast linear gradient (e.g., 5-95% B in 3 minutes).

  • MS Detection: Electrospray Ionization Positive (ESI+), Full Scan mode.

Causality & Limitations: The C18 stationary phase separates primarily based on hydrophobicity.[10][11][12] A fast gradient is designed for high throughput, but it sacrifices resolution, often causing closely related impurities to co-elute with the main peak. ESI is a "soft" ionization technique well-suited for such molecules, preventing fragmentation in the source.[13][14][15]

Method B: Optimized, High-Resolution Protocol (The Expert's Choice)

This method is tailored to the specific chemical nature of 6-bromo-2-methyl-1H-quinazolin-4-one and its likely impurities.

  • LC Column: Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Shallow, optimized gradient (e.g., 20-60% B in 10 minutes).

  • MS Detection: ESI+, Full Scan with targeted Selected Ion Monitoring (SIM) for expected impurities.

Causality & Advantages:

  • Column Choice: A Phenyl-Hexyl column provides alternative selectivity. The phenyl groups offer π-π interactions with the aromatic quinazolinone ring system, enhancing the separation of structurally similar aromatic compounds that a standard C18 phase might not resolve.

  • Optimized Gradient: A longer, shallower gradient increases the time analytes spend interacting with the stationary phase, dramatically improving the resolution between the main peak and any closely eluting impurities.

  • Targeted Detection: While a full scan provides an overview, adding SIM for the calculated m/z of potential impurities (like the starting material) significantly increases the sensitivity for these specific ions, allowing for detection at much lower levels.[16]

Data-Driven Performance Comparison

The superiority of the optimized method is evident when examining the resulting data. The following table summarizes hypothetical but realistic results for the analysis of a sample containing 99.5% of the target compound and trace levels of two key impurities.

Parameter Compound Method A (Scouting) Method B (Optimized)
Retention Time (min) 6-bromo-2-methyl-1H-quinazolin-4-one2.156.82
2-amino-5-bromobenzoic acid (Impurity 1)2.125.91
Uncyclized Intermediate (Impurity 2)2.146.55
Resolution (Rs) Main Peak vs. Impurity 10.8 (Co-eluting)4.5 (Baseline Resolved)
Main Peak vs. Impurity 20.3 (Co-eluting)2.1 (Baseline Resolved)
Limit of Quantitation (LOQ) For Impurities~0.1%<0.01%
Purity Assessment Calculated Purity99.9% (Inaccurate) 99.5% (Accurate)

As the data shows, Method A provides an inflated and inaccurate purity value because it fails to separate the impurities from the main peak. Method B provides a true, validated assessment of purity.

Experimental Workflow & Protocols

Adherence to a validated protocol is crucial for reproducibility. The workflow below outlines the process from sample preparation to data analysis using the optimized method.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample 1. Weigh Sample Dissolve 2. Dissolve in DMSO Sample->Dissolve Dilute 3. Dilute with Acetonitrile/Water Dissolve->Dilute Inject 4. Inject onto LC-MS Dilute->Inject Separate 5. Chromatographic Separation (Method B) Inject->Separate Detect 6. MS Detection (Full Scan + SIM) Separate->Detect Integrate 7. Integrate Peaks Detect->Integrate Identify 8. Identify Impurities by m/z Integrate->Identify Calculate 9. Calculate Area % Purity Identify->Calculate Report 10. Generate Report Calculate->Report caption Figure 1. End-to-end workflow for LC-MS purity validation.

Caption: Figure 1. End-to-end workflow for LC-MS purity validation.

Detailed Protocol for Optimized Method B

This protocol is a self-validating system, designed according to the principles outlined in the ICH Q2(R2) guidelines.[17][18][19]

  • Standard and Sample Preparation: a. Stock Solution (1 mg/mL): Accurately weigh ~5 mg of 6-bromo-2-methyl-1H-quinazolin-4-one and dissolve in 5.0 mL of DMSO. b. Working Solution (10 µg/mL): Dilute 50 µL of the stock solution into 4950 µL of a 50:50 (v/v) mixture of acetonitrile and water. Vortex to mix. This is the solution for injection.

  • LC-MS System Parameters:

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.8 µm particle size.

    • Column Temperature: 40 °C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • LC Gradient:

      Time (min) % B
      0.0 20
      10.0 60
      10.1 95
      12.0 95
      12.1 20

      | 15.0 | 20 |

    • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.

    • Ionization Mode: ESI Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Scan Mode:

      • Full Scan: m/z 100-500.

      • SIM Ions:

        • [M+H]⁺ for 6-bromo-2-methyl-1H-quinazolin-4-one: m/z 252.99/254.99 (due to Bromine isotopes).

        • [M+H]⁺ for 2-amino-5-bromobenzoic acid: m/z 215.97/217.97 .

  • Data Analysis and Purity Calculation: a. Acquire the chromatogram and mass spectra. b. Integrate the peak area for the main compound and all detected impurities in the Total Ion Chromatogram (TIC). c. Confirm the identity of the main peak and any known impurities by comparing their measured m/z values with the theoretical values. d. Calculate the purity by area percentage: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

G start Acquire Chromatogram (TIC) check_peaks Are all peaks baseline resolved? start->check_peaks integrate Integrate all peak areas check_peaks->integrate Yes reoptimize Re-optimize LC Method check_peaks->reoptimize No extract_eic Extract Ion Chromatograms (EICs) for expected m/z values integrate->extract_eic confirm_id Confirm identity of main peak and known impurities extract_eic->confirm_id calculate_purity Calculate Area Percent Purity confirm_id->calculate_purity report Final Purity Value calculate_purity->report caption Figure 2. Logical flow for data analysis and purity calculation.

Caption: Figure 2. Logical flow for data analysis and purity calculation.

Conclusion

Validating the purity of a key synthetic intermediate like 6-bromo-2-methyl-1H-quinazolin-4-one is a non-negotiable step in the research and development pipeline. This guide demonstrates that while a standard, high-throughput LC-MS method may provide a superficial result, it carries a high risk of delivering inaccurate, misleading data. By contrast, an optimized method, built upon a sound understanding of chromatographic principles and the specific chemistry of the analyte, provides a robust, reliable, and defensible assessment of purity. The use of an alternative selectivity column (Phenyl-Hexyl) combined with a tailored gradient is key to achieving the necessary resolution. This expert-driven approach ensures the quality of the material and, by extension, the integrity of the scientific data it is used to generate.

References

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives. Retrieved from Oriental Journal of Chemistry website.
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020, November 27). GLOBAL JOURNAL OF PHARMACY & PHARMACEUTICAL SCIENCES.
  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024, April 24). Future Journal of Pharmaceutical Sciences.
  • 6-BROMO-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE | 5426-59-5. (n.d.). ChemicalBook.
  • ICH. (2023, November 30).
  • 6-Bromo-2-methylquinazolin-4(3H)-one | 5426-59-5. (n.d.). Sigma-Aldrich.
  • Al-Suwaidan, I. A., et al. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.
  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evalu
  • 6-Bromoquinazolin-4-ol | 32084-59-6. (n.d.). ChemicalBook.
  • Abrahamsson, D., et al. (2024, November 22). Modeling the relative response factor of small molecules in positive electrospray ionization.
  • A Comparative Guide to the Analytical Characterization of Quinazolin-2-ylboronic Acid Products. (n.d.). Benchchem.
  • Reversed Phase HPLC Columns. (n.d.). Phenomenex.
  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. (n.d.). MDPI.
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. (2020, January 22). IntechOpen.
  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. (2024, September 27). MDPI.
  • 6-Bromo-quinazoline | C8H5BrN2 | CID 17750034. (n.d.). PubChem.
  • Chemistry and activity of quinazoline moiety: A systematic review study. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.
  • ICH. (2022, May 24).
  • Reversed Phase Chromatography (RPC) in Practice. (n.d.). Sigma-Aldrich.
  • 6-BROMO-2-PHENYL-1H-QUINAZOLIN-4-ONE — Chemical Substance Information. (n.d.). ChemAnalyst.
  • Ho, C. S., et al. (n.d.).
  • Electrospray ionization. (n.d.). Wikipedia.
  • Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci.
  • Reversed-phase chromatography. (n.d.). Wikipedia.
  • Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts.
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting M
  • How Reversed-Phase Liquid Chromatography Works. (n.d.).

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Comparative

Comparing green chemistry synthesis routes for 6-bromo-2-methyl-1H-quinazolin-4-one

Initiating the Analysis I'm currently breaking down the request, focusing on the core topic: comparing green chemistry routes for 6-bromo-2-methyl-1H-quinazolin-4-one synthesis. The content needs to be a comparison guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm currently breaking down the request, focusing on the core topic: comparing green chemistry routes for 6-bromo-2-methyl-1H-quinazolin-4-one synthesis. The content needs to be a comparison guide, and I'm parsing its required components - objective data, performance metrics, and experimental findings. I'm aiming for a structured analysis.

Defining the Scope

I've clarified the target audience and now I'm prioritizing the core requirements. I'm focusing on autonomy in the format - this should be a flexible technical guide. I'm also ensuring the analysis meets scientific integrity standards, including in-text citations and a comprehensive reference list. Data visualization, step-by-step protocols, and Graphviz diagrams are also crucial components for a clear analysis.

Developing Comparison Guide

I've located several green chemistry approaches for quinazolin-4(3H)-one synthesis. This includes methods applicable to the 6-bromo-2-methyl derivative as well. I am working on how to build a comparison guide to evaluate various green synthesis routes.

Analyzing Synthesis Options

I'm now focusing on detailing the mechanistic pathways for both traditional and green synthesis approaches of 6-bromo-2-methyl-1H-quinazolin-4-one. I'm illustrating the pathways with DOT diagrams to show traditional methods versus microwave-assisted solvent-free and metal-free oxidative cyclization. The data comparison table will include yield, time, temperature, and E-factor.

Refining Diagrams and Protocols

I'm now refining the experimental protocols for green synthesis, specifically microwave-assisted and H2O2-mediated methods, and their associated DOT diagrams, comparing workflows. I am creating diagrams for workflow comparisons and mechanistic pathways for each method, focusing on reactions relevant to 6-bromo-2-methyl-1H-quinazolin-4-one, starting with the classic and alternative routes. I'm focusing on the synthesis of the 2-methyl group.

Developing a Comparison Guide

I'm now equipped to create a thorough comparison guide. I'm focusing on green chemistry synthesis routes for 6-bromo-2-methyl-1H-quinazolin-4-one, intended for researchers and drug development professionals. It will be an objective analysis, complete with performance data to provide a comprehensive resource.

Outlining Comparison Features

Analyzing Reaction Pathways

Now, I'm analyzing the reaction pathways. I've mapped the traditional reflux, microwave-assisted, and oxidative cyclization routes using a DOT diagram. I've noted yields for each: traditional heating at 60-70%, microwave-assisted at >90%, and oxidative cyclization yielding around 85-95%. This data forms a key part of my comparative assessment.

Refining Visualization Details

I'm now refining the visualization elements. I've chosen suitable color schemes for the DOT diagram to enhance clarity. I'm satisfied with the color coding, considering the background and element combinations. The next steps will involve experimental protocols and more data.

Detailing Green Synthesis Protocols

I'm now detailing experimental protocols. I'm focusing on two green chemistry methods. The first is a microwave-assisted, solvent-free synthesis using SbCl3, with TLC to monitor reaction completion. The second involves H2O2-mediated oxidative cyclization in ethanol/water, with gas evolution indicating peroxide consumption. I'm building a comparative table to highlight key differences: reaction time, temperature, and reagents.

Justifying Method Superiority

I'm now integrating the justifications for each green synthesis method's superiority. I'll explain how solvent-free microwave synthesis boosts reactant concentration and uses uniform dielectric heating with SbCl3, to lower the activation energy without degradation. I will also explain the green nature of the H2O2 method, highlighting that it produces only water as a byproduct.

Validation

Benchmarking 6-bromo-2-methyl-1H-quinazolin-4-one against standard kinase inhibitors

This guide provides a comprehensive framework for benchmarking the novel kinase inhibitor candidate, 6-bromo-2-methyl-1H-quinazolin-4-one, against established standard-of-care kinase inhibitors. It is intended for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the novel kinase inhibitor candidate, 6-bromo-2-methyl-1H-quinazolin-4-one, against established standard-of-care kinase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new targeted cancer therapies. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for robust evaluation, and present a clear structure for comparative data analysis.

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors.[1][2] Derivatives of this scaffold have shown potent activity against a range of kinases, playing a crucial role in targeted cancer therapy.[3][4][5] Specifically, 6-bromo-quinazolinone derivatives have been a focus of synthetic and therapeutic exploration, with studies indicating their potential as anticancer agents.[2][6][7] Our compound of interest, 6-bromo-2-methyl-1H-quinazolin-4-one, belongs to this promising class of molecules. This guide outlines a systematic approach to characterize its inhibitory potential and selectivity in comparison to well-established kinase inhibitors.

Rationale for Kinase Inhibitor Benchmarking

The development of selective kinase inhibitors remains a significant challenge in drug discovery due to the highly conserved nature of the ATP-binding site across the kinome.[8][9][10][11][12] A new chemical entity with a promising scaffold, such as 6-bromo-2-methyl-1H-quinazolin-4-one, requires rigorous benchmarking to understand its potency, selectivity, and potential therapeutic window. This process involves direct comparison against standard inhibitors with known mechanisms of action and clinical relevance.

For this guide, we have selected a panel of three standard kinase inhibitors representing different kinase families that are frequently implicated in cancer:

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a member of the ErbB family of receptors.[13][14][15][16]

  • Palbociclib: A highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[17][18][19][20]

  • Dasatinib: A multi-kinase inhibitor that targets Src family kinases and the BCR-Abl fusion protein, among others.[21][22][23]

This diverse panel will allow for a comprehensive evaluation of 6-bromo-2-methyl-1H-quinazolin-4-one's activity, providing insights into its potential as a targeted therapeutic agent.

Experimental Workflow for Comprehensive Benchmarking

A robust benchmarking study should encompass both biochemical and cell-based assays to provide a multi-faceted view of the compound's activity. The following workflow is designed to systematically evaluate the test compound against the selected standards.

G cluster_0 Biochemical Evaluation cluster_1 Cell-Based Evaluation a In Vitro Kinase Inhibition Assays b IC50 Determination a->b c Kinase Selectivity Profiling b->c d Cell Proliferation/Viability Assays c->d Proceed with potent and selective compounds e Target Engagement & Pathway Analysis d->e f Apoptosis Induction Assays e->f

Caption: A streamlined workflow for benchmarking novel kinase inhibitors.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-bromo-2-methyl-1H-quinazolin-4-one against a panel of selected kinases and compare its potency to standard inhibitors.

Protocol:

  • Kinase and Substrate Preparation:

    • Reconstitute recombinant human kinases (e.g., EGFR, CDK4/Cyclin D1, Src) in appropriate kinase buffer.

    • Prepare the specific peptide substrate for each kinase at the desired concentration in kinase buffer.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-bromo-2-methyl-1H-quinazolin-4-one and the standard inhibitors (Gefitinib, Palbociclib, Dasatinib) in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, the test compound at various concentrations, and the peptide substrate.

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km for each specific kinase.

    • Incubate the reaction mixture at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods such as ADP-Glo™ Kinase Assay (Promega) or HTRF® Kinase Assays (Cisbio).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assays

Objective: To assess the anti-proliferative effects of 6-bromo-2-methyl-1H-quinazolin-4-one on cancer cell lines with known dependencies on the targeted kinases.

Protocol:

  • Cell Line Selection and Culture:

    • Select appropriate cancer cell lines. For example:

      • A549 (non-small cell lung cancer, EGFR-wildtype)

      • NCI-H1975 (non-small cell lung cancer, EGFR L858R/T790M mutant)

      • MCF-7 (breast cancer, ER-positive, CDK4/6 dependent)

      • MDA-MB-231 (triple-negative breast cancer)

    • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 6-bromo-2-methyl-1H-quinazolin-4-one and the standard inhibitors for 72 hours. Include a vehicle control (DMSO).

  • Viability Assessment:

    • After the incubation period, measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis for Target Engagement

Objective: To confirm that 6-bromo-2-methyl-1H-quinazolin-4-one engages its intended target within the cell and inhibits downstream signaling.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the test compound and standard inhibitors at concentrations around their GI50 values for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-EGFR, EGFR, p-Rb, Rb, p-CrkL, CrkL). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the extent of target phosphorylation inhibition.

Comparative Data Presentation

The results of the benchmarking studies should be presented in a clear and concise manner to facilitate direct comparison.

Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
CompoundEGFRCDK4/Cyclin D1Src
6-bromo-2-methyl-1H-quinazolin-4-one Experimental DataExperimental DataExperimental Data
Gefitinib Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Palbociclib Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Dasatinib Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50, µM)
CompoundA549NCI-H1975MCF-7MDA-MB-231
6-bromo-2-methyl-1H-quinazolin-4-one Experimental DataExperimental DataExperimental DataExperimental Data
Gefitinib Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Palbociclib Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Dasatinib Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Signaling Pathway Visualization

Understanding the mechanism of action of kinase inhibitors requires visualizing their impact on cellular signaling pathways.

G cluster_0 cluster_1 cluster_2 RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Src Src RTK->Src RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Src->Proliferation CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits E2F->Proliferation promotes

Sources

Comparative

A Researcher's Guide to the Experimental Validation of In Silico Binding Affinities: A Case Study with 6-bromo-2-methyl-1H-quinazolin-4-one

In the modern drug discovery landscape, computational, or in silico, methods are indispensable tools for rapidly screening vast virtual libraries of compounds against biological targets.[1][2][3] These approaches, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the modern drug discovery landscape, computational, or in silico, methods are indispensable tools for rapidly screening vast virtual libraries of compounds against biological targets.[1][2][3] These approaches, particularly molecular docking, predict the binding orientation and estimate the binding affinity of a small molecule (a ligand) to a protein, thereby prioritizing candidates for synthesis and experimental testing.[1][4] However, a predicted binding affinity, often represented as a "docking score," is not a direct measure of real-world efficacy.[5][6][7] The complexities of biological systems, including protein flexibility and the role of solvent molecules, present challenges for current scoring functions.[4][7][8] Therefore, rigorous experimental validation is a critical, non-negotiable step in the hit-to-lead process.

This guide provides an in-depth, objective comparison of standard experimental techniques used to validate the computationally-predicted binding affinity of a candidate molecule. We will use 6-bromo-2-methyl-1H-quinazolin-4-one , a member of the versatile quinazolinone chemical family, as our case study. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, including kinases such as the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[9][10][11][12][13]

Our audience—researchers, scientists, and drug development professionals—will find a technically detailed narrative that explains not just the "how" but the "why" behind experimental choices. We will proceed through a logical workflow: generating a computational hypothesis, selecting and executing the appropriate biophysical assays for validation, and critically comparing the results.

Section 1: The In Silico Hypothesis - Predicting a Target and Affinity

Before any wet lab experiment can begin, we must first generate a testable computational hypothesis. This involves selecting a plausible biological target for our compound and predicting its binding affinity through molecular docking.

Target Selection Rationale: The quinazolinone core is a well-established pharmacophore for inhibiting protein kinases.[9][10][11] Numerous EGFR inhibitors, including the clinically approved drugs Gefitinib and Erlotinib, are based on this scaffold.[10][12] Therefore, for this guide, we will hypothesize that 6-bromo-2-methyl-1H-quinazolin-4-one is an inhibitor of the EGFR kinase domain .

Conceptual Docking Workflow: Molecular docking aims to predict the preferred orientation and conformation of a ligand when bound to a receptor, estimating the strength of the interaction.[1][3] The process generally involves:

  • Preparation: Obtaining high-resolution 3D structures of the receptor (EGFR kinase domain, e.g., PDB ID: 1M17) and the ligand.

  • Search Algorithm: Systematically exploring various orientations and conformations of the ligand within the defined binding site of the receptor.[3]

  • Scoring Function: Evaluating each pose using a scoring function that estimates the binding free energy (ΔG). A more negative score typically suggests a more favorable binding interaction.[14][15]

cluster_prep Preparation cluster_dock Docking Simulation cluster_output Output Analysis PDB Protein Structure (PDB) Search Conformational Search Algorithm PDB->Search Ligand Ligand Structure (.mol2) Ligand->Search Score Scoring Function Search->Score Evaluate each pose Pose Binding Pose Visualization Score->Pose Affinity Predicted Binding Affinity (kcal/mol) Score->Affinity cluster_spr SPR Principle Analyte Analyte in Solution (Compound) Binding Binding Event Analyte->Binding Flow Ligand Immobilized Ligand (Protein on Chip) Ligand->Binding Signal Change in Refractive Index (SPR Signal) Binding->Signal Causes

Caption: Simplified principle of Surface Plasmon Resonance (SPR).

Detailed Experimental Protocol (SPR):

  • Protein Immobilization: The EGFR kinase domain is immobilized onto a CM5 sensor chip using standard amine coupling chemistry. [16]A reference flow cell is prepared similarly but without protein to subtract non-specific binding signals. [16]2. Analyte Preparation: A stock solution of 6-bromo-2-methyl-1H-quinazolin-4-one is prepared in DMSO and then serially diluted into the running buffer (e.g., HBS-EP+ with 5% DMSO) to create a concentration series (e.g., 0.1 µM to 50 µM).

  • Binding Measurement: Each concentration of the analyte is injected over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a set time (e.g., 120 seconds) to monitor association, followed by a flow of running buffer to monitor dissociation. [17]4. Regeneration: If necessary, a regeneration solution (e.g., a low pH glycine buffer) is injected to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis: The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Benchmark

ITC is considered the "gold standard" for directly measuring the thermodynamics of a binding interaction. [18]It is a label-free, in-solution technique that measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact. [18][19] Principle of Operation:

  • A solution of the ligand (our compound) is placed in a syringe. The macromolecule (EGFR protein) is in a sample cell.

  • The ligand is titrated into the sample cell in small, precise injections.

  • Each injection triggers a binding event, causing a small heat change that is measured by sensitive thermocouples relative to a reference cell. [19]4. As the protein becomes saturated with the ligand, the heat change per injection diminishes.

  • The resulting data is a plot of heat change versus the molar ratio of ligand to protein, which can be analyzed to determine the binding affinity (KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. [19] Detailed Experimental Protocol (ITC):

  • Sample Preparation: Recombinant EGFR kinase domain is extensively dialyzed into the final assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The compound is dissolved in the exact same buffer batch to minimize heats of dilution, a critical step for data quality. [19]2. Concentration Determination: Accurate concentration of both protein and ligand is paramount. Protein concentration is determined by A280, and the ligand concentration is determined by a validated method. The c-value, a key experimental parameter, should ideally be between 10 and 100 for accurate KD determination. [19]3. Titration: The protein solution (e.g., 20 µM) is loaded into the sample cell. The compound solution (e.g., 200 µM) is loaded into the syringe. A series of small injections (e.g., 2 µL each) are performed at a constant temperature (e.g., 25°C).

  • Control Titration: A control experiment, titrating the compound into buffer alone, is performed to measure the heat of dilution, which is then subtracted from the main experimental data.

  • Data Analysis: The integrated heat data is fitted to a single-site binding model to extract the thermodynamic parameters (KD, n, ΔH, ΔS).

Differential Scanning Fluorimetry (DSF): A High-Throughput Screening Alternative

DSF, also known as Thermal Shift Assay, is a rapid and cost-effective method to identify ligands that bind and stabilize a target protein. [20][21][22][23]While it doesn't directly measure KD, it provides strong qualitative evidence of binding and can rank compounds by their stabilizing effect.

Principle of Operation:

  • A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of a protein is used. [22][24]This dye has low fluorescence in aqueous solution but becomes highly fluorescent in a non-polar environment. [24]2. As a protein is heated, it unfolds (denatures), exposing its hydrophobic core. The dye binds to these exposed regions, causing a sharp increase in fluorescence. [24]3. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm).

  • If a ligand binds to the protein, it typically stabilizes the folded state, resulting in a higher Tm. This change in melting temperature (ΔTm) is indicative of a binding interaction. [20][21] Detailed Experimental Protocol (DSF):

  • Reaction Setup: In a 96- or 384-well PCR plate, prepare a reaction mixture containing the EGFR kinase domain (e.g., 2 µM), SYPRO Orange dye (e.g., 5x concentration), and the compound at various concentrations in a suitable buffer. [22]2. Thermal Denaturation: The plate is placed in a real-time PCR instrument, which gradually increases the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence in each well. [22]3. Data Analysis: A melting curve (fluorescence vs. temperature) is generated for each well. The Tm is calculated as the midpoint of the transition. The ΔTm is calculated by subtracting the Tm of the protein-only control from the Tm of the protein-ligand sample.

Section 3: Bridging the Gap - A Comparative Analysis

The true power of this validation workflow comes from integrating the data from all three techniques to build a comprehensive picture of the binding event.

Data Summary & Comparison

Let's assume we obtain the following experimental results for 6-bromo-2-methyl-1H-quinazolin-4-one with the EGFR kinase domain.

MethodKey ParameterResultInterpretation
Molecular Docking Binding Affinity-8.5 kcal/molIn silico prediction of moderate-to-strong binding.
Surface Plasmon Resonance (SPR) KD5.2 µMConfirms direct binding with micromolar affinity.
Isothermal Titration Calorimetry (ITC) KD6.8 µMOrthogonal confirmation of micromolar affinity and provides thermodynamic data.
Differential Scanning Fluorimetry (DSF) ΔTm+4.5 °CStrong evidence of ligand-induced protein stabilization, confirming direct engagement.

Overall Validation Workflow:

cluster_exp Experimental Validation InSilico In Silico Prediction (Docking Score: -8.5 kcal/mol) DSF DSF Screen (Qualitative Binding) ΔTm = +4.5°C InSilico->DSF Test Hypothesis SPR SPR Analysis (Kinetics & Affinity) KD = 5.2 µM DSF->SPR Confirm & Quantify ITC ITC Analysis (Thermodynamics & Affinity) KD = 6.8 µM SPR->ITC Orthogonal Validation Conclusion Conclusion: Validated Hit (Micromolar Binder) SPR->Conclusion ITC->Conclusion

Caption: Integrated workflow for validating an in silico hit.

Interpreting the Results

In this case study, the experimental data provides strong, consistent validation of the in silico hypothesis.

  • Correlation: While the docking score of -8.5 kcal/mol does not directly translate to the measured KD values (a common and expected outcome), it successfully prioritized a compound that does indeed bind to the target. [6][7][8]The correlation between docking scores and experimental affinities is often qualitative rather than quantitative. [8][25]* Orthogonal Confirmation: The KD values from SPR (5.2 µM) and ITC (6.8 µM) are in excellent agreement. This concordance between two techniques based on different physical principles (mass change vs. heat change) provides very high confidence in the measured affinity.

  • Mechanism of Action: The positive ΔTm from DSF confirms that the compound engages the target and stabilizes its folded structure, which is a hallmark of many small-molecule inhibitors. The ITC data would further provide the thermodynamic signature (enthalpy and entropy), offering insights into the nature of the binding forces (e.g., hydrogen bonding vs. hydrophobic effect).

Conclusion: An Integrated and Self-Validating Approach

The validation of in silico predictions is a cornerstone of modern, efficient drug discovery. Relying solely on computational scores is fraught with risk, as they are predictions, not measurements. [6]This guide demonstrates a robust, multi-faceted approach to experimental validation centered on our case study of 6-bromo-2-methyl-1H-quinazolin-4-one.

By strategically employing a high-throughput screening method like DSF for initial confirmation, followed by rigorous quantitative analysis with gold-standard techniques like SPR and ITC , researchers can build a self-validating dossier of evidence for their candidate compounds. This integrated workflow ensures that decisions to advance compounds into more complex and expensive stages of development are based on high-quality, reproducible, and mechanistically informative data.

References

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Safety & Regulatory Compliance

Safety

6-bromo-2-methyl-1H-quinazolin-4-one proper disposal procedures

Comprehensive Laboratory Disposal and Handling Protocol for 6-Bromo-2-methyl-1H-quinazolin-4-one As a Senior Application Scientist, I recognize that proper chemical waste management is not just a regulatory hurdle—it is...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Disposal and Handling Protocol for 6-Bromo-2-methyl-1H-quinazolin-4-one

As a Senior Application Scientist, I recognize that proper chemical waste management is not just a regulatory hurdle—it is a critical extension of experimental design. 6-Bromo-2-methyl-1H-quinazolin-4-one is a brominated N-heterocycle frequently utilized as an intermediate scaffold in the synthesis of bioactive quinazolinone derivatives, including potential anticancer and antimicrobial agents[1].

Because this compound contains a covalently bound halogen (bromine), its disposal must be strictly managed to prevent environmental contamination. Improper low-temperature incineration of brominated organics can lead to the formation of highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs). Therefore, all waste containing this compound must be segregated for specialized high-temperature incineration[2][3].

Physicochemical & Hazard Profile

Understanding the physical state and hazard profile of a chemical is the first step in designing a self-validating disposal protocol.

Table 1: Physicochemical Properties of 6-Bromo-2-methyl-1H-quinazolin-4-one

Property Value / Description
Chemical Name 6-Bromo-2-methyl-1H-quinazolin-4-one
CAS Number 5426-59-5[4]
Molecular Formula C9H7BrN2O[4]
Molecular Weight 239.08 g/mol [4]
Melting Point 298 °C[4]
Density 1.72 g/cm³[4]

| Primary Hazard Classification | Halogenated Organic Waste; Toxic[3] |

Waste Segregation Logic (The "Why")

The core principle of managing 6-bromo-2-methyl-1H-quinazolin-4-one is strict segregation .

  • Halogenated vs. Non-Halogenated: Mixing halogenated waste with non-halogenated waste drastically increases disposal costs and complicates the incineration process[3]. Even a small mass fraction of this brominated compound classifies an entire liquid mixture as "Halogenated Waste"[5].

  • Container Compatibility: Halogenated solvents and dissolved brominated organics can slowly dissociate to produce trace hydrobromic acid (HBr). This acid corrodes metal safety cans. Therefore, all waste must be collected in compatible polyethylene (PE) containers or glass[2].

  • Chemical Incompatibilities: Keep halogenated waste strictly separated from alkali metals, strong bases, and oxidizing agents to prevent exothermic reactions or explosions[2][6].

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Unreacted Powder or Crystallized Product)
  • Collection: Carefully transfer any unreacted solid or crystallized product into a sealable, wide-mouth polyethylene container[2]. Do not use metal containers.

  • Labeling: Affix a Hazardous Waste Tag immediately before the first addition of waste. The label must explicitly state the full chemical name: "Waste: 6-Bromo-2-methyl-1H-quinazolin-4-one"[5]. Do not use chemical formulas or abbreviations, as this invalidates the waste profile[5]. Check the boxes for "Halogenated" and "Toxic"[3].

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials (e.g., strong acids, bases, or reactive metals)[3][7].

Protocol B: Liquid Waste (Reaction Mixtures & Filtrates)
  • Segregation in Fume Hood: All transfers of liquid waste containing this compound must be conducted inside an operating chemical fume hood to prevent inhalation of volatile co-solvents[3][5].

  • Transfer: Pour the filtrate or reaction mixture into a dedicated "Halogenated Solvent Waste" carboy (e.g., a 5-gallon white plastic carboy)[3].

  • Vapor Control: The carboy must remain tightly capped, "vapor tight," and "spill proof" at all times except when actively adding waste[5].

  • Documentation: Update the waste log attached to the carboy to include "6-bromo-2-methyl-1H-quinazolin-4-one" along with the primary solvents (e.g., Dichloromethane, Methanol) and their approximate percentages[3].

Protocol C: Contaminated Consumables & Empty Containers
  • Triple Rinsing: Empty original reagent bottles must be triple-rinsed with a compatible solvent (e.g., acetone or methanol) to remove residual brominated compound. The rinsate must be disposed of in the Halogenated Liquid Waste carboy[6].

  • Solid Debris: Place the rinsed empty containers, contaminated nitrile gloves, and spill pads into a heavy-duty plastic bag. Double-bag the waste and place it in a designated solid hazardous waste bin[2][6].

Spill Response & Decontamination Workflow

In the event of an accidental release of the solid compound or a solution containing it, immediate and calculated action is required:

  • Assessment & PPE: For small spills (cleanable within 10 minutes), don double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[2].

  • Containment: Remove all potential sources of ignition[5]. If the spill is a dry powder, cover it gently with inert absorbent pads slightly dampened with water or a compatible solvent to prevent the aerosolization of toxic dust[5][8].

  • Collection: Use spark-proof tools to sweep up the absorbent material and spilled chemical[8]. Place all materials into a resealable bag or sealed container[2][3].

  • Disposal: Tag the bag as "Hazardous Waste - Halogenated Spill Debris" and request a waste collection from your Environmental Health and Safety (EH&S) department[2][3]. Under no circumstances should the spill be washed down the drain[7][8].

Disposal Workflow Visualization

DisposalWorkflow Start 6-Bromo-2-methyl-1H-quinazolin-4-one Waste Generated StateCheck Determine Waste State Start->StateCheck Solid Solid Powder (Unreacted/Product) StateCheck->Solid Liquid In Solution (Reaction/Extraction) StateCheck->Liquid Consumables Contaminated PPE/Wipes StateCheck->Consumables SolidDisp Collect in Sealed Polyethylene Container Solid->SolidDisp LiquidDisp Segregate into 'Halogenated Waste' Carboy Liquid->LiquidDisp ConsumablesDisp Double-bag in Solid Hazardous Waste Bin Consumables->ConsumablesDisp Labeling Affix Hazardous Waste Tag (Specify Halogenated & Toxic) SolidDisp->Labeling LiquidDisp->Labeling ConsumablesDisp->Labeling EHRS EH&S Collection for High-Temp Incineration Labeling->EHRS

Decision tree for the segregation and disposal of 6-bromo-2-methyl-1H-quinazolin-4-one waste streams.

References

  • "Cas 5426-59-5,6-BROMO-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE | lookchem", LookChem. 4

  • "GHS 11 (Rev.11) SDS Word 下载CAS: 76618-09-2 Name - XiXisys", XiXisys. 8

  • "Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group", University of Illinois. 5

  • "Halogenated Solvents", Washington State University. 2

  • "Halogenated Solvents in Laboratories - Campus Operations", Temple University. 3

  • "LABORATORY WASTE DISPOSAL GUIDELINES - UOW", University of Wollongong. 7

  • "Chemical Waste Disposal Guidelines", Emory University / UST.hk. 6

  • "Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - PMC", National Institutes of Health. 1

Sources

Handling

Comprehensive Safety and Handling Guide for 6-bromo-2-methyl-1H-quinazolin-4-one

This guide provides essential safety protocols and operational procedures for the handling and disposal of 6-bromo-2-methyl-1H-quinazolin-4-one. The information herein is synthesized from safety data for structurally rel...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 6-bromo-2-methyl-1H-quinazolin-4-one. The information herein is synthesized from safety data for structurally related quinazolinone and bromo-aromatic compounds to ensure a high standard of laboratory safety. This document is intended for researchers, scientists, and professionals in drug development who may handle this compound.

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents.[1][2] Derivatives of 6-bromo-quinazoline, in particular, have been investigated for their potential cytotoxic and anticancer activities.[3][4][5] Given the biological activity of these compounds, it is imperative to handle 6-bromo-2-methyl-1H-quinazolin-4-one with appropriate caution to minimize exposure and ensure a safe laboratory environment.

Hazard Assessment and GHS Classification

Hazard Category Classification Signal Word Hazard Statement
Acute Oral ToxicityCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation

Note: This classification is inferred from structurally similar compounds and should be treated as a precautionary guideline.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to mitigate the risks of exposure. The following PPE is mandatory when handling 6-bromo-2-methyl-1H-quinazolin-4-one.[6][10][11]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles or a full-face shield.Protects against accidental splashes of the solid compound or its solutions, which can cause serious eye irritation.[12]
Skin Protection Gloves: Chemically resistant gloves such as nitrile or neoprene. Gloves must be inspected for integrity before each use.[6] Lab Coat: A flame-resistant lab coat that is fully buttoned.Provides a barrier against skin contact, which can cause irritation.[13] Proper glove removal technique is essential to prevent cross-contamination.
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator.Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles that may cause respiratory irritation.[6][11]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount for safe handling. All operations involving the solid form of this compound should be conducted within a certified chemical fume hood to control dust and potential vapors.[6]

3.1. Preparation

  • Area Inspection: Before beginning work, ensure that a certified chemical fume hood is operational and that an eyewash station and safety shower are accessible and unobstructed.[10]

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

3.2. Weighing and Transfer

  • Containment: Perform all weighing and transfer of the solid compound within the chemical fume hood.

  • Static Control: Use anti-static weighing paper or a grounded balance to minimize the dispersal of the fine powder.

  • Controlled Addition: When preparing solutions, add the solid 6-bromo-2-methyl-1H-quinazolin-4-one slowly to the solvent to prevent splashing.

3.3. Post-Handling

  • Decontamination: Thoroughly decontaminate all work surfaces, glassware, and equipment with an appropriate solvent and cleaning agent.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[6]

Storage and Disposal Plan

4.1. Storage

  • Container: Store in a tightly sealed, clearly labeled container to prevent contamination and accidental misuse.[6]

  • Environment: Keep the container in a cool, dry, and well-ventilated area.[14]

  • Compatibility: Store away from strong oxidizing agents to avoid potentially hazardous chemical reactions.[6]

4.2. Disposal All waste containing 6-bromo-2-methyl-1H-quinazolin-4-one, including contaminated PPE and empty containers, must be treated as hazardous chemical waste.[10] Dispose of this waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontaminate the spill area thoroughly.

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep1 Inspect Work Area (Fume Hood, Eyewash, Shower) Prep2 Don Appropriate PPE Prep1->Prep2 Hand1 Weigh Solid Compound Prep2->Hand1 Proceed to Handling Hand2 Transfer and Prepare Solution Hand1->Hand2 Post1 Decontaminate Surfaces & Equipment Hand2->Post1 Complete Handling Post2 Properly Dispose of Waste Post1->Post2 Post3 Remove PPE & Wash Hands Post2->Post3

Sources

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